molecular formula C5H9NOS B1396215 Thioacetic acid S-azetidin-3-YL ester CAS No. 886615-18-5

Thioacetic acid S-azetidin-3-YL ester

Cat. No.: B1396215
CAS No.: 886615-18-5
M. Wt: 131.2 g/mol
InChI Key: MSDPQMLGLORYHQ-UHFFFAOYSA-N
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Description

Thioacetic acid S-azetidin-3-YL ester is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thioacetic acid S-azetidin-3-YL ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioacetic acid S-azetidin-3-YL ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

S-(azetidin-3-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDPQMLGLORYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of Thioacetic acid S-azetidin-3-YL ester, a valuable building block for researchers, scientists, and professionals in drug development. The azetidine ring is a key structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] This guide offers a detailed, field-proven perspective on the practical synthesis and rigorous analytical validation of this important thioester derivative.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged as crucial components in modern drug discovery. Their unique conformational constraints and sp³-rich character make them attractive bioisosteres for larger, more lipophilic saturated amines like piperidines.[2] The incorporation of an azetidine moiety can significantly enhance a molecule's pharmacokinetic profile.[1] Thioacetic acid S-azetidin-3-YL ester serves as a versatile intermediate, enabling the introduction of the azetidin-3-ylthiol core into more complex molecules through various synthetic transformations.

This guide will focus on a robust and widely applicable synthetic strategy starting from commercially available N-Boc-azetidin-3-ol. The rationale behind the chosen two-step sequence is its reliability, scalability, and the use of well-understood, high-yielding reactions.

Proposed Synthetic Pathway

The synthesis of Thioacetic acid S-azetidin-3-YL ester can be efficiently achieved via a two-step process from N-Boc-azetidin-3-ol. This pathway involves the activation of the hydroxyl group as a mesylate, followed by nucleophilic substitution with potassium thioacetate.

Synthetic_Pathway Start N-Boc-azetidin-3-ol Intermediate N-Boc-azetidin-3-yl mesylate Start->Intermediate MsCl, TEA, DCM 0 °C to rt Product N-Boc-Thioacetic acid S-azetidin-3-YL ester Intermediate->Product Potassium Thioacetate, DMF, 60 °C FinalProduct Thioacetic acid S-azetidin-3-YL ester (as salt) Product->FinalProduct HCl in Dioxane, DCM, 0 °C to rt

Caption: Proposed two-step synthesis of Thioacetic acid S-azetidin-3-YL ester.

This approach is favored over a one-step Mitsunobu reaction for its cost-effectiveness and the easier removal of byproducts, which can be challenging with triphenylphosphine oxide generated in the Mitsunobu reaction.[3]

Experimental Protocols

Synthesis of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

Rationale: The hydroxyl group of an alcohol is a poor leaving group. Its conversion to a mesylate provides an excellent leaving group for the subsequent SN2 reaction. Triethylamine (TEA) is used as a base to quench the HCl generated during the reaction.

Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Synthesis of S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate

Rationale: Potassium thioacetate is a potent sulfur nucleophile that readily displaces the mesylate in an SN2 fashion.[4] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

Protocol:

  • To a solution of the crude tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in DMF (0.3 M), add potassium thioacetate (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected thioester.

Deprotection to Yield Thioacetic acid S-azetidin-3-YL ester hydrochloride

Rationale: The Boc protecting group is acid-labile and can be cleanly removed using a strong acid like HCl. The final product is typically isolated as a more stable hydrochloride salt.

Protocol:

  • Dissolve the purified S-(1-(tert-butoxycarbonyl)azetidin-3-yl) ethanethioate (1.0 eq) in a minimal amount of DCM at 0 °C.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Characterization Workflow

Rigorous characterization is essential to confirm the structure and purity of the synthesized Thioacetic acid S-azetidin-3-YL ester.

Characterization_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Characterization FinalProduct Crude Product NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, HRMS) FinalProduct->MS Molecular Weight Confirmation Purity Purity Analysis (HPLC) FinalProduct->Purity Purity Assessment

Caption: A typical workflow for the characterization of the final product.

Predicted Analytical Data

The following table summarizes the expected analytical data for the final product, Thioacetic acid S-azetidin-3-YL ester (as the free base for prediction purposes).

Technique Expected Observations
¹H NMR δ (ppm): ~4.0-4.2 (m, 1H, CH-S), ~3.6-3.8 (m, 2H, azetidine CH₂), ~3.0-3.2 (m, 2H, azetidine CH₂), 2.35 (s, 3H, COCH₃), ~2.0-2.5 (br s, 1H, NH). Chemical shifts for azetidine protons are estimations based on similar structures.[5][6]
¹³C NMR δ (ppm): ~195 (C=O), ~55 (azetidine CH₂), ~35 (CH-S). The carbonyl carbon of a thioester is typically downfield.
Mass Spec (ESI+) Expected [M+H]⁺: 146.0532. The molecular weight of the free base (C₅H₉NOS) is 145.20.
HPLC Purity >95% (typical for pharmaceutical intermediates).
Detailed Characterization Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in D₂O or DMSO-d₆.

    • ¹H NMR: Acquire a standard proton spectrum to confirm the presence of all expected proton signals and their multiplicities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • Mass Spectrometry (MS):

    • LC-MS: Use a C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) coupled to an electrospray ionization (ESI) source to confirm the molecular weight of the product.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Employ a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a TFA or formic acid modifier).

    • Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm) to determine the purity of the final product.

Safety and Handling

  • Thioacetic acid is corrosive, flammable, and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]

  • Methanesulfonyl chloride is highly corrosive and a lachrymator. It should also be handled with extreme care in a fume hood.

  • Potassium thioacetate is a solid and should be handled with standard laboratory precautions.

  • The final product, Thioacetic acid S-azetidin-3-YL ester , should be treated as a potentially hazardous chemical. All manipulations should be performed with appropriate PPE.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis of Thioacetic acid S-azetidin-3-YL ester, a key building block in medicinal chemistry. By following the detailed protocols for synthesis and applying the rigorous characterization workflow described, researchers can confidently produce and validate this important compound for its use in drug discovery and development programs. The principles and techniques discussed herein are grounded in established organic chemistry and are designed to be both practical and scalable.

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • ResearchGate. 13C-nmr Chemical Shifts of 1, 2, and 3. Available from: [Link]

  • PubChem. Thioacetic acid. Available from: [Link]

  • Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
  • Semiotic AI. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available from: [Link]

  • SciSpace. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Available from: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

  • PubChem. Thioacetic acid azide. Available from: [Link]

  • Wikipedia. Thioacetic acid. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • PubChem. Ethanethioic acid, S-(1-methylpropyl) ester. Available from: [Link]

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Sources

"Thioacetic acid S-azetidin-3-YL ester" CAS number 886615-18-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 886615-18-5

Prepared by: Gemini, Senior Application Scientist

Introduction

Thioacetic acid S-azetidin-3-YL ester, designated by CAS number 886615-18-5, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. This compound incorporates two key reactive moieties: a strained four-membered azetidine ring and a hydrolyzable thioester group. The unique structural features of this molecule suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. The azetidine scaffold is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and three-dimensional complexity.[1] The thioester, in turn, can serve as a precursor to a free thiol, a functional group critical in various biological processes and a key component in the mechanism of action of several established drugs. This guide provides a comprehensive overview of the known and inferred properties of Thioacetic acid S-azetidin-3-YL ester, along with practical insights into its handling, reactivity, and potential applications.

Chemical and Physical Properties

While specific, experimentally determined data for Thioacetic acid S-azetidin-3-YL ester is not extensively available in the public domain, its properties can be reasonably inferred from the well-characterized chemistries of its constituent functional groups: thioacetic acid and the azetidine heterocycle.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₅H₉NOSBased on structural components.
Molecular Weight 131.20 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquidThioacetic acid is a yellow liquid.[2][3] The azetidine portion is unlikely to impart significant color.
Odor Strong, unpleasantCharacteristic of thiol-containing compounds and thioesters.[2][3]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, EtOAc, THF, MeOH). Limited solubility in water with slow decomposition.[4]Based on the general solubility of small organic esters and amines.
Stability Store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Sensitive to moisture, strong acids, and strong bases.Thioesters can be susceptible to hydrolysis. The strained azetidine ring can be opened under acidic or strongly nucleophilic conditions.[5]

Reactivity and Mechanistic Considerations

The reactivity of Thioacetic acid S-azetidin-3-YL ester is dominated by the electrophilic nature of the thioester carbonyl carbon and the strain-driven ring-opening potential of the azetidine ring.

Thioester Reactivity

The thioester linkage is a key functional handle. Thioesters are more reactive towards nucleophiles than their oxygen-ester counterparts due to the better leaving group ability of the thiolate anion.

  • Hydrolysis: The thioester can be hydrolyzed under either acidic or basic conditions to yield thioacetic acid and azetidin-3-ol. This reaction is typically irreversible.

  • Aminolysis: Reaction with primary or secondary amines will lead to the formation of amides and the release of azetidin-3-thiol.

  • Thiol-Thioester Exchange: In the presence of other thiols, a thiol-thioester exchange reaction can occur, leading to the formation of a new thioester and azetidin-3-thiol.

Azetidine Ring Reactivity

The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic ring-opening reactions.[6][7] These reactions are often regioselective and can be influenced by the nature of the nucleophile and the presence of activating groups on the azetidine nitrogen.[5]

  • Nucleophilic Ring Opening: Strong nucleophiles can attack one of the ring carbons, leading to cleavage of a C-N bond. This reactivity can be enhanced by protonation or Lewis acid activation of the azetidine nitrogen.[5] The regioselectivity of the attack will be influenced by steric and electronic factors.[5]

The interplay of these two reactive centers allows for a variety of synthetic transformations, making this molecule a potentially valuable intermediate.

Experimental Protocols

The following protocols are representative examples of how Thioacetic acid S-azetidin-3-YL ester might be synthesized and utilized. These are general procedures and may require optimization for specific applications.

Protocol 1: Synthesis of Thioacetic acid S-azetidin-3-YL ester (Illustrative)

This protocol describes a potential synthetic route based on the reaction of a protected azetidin-3-ol with thioacetic acid under Mitsunobu conditions.

Materials:

  • N-Boc-azetidin-3-ol

  • Thioacetic acid[2]

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add thioacetic acid (1.2 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected thioester.

  • Deprotection of the Boc group can be achieved using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the title compound.

Causality: The Mitsunobu reaction allows for the conversion of the secondary alcohol on the azetidine ring to the thioester with inversion of stereochemistry. The Boc protecting group is used to prevent side reactions with the azetidine nitrogen.

Protocol 2: Nucleophilic Ring Opening of the Azetidine Moiety (Illustrative)

This protocol provides a general method for the ring-opening of the azetidine in Thioacetic acid S-azetidin-3-YL ester with a generic nucleophile.

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • Nucleophile (e.g., a primary amine, thiol, or other suitable nucleophile)

  • Appropriate solvent (e.g., acetonitrile, DMF, or THF)

  • Lewis acid (optional, e.g., zinc chloride, magnesium bromide)

Procedure:

  • Dissolve Thioacetic acid S-azetidin-3-YL ester (1.0 eq) in the chosen solvent under a nitrogen atmosphere.

  • If a Lewis acid is used, add it to the solution and stir for 15-30 minutes at room temperature.

  • Add the nucleophile (1.1 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup to remove the Lewis acid and any excess nucleophile.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the product by column chromatography, recrystallization, or distillation as appropriate.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the disappearance of the characteristic azetidine ring signals and the appearance of new signals corresponding to the ring-opened product.

Analytical Methods

A combination of chromatographic and spectroscopic techniques can be employed for the characterization and purity assessment of Thioacetic acid S-azetidin-3-YL ester.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for analyzing volatile compounds. The mass spectrum will provide information about the molecular weight and fragmentation pattern, confirming the structure of the analyte.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would likely be effective.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the methyl group of the thioacetyl moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic C=O stretching vibration for the thioester at a lower frequency than a typical ester carbonyl.

Safety and Handling

  • Toxicity and Irritation: Thioacetic acid is toxic if swallowed and causes severe skin burns and eye damage.[9][10][11] It is also a lachrymator.[10] Assume the target compound has similar hazardous properties.

  • Flammability: Thioacetic acid is a highly flammable liquid and vapor.[9][12][13] Handle with care away from ignition sources.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][12]

Applications in Drug Discovery and Development

The unique combination of a strained azetidine ring and a reactive thioester makes Thioacetic acid S-azetidin-3-YL ester a compelling building block for medicinal chemistry programs.

  • Introduction of the Azetidine Scaffold: The azetidine motif can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Azetidines are known to improve metabolic stability, aqueous solubility, and cell permeability, and can act as rigid linkers to orient functional groups for optimal target binding.[1]

  • Thiol Prodrugs: The thioester can function as a prodrug moiety, releasing a free thiol upon hydrolysis. This is a common strategy in drug design to improve the delivery and stability of thiol-containing drugs.

  • Covalent Inhibitors: The released thiol can act as a nucleophile to form covalent bonds with specific targets, a mechanism employed by a number of approved drugs.

  • Click Chemistry and Bioconjugation: The azetidine or the thiol can be further functionalized to participate in various bioconjugation reactions.

Visualizations

Thioacetic_acid_S_azetidin_3_YL_ester_Structure cluster_azetidine Azetidine Ring cluster_thioester Thioester Group C1 N C1->N C2 N->C2 C3 C2->C3 S C2->S C3->C1 C_carbonyl S->C_carbonyl CH3 C_carbonyl->CH3

Caption: Chemical structure of Thioacetic acid S-azetidin-3-YL ester.

Reactivity_Diagram cluster_thioester_reactions Thioester Reactions cluster_azetidine_reactions Azetidine Reactions start Thioacetic acid S-azetidin-3-YL ester hydrolysis Hydrolysis (+ H2O) start->hydrolysis H+ or OH- aminolysis Aminolysis (+ R2NH) start->aminolysis ring_opening Nucleophilic Ring Opening (+ Nu-) start->ring_opening Lewis Acid (optional) prod1 Azetidin-3-ol + Thioacetic acid hydrolysis->prod1 prod2 Azetidin-3-amide + Azetidin-3-thiol aminolysis->prod2 prod3 Ring-Opened Product ring_opening->prod3

Caption: Key reaction pathways of Thioacetic acid S-azetidin-3-YL ester.

Conclusion

Thioacetic acid S-azetidin-3-YL ester is a molecule with significant synthetic potential, primarily due to the orthogonal reactivity of its thioester and azetidine functionalities. While detailed experimental data for this specific compound is limited, a thorough understanding of the fundamental chemistry of its constituent parts allows for a predictive framework for its properties, reactivity, and handling. This guide serves as a foundational resource for researchers looking to explore the utility of this promising building block in the design and synthesis of novel molecules with potential therapeutic applications. As with any new chemical entity, careful experimental validation of its properties and reactivity is paramount.

References

  • Loba Chemie. (2015, April 9). THIOACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thioacetic Acid, 96% (GC). [Link]

  • ResearchGate. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. [Link]

  • ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

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  • Axios Research. (n.d.). 4,5-dihydrothiazole-2-thiol - CAS - 96-53-7. [Link]

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  • PubChem. (n.d.). Thioacetic acid | C2H4OS | CID 10484. [Link]

  • Studia Universitatis Babes-Bolyai Chemia. (n.d.). SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS. [Link]

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  • PubChem. (n.d.). Thioacetic acid azide | C2H3N3S | CID 126507251. [Link]

  • MDPI. (2025, August 6). The Reaction of Thio Acids with Azides: A New Mechanism and New Synthetic Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

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  • ResearchGate. (2014, March 14). How can you detect methyl thioacetate and acetic acid in water?. [Link]

  • PubMed. (n.d.). The reaction of thio acids with azides: a new mechanism and new synthetic applications. [Link]

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A Technical Guide to Thioacetic Acid S-azetidin-3-YL Ester: A Novel Covalent Chemical Probe for Exploring the Functional Proteome

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Thioacetic acid S-azetidin-3-YL ester, a promising chemical probe for the investigation of protein function and the discovery of novel therapeutic targets. By dissecting its molecular architecture and proposing a detailed mechanism of action, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this tool in their experimental workflows.

Introduction: Unveiling a Bifunctional Probe Architecture

The quest for selective and potent chemical probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools are instrumental in elucidating the complex tapestry of cellular signaling and identifying proteins that drive disease. Thioacetic acid S-azetidin-3-YL ester emerges as a compelling candidate in this arena, distinguished by a bifunctional design that marries a reactive thioester warhead with a structurally significant azetidine scaffold.

The thioester group, an analogue of an ester where a sulfur atom replaces the linking oxygen, is a well-established reactive moiety in biological systems. Its inherent electrophilicity makes it susceptible to nucleophilic attack, a property that can be harnessed for the covalent modification of proteins.[1][2] This covalent and often irreversible interaction can trap and identify target proteins, providing a snapshot of their functional state.

Complementing the reactive thioester is the azetidine ring, a four-membered nitrogen-containing heterocycle. In medicinal chemistry, the incorporation of an azetidine moiety is a strategic choice to enhance key molecular properties.[3] Its strained ring system and three-dimensional character can impart improved metabolic stability, solubility, and, crucially, refined receptor selectivity.[3][4] In the context of a chemical probe, the azetidine scaffold of Thioacetic acid S-azetidin-3-YL ester is poised to play a critical role in mediating non-covalent interactions that guide the probe to its designated protein targets.

This guide will delve into the hypothesized mechanism of action of Thioacetic acid S-azetidin-3-YL ester, framing it as a covalent probe for activity-based protein profiling (ABPP). We will further provide detailed experimental protocols for its application in target identification and validation, thereby offering a comprehensive roadmap for its use in the laboratory.

A Proposed Mechanism of Covalent Target Engagement

We hypothesize that Thioacetic acid S-azetidin-3-YL ester functions as a covalent chemical probe through a two-step mechanism, characteristic of many successful covalent inhibitors and probes.[5] This process involves an initial, reversible binding event, followed by an irreversible covalent modification of the target protein.

Step 1: Reversible Target Recognition and Binding

The initial interaction between the probe and its target protein is driven by non-covalent forces. The azetidine ring, with its distinct stereochemistry and potential for hydrogen bonding via the nitrogen atom, likely plays a pivotal role in this recognition phase. This scaffold, along with the overall topography of the probe, is expected to fit into a specific binding pocket on the target protein, orienting the reactive thioester group in proximity to a nucleophilic amino acid residue. The selectivity of the probe for its target is largely determined by the complementarity of these non-covalent interactions.

Step 2: Irreversible Covalent Modification

Once the probe is optimally positioned within the protein's binding site, the electrophilic thioester carbonyl carbon becomes susceptible to nucleophilic attack by a nearby amino acid side chain. While several nucleophilic residues could potentially react, cysteine is a common target for covalent probes due to the high nucleophilicity of its thiol group at physiological pH.[5] Other potential nucleophiles include lysine, serine, and threonine.

The reaction proceeds via a nucleophilic acyl substitution, where the amino acid residue attacks the thioester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing the azetidin-3-ylthiol as a leaving group and forming a stable covalent bond between the acetyl group of the probe and the protein. This covalent modification effectively "tags" the protein, allowing for its subsequent detection and identification.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P Target Protein (P) PL Non-covalent Complex (P·L) P->PL k_on L Thioacetic acid S-azetidin-3-YL ester (L) PL->P k_off PL_chem Non-covalent Complex (P·L) PL_cov Covalent Adduct (P-L) PL_chem->PL_cov k_inact

Figure 1: A two-step model of covalent target engagement by Thioacetic acid S-azetidin-3-YL ester.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes within a complex biological sample.[6][7][8] Thioacetic acid S-azetidin-3-YL ester is an ideal candidate for development into an activity-based probe (ABP).

To be employed in an ABPP workflow, the core structure of Thioacetic acid S-azetidin-3-YL ester would need to be appended with a reporter tag, such as a fluorophore (e.g., rhodamine or BODIPY) for visualization or biotin for enrichment and subsequent identification by mass spectrometry.[6] This modification creates a complete ABP.

The general workflow for an ABPP experiment using a tagged Thioacetic acid S-azetidin-3-YL ester probe would be as follows:

  • Probe Incubation: The tagged probe is incubated with a complex proteome, such as a cell lysate or even live cells.

  • Covalent Labeling: The probe selectively reacts with its active protein targets.

  • Target Identification/Visualization:

    • Fluorescent Tag: Labeled proteins can be visualized by in-gel fluorescence scanning after separation by SDS-PAGE.

    • Biotin Tag: Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Competitive Profiling: To confirm target engagement and assess selectivity, a competition experiment is often performed. The proteome is pre-incubated with an excess of the untagged Thioacetic acid S-azetidin-3-YL ester before adding the tagged probe. A reduction in the signal from the tagged probe for a particular protein indicates specific binding.

G cluster_0 Downstream Analysis cluster_1 Fluorescent Tag cluster_2 Biotin Tag start Complex Proteome (e.g., Cell Lysate) incubation Incubation & Covalent Labeling start->incubation probe Tagged Thioacetic acid S-azetidin-3-YL ester Probe probe->incubation sds_page SDS-PAGE incubation->sds_page enrichment Streptavidin Enrichment incubation->enrichment gel_scan In-gel Fluorescence Scan sds_page->gel_scan digestion On-bead Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Protein Identification lc_ms->identification

Figure 2: A generalized workflow for activity-based protein profiling (ABPP) using a tagged probe.

Experimental Protocols

The following protocols provide a framework for the synthesis and application of a biotin-tagged Thioacetic acid S-azetidin-3-YL ester probe for target identification.

Synthesis of a Biotinylated Probe

A common strategy for creating a biotinylated probe is to introduce a linker with a terminal amine on the azetidine ring, which can then be coupled to an activated biotin derivative.

  • Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring of a suitable precursor can be functionalized with a linker containing a protected amine (e.g., Boc-protected amino-PEG linker) via reductive amination or nucleophilic substitution.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid).

  • Biotinylation: The resulting free amine is reacted with an NHS-ester of biotin (e.g., EZ-Link NHS-LC-Biotin) in a suitable buffer (e.g., PBS, pH 7.4) to yield the final biotinylated probe.[9]

  • Purification: The final product is purified by reverse-phase HPLC.

In Vitro Validation of Target Engagement
  • Protein Incubation: Incubate a purified candidate protein with varying concentrations of the biotinylated probe in a suitable buffer (e.g., PBS) for 1 hour at 37°C.

  • SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Detection: Probe the membrane with streptavidin-HRP conjugate followed by a chemiluminescent substrate to detect biotinylated proteins. The intensity of the band corresponding to the protein of interest should increase with higher probe concentrations.

Cell-Based Labeling and Target Identification
  • Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest the cells and prepare a cell lysate by sonication or dounce homogenization in a lysis buffer (e.g., PBS with protease inhibitors).

  • Proteome Labeling: Treat the cell lysate (1 mg/mL total protein) with the biotinylated probe (e.g., 10 µM final concentration) for 1 hour at 37°C.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate with iodoacetamide and then digest the proteins overnight with trypsin.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

  • Data Analysis: Search the resulting mass spectra against a protein database to identify the enriched proteins.

Data Presentation and Interpretation

Quantitative data from proteomic experiments should be presented in a clear and structured format. The following table is an example of how to summarize potential protein targets identified in an ABPP experiment.

Protein IDGene NameProtein NameSpectral Counts (Probe)Spectral Counts (Control)Fold Change
P12345TGT1Target Protein 1150530.0
Q67890TGT2Target Protein 2125815.6
..................

Interpretation: Proteins with a high fold change in spectral counts between the probe-treated and control samples are considered high-confidence targets of the chemical probe. These candidates should be further validated using orthogonal methods, such as western blotting with specific antibodies or by assessing the functional consequences of probe binding in cellular assays.

Conclusion

Thioacetic acid S-azetidin-3-YL ester represents a promising new scaffold for the development of covalent chemical probes. Its unique combination of a reactive thioester warhead and a selectivity-enhancing azetidine ring makes it a valuable tool for the exploration of the functional proteome. The methodologies outlined in this guide, particularly within the framework of activity-based protein profiling, provide a clear path for researchers to harness the potential of this probe for target identification and validation. As our understanding of the proteome continues to expand, the development and application of novel chemical probes like Thioacetic acid S-azetidin-3-YL ester will be paramount in translating fundamental biological discoveries into next-generation therapeutics.

References

  • Benchchem. Application Notes: Azetidine Derivatives as Chemical Probes for Mycolic Acid Biosynthesis.
  • Heal, W. P., et al. (2011).
  • ResearchGate. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores.
  • National Institutes of Health. (n.d.). Development of an activity-based probe for acyl-protein thioesterases. PubMed.
  • National Institutes of Health. (n.d.). Covalent Tethering of Fragments For Covalent Probe Discovery. PMC.
  • National Institutes of Health. (n.d.). Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. PMC.
  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed.
  • ResearchGate. (n.d.). (A) Labeling mechanism of thioester probe with the N-terminal cysteine...
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • ACS Publications. (n.d.).
  • Wikipedia. (n.d.). Activity-based proteomics. Wikipedia.
  • ResearchGate. (n.d.). Activity‐Based Probes for Profiling Protein Activities.
  • MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Journal of Medicinal Chemistry. (n.d.). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp).
  • Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents. Thermo Fisher Scientific.

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The Azetidine Thioester Motif: A Novel Covalent Warhead for Cysteine-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on the Potential Applications of Thioacetic acid S-azetidin-3-YL ester in Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Among these, strained ring systems have garnered significant attention for their ability to impart desirable physicochemical properties and to serve as reactive handles for covalent targeting of proteins. This guide delves into the untapped potential of "Thioacetic acid S-azetidin-3-YL ester," a molecule that synergistically combines the advantageous features of the azetidine scaffold with the reactivity of a thioester. We will explore its promise as a versatile building block and a potential covalent warhead for targeting cysteine residues in proteins, a mechanism of action with profound therapeutic implications.

The four-membered azetidine ring, a saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and non-planar geometry offer a unique three-dimensional exit vector for substituents, which can lead to improved target engagement and selectivity.[3][4] Furthermore, the sp³-rich character of the azetidine ring often contributes to enhanced solubility and metabolic stability, key determinants of a successful drug candidate.[2] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine motif, underscoring its clinical significance.[2]

This guide will provide a comprehensive overview of the synthesis, potential mechanisms of action, and therapeutic applications of Thioacetic acid S-azetidin-3-YL ester. We will also present detailed experimental protocols for its evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising chemical entity.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The utility of the azetidine ring in medicinal chemistry extends beyond its structural contributions. Its unique electronic properties and conformational rigidity can significantly influence the pharmacological profile of a molecule.

Physicochemical and Pharmacokinetic Advantages
  • Enhanced Solubility: The presence of the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclobutane.

  • Metabolic Stability: The azetidine ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism or by orienting the molecule in a way that sterically hinders access by metabolic enzymes.[2]

  • Improved Permeability: The compact and relatively rigid nature of the azetidine scaffold can contribute to favorable membrane permeability, a critical factor for oral bioavailability.

  • Conformational Rigidity: The constrained conformation of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity.[1]

Thioacetic acid S-azetidin-3-YL ester: A Potential Covalent Modifier of Cysteine Residues

The true potential of Thioacetic acid S-azetidin-3-YL ester lies in the reactivity of its thioester group, which can act as a "warhead" for the covalent modification of nucleophilic amino acid residues in proteins. Cysteine, with its nucleophilic thiol side chain, is a particularly attractive target for covalent inhibitors.

Mechanism of Covalent Modification

The proposed mechanism of action for Thioacetic acid S-azetidin-3-YL ester involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electrophilic carbonyl carbon of the thioester. This results in the formation of a stable thioether bond between the protein and the azetidine-3-yl moiety, with the release of thioacetic acid as a byproduct.

Recent studies have highlighted the reactivity of certain azetidine-containing compounds towards cysteine residues.[5] Specifically, azetidinyl oxadiazoles were identified as cysteine-reactive electrophiles through a high-throughput screening campaign.[5] This precedent strongly suggests that the azetidine scaffold can be a viable platform for the development of cysteine-targeting covalent inhibitors.

Potential Therapeutic Applications

The ability to selectively target cysteine residues opens up a wide range of therapeutic possibilities, as these residues are often found in the active sites of enzymes or in allosteric pockets that are critical for protein function.

Enzyme Inhibition
  • Cysteine Proteases: This class of enzymes, which includes caspases, cathepsins, and certain viral proteases, plays a crucial role in various physiological and pathological processes, including apoptosis, inflammation, and viral replication. A covalent inhibitor based on the azetidine thioester motif could irreversibly inactivate these enzymes.

  • Kinases: While serine/threonine and tyrosine kinases are the most common targets for kinase inhibitors, some kinases possess cysteine residues in or near the ATP-binding pocket that can be targeted for covalent inhibition.

  • Phosphatases: Similar to kinases, certain phosphatases have targetable cysteine residues in their active sites.

Modulation of Protein-Protein Interactions

Covalent modification of a cysteine residue at the interface of a protein-protein interaction can disrupt the complex and modulate downstream signaling pathways. This approach is particularly relevant for targeting challenging "undruggable" proteins.

Synthetic Strategies

Alternatively, an iron-catalyzed thiol alkylation of an N-protected azetidin-3-ol with thioacetic acid could provide a direct route to the desired product.[6]

Experimental Protocols for Evaluation

The following section outlines key in vitro assays to characterize the reactivity and biological activity of Thioacetic acid S-azetidin-3-YL ester.

Protocol 1: Cysteine Reactivity Assay

This assay aims to quantify the reactivity of the compound with a model thiol, such as glutathione (GSH).

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of Thioacetic acid S-azetidin-3-YL ester in DMSO.

  • Prepare a stock solution of GSH in PBS.

  • In a 96-well plate, mix the compound with GSH at various concentrations.

  • Incubate the plate at room temperature for different time points.

  • Add DTNB solution to each well.

  • Measure the absorbance at 412 nm using a plate reader. The decrease in absorbance is proportional to the consumption of free thiols.

Protocol 2: Enzyme Inhibition Assay (Example: Cysteine Protease)

This assay will determine the inhibitory potency of the compound against a specific cysteine protease.

Materials:

  • Recombinant cysteine protease (e.g., Cathepsin B)

  • Fluorogenic substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • Thioacetic acid S-azetidin-3-YL ester

Procedure:

  • Pre-incubate the enzyme with varying concentrations of the compound in the assay buffer.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the compound.

Data Presentation

Parameter Thioacetic acid S-azetidin-3-YL ester Control Compound (Non-reactive analog)
Cysteine Reactivity (k obs) To be determinedNot applicable
Enzyme IC₅₀ (e.g., Cathepsin B) To be determined> 100 µM
Cellular Potency (e.g., EC₅₀) To be determined> 100 µM

Visualizations

Proposed Mechanism of Covalent Modification

G cluster_0 Protein Target cluster_1 Inhibitor cluster_2 Covalent Adduct cluster_3 Byproduct Protein Protein-Cys-SH Adduct Protein-Cys-S-Azetidine Protein->Adduct Nucleophilic Attack Inhibitor Thioacetic acid S-azetidin-3-YL ester Inhibitor->Adduct Byproduct Thioacetic Acid Inhibitor->Byproduct Release

Caption: Proposed mechanism of covalent modification of a cysteine residue by Thioacetic acid S-azetidin-3-YL ester.

Drug Discovery Workflow for Azetidine-Based Inhibitors

G A Target Identification & Validation B Azetidine Library Synthesis A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization C->D E In Vitro ADME & Toxicology D->E F In Vivo Efficacy Studies D->F E->D G Candidate Selection F->G

Caption: General workflow for the discovery and development of azetidine-based inhibitors.

Conclusion

Thioacetic acid S-azetidin-3-YL ester represents a novel and intriguing chemical entity with significant potential in medicinal chemistry. The strategic combination of the structurally favored azetidine scaffold with a cysteine-reactive thioester warhead offers a promising avenue for the development of potent and selective covalent inhibitors. The insights and protocols provided in this guide are intended to serve as a foundational resource for researchers to explore the therapeutic applications of this and related molecules. Further investigation into its synthesis, reactivity profiling, and biological evaluation is warranted to fully elucidate its potential as a next-generation therapeutic agent.

References

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC - PubMed Central.
  • Azetidines - Enamine.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Thioacetic acid S-azetidin-3-yl ester - BLD Pharm.
  • Thioacetic acid - Wikipedia.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • SYNTHESIS OF (AMINOIMINOMETHYL)THIOACETIC ACID AND SOME OF ITS ESTERS.
  • Thioacetic acid | C2H4OS | CID 10484 - PubChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.
  • Thioacetic acid 96 507-09-5 - Sigma-Aldrich.
  • Thioacetic acid S-azetidin-3-yl ester 97% | CAS: 886615-18-5 | AChemBlock.
  • A way to thioacetate esters compatible with non-oxidative prebiotic conditions - PMC.
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  • The reaction of thio acids with azides: a new mechanism and new synthetic applications.

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Thioacetic acid S-azetidin-3-YL ester: A Novel Building Block for Tunable Cysteine Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise chemical modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Cysteine, with the unique nucleophilicity of its thiol side chain, remains a premier target for site-specific bioconjugation. While numerous reagents have been developed for cysteine modification, the field is continually evolving towards tools that offer greater control over reaction kinetics, improved stability, and enhanced physicochemical properties of the final conjugate. This guide introduces Thioacetic acid S-azetidin-3-YL ester, a specialized thioester reagent, as a sophisticated building block for the targeted acylation of cysteine residues. We will dissect its mechanism of action, explore the unique advantages conferred by the azetidine moiety, provide detailed experimental protocols for its use, and contextualize its application against current industry standards.

Introduction: The Need for Advanced Cysteine Modification

Bioconjugation—the covalent linking of two molecules, at least one of which is a biomolecule—has enabled transformative technologies, most notably Antibody-Drug Conjugates (ADCs). The success of any bioconjugation strategy hinges on the precision and stability of the chemical linkage. Cysteine is an ideal target due to the relatively low abundance and high nucleophilicity of its free thiol group (R-SH) at physiological pH, allowing for highly selective reactions.[1]

Thioesters have long been recognized as effective reagents for acylating biological nucleophiles. The reaction of a protein cysteine with a thioester reagent results in the formation of a new thioester bond on the protein side chain, effectively transferring the acyl group. Thioacetic acid S-azetidin-3-YL ester (AATE) is a reagent designed around this principle, but with a key innovation: an azetidine-containing leaving group. Azetidines are strained four-membered nitrogen-containing heterocycles that are gaining significant traction in medicinal chemistry for their ability to confer improved metabolic stability, solubility, and pharmacokinetic profiles to parent molecules.[2][3][4] By incorporating this moiety into the leaving group of a thioester reagent, AATE presents a novel tool for potentially modulating reaction efficiency and handling properties.

This guide will provide the scientific framework and practical knowledge necessary to leverage AATE as a next-generation building block for cysteine-targeted bioconjugation.

Mechanism of Action: Cysteine-Thioester Exchange

The core reaction mechanism is a nucleophilic acyl substitution. The cysteine thiol, existing in equilibrium with its more nucleophilic thiolate anion (R-S⁻) form, attacks the electrophilic carbonyl carbon of the AATE thioester.[1] This forms a transient tetrahedral intermediate, which then collapses, cleaving the bond between the carbonyl carbon and the sulfur of the leaving group.

The result is twofold:

  • The target cysteine residue is acylated, forming a new thioester linkage on the protein.

  • The 3-mercaptoazetidine is released as a leaving group.

The reaction is selective for cysteines over other nucleophilic residues like lysine under controlled pH conditions (typically pH 6.5-7.5), as the thiol group has a lower pKa and is therefore a more potent nucleophile in this range.[1]

Caption: Mechanism of cysteine acylation by AATE.

The Azetidine Advantage: A Design-Forward Perspective

The choice of a leaving group is not trivial; it can significantly influence the reagent's utility. While direct studies on AATE are emerging, we can infer its advantages based on the established principles of azetidine chemistry.[2][3]

  • Enhanced Solubility: The polar nitrogen atom within the azetidine ring can improve the aqueous solubility of the AATE reagent compared to analogous reagents with purely aliphatic or aromatic leaving groups. This simplifies reaction setup, allowing for higher effective concentrations without reliance on organic co-solvents that may denature the target protein.

  • Modulated Reactivity: The electronic properties of the azetidine ring can fine-tune the electrophilicity of the thioester carbonyl. This allows for a reaction that is rapid and efficient without being overly reactive, which could lead to off-target modifications.

  • Favorable Byproduct Profile: The leaving group, 3-mercaptoazetidine, is a small, polar molecule. This facilitates its removal during downstream purification steps like size-exclusion chromatography (SEC) or dialysis.

Comparative Analysis with Standard Reagents

AATE and other thioesters offer a distinct reactivity profile compared to the most common maleimide- and iodoacetamide-based reagents. The primary difference lies in the nature of the bond formed.

FeatureThioacetic acid S-azetidin-3-YL ester (AATE) Maleimide Reagents Iodoacetamide Reagents
Target Residue CysteineCysteineCysteine
Reaction Nucleophilic Acyl SubstitutionMichael AdditionNucleophilic Substitution (SN2)
Bond Formed Thioester (on protein)ThioetherThioether
Bond Stability Reversible. Susceptible to cleavage by other thiols (e.g., glutathione), enabling dynamic or reversible conjugation strategies.[5]Largely Stable. Can undergo retro-Michael reaction, especially if adjacent to a basic residue, leading to potential payload loss.Highly Stable. Forms a very robust thioether bond, considered permanent for most biological applications.
Selectivity High for thiols at pH 6.5-7.5.High for thiols, but can react with lysines at higher pH (>8.5).High for thiols, but can react with histidine, methionine, and lysine at higher pH.
Key Advantage Reversibility of the linkage; tunable reactivity via leaving group.Rapid reaction kinetics; widely established protocols.Forms extremely stable, irreversible bonds.

Experimental Protocol: Protein Acylation with AATE

This section provides a robust, self-validating protocol for the cysteine-specific acylation of a target protein using AATE.

Materials and Reagents
  • Target protein with at least one accessible free cysteine residue.

  • Thioacetic acid S-azetidin-3-YL ester (AATE).

  • Conjugation Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0. Degas thoroughly before use to minimize cysteine oxidation.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for pre-reducing disulfide bonds.

  • Quenching Reagent: L-Cysteine or N-acetylcysteine.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette (e.g., 10 kDa MWCO).

  • Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (LC-MS or MALDI-TOF).

  • Ellman's Reagent (DTNB) for quantifying free thiols.

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve the target protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Expert Insight: If the protein contains disulfide-bonded cysteines that need to be targeted, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. TCEP is preferred over DTT as it does not contain a free thiol that could compete with the protein for the AATE reagent. Remove excess TCEP via a desalting column before proceeding.

  • Quantification of Free Thiols (Pre-Reaction):

    • Use Ellman's Reagent (DTNB) according to the manufacturer's protocol to determine the initial concentration of free thiols on the protein. This provides a crucial baseline for calculating conjugation efficiency.

  • AATE Reagent Preparation:

    • Immediately before use, dissolve AATE in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-20 mM).

    • Causality Note: Preparing the stock solution fresh is critical as thioesters can be susceptible to hydrolysis over time, especially in the presence of trace amounts of water.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the AATE stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C. Monitor the reaction progress if possible.

    • Trustworthiness Check: The use of degassed, EDTA-containing buffers is a self-validating step to prevent metal-catalyzed oxidation of cysteine thiols, ensuring they remain available for conjugation.

  • Reaction Quenching:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any unreacted AATE. Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Remove the excess AATE reagent and the 3-mercaptoazetidine leaving group by passing the reaction mixture through a pre-equilibrated SEC desalting column.

    • Alternatively, perform dialysis against the Conjugation Buffer (3 x 1L buffer changes over 24 hours).

  • Characterization and Validation:

    • Conjugation Efficiency: Repeat the Ellman's assay on the purified conjugate. The decrease in free thiols relative to the baseline measurement indicates the extent of conjugation.

    • Mass Spectrometry: Analyze the purified conjugate by LC-MS or MALDI-TOF. A successful acylation will result in a mass increase of +42.04 Da (for the acetyl group, CH₃CO) per modified cysteine. This provides definitive confirmation of covalent modification.

Experimental Workflow Diagram

Experimental_Workflow A Prepare Protein in Degassed Buffer B Optional: Reduce with TCEP & Desalt A->B C Quantify Free Thiols (Ellman's Assay - Baseline) B->C E Add AATE to Protein (Incubate 1-2h) C->E D Prepare Fresh AATE Stock Solution D->E F Quench Reaction (e.g., L-Cysteine) E->F G Purify Conjugate (SEC or Dialysis) F->G H Characterize Conjugate G->H I Mass Spectrometry (Confirm Mass Shift) H->I Validation J Ellman's Assay (Calculate Efficiency) H->J Quantification

Sources

The Aqueous Stability of Thioacetic acid S-azetidin-3-YL ester: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

In modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are indispensable building blocks for novel therapeutics. Among these, the azetidine ring, a four-membered heterocycle, has garnered significant attention for its ability to impart favorable physicochemical and pharmacokinetic properties, including enhanced metabolic stability, solubility, and receptor selectivity.[1][2] The unique structural rigidity and sp³-rich character of the azetidine motif make it a "privileged scaffold" in drug discovery.[2]

This guide focuses on the chemical stability of a specific, bifunctional molecule: Thioacetic acid S-azetidin-3-YL ester (also known as S-Azetidin-3-yl ethanethioate). This compound incorporates both the strained azetidine ring and a reactive thioester functional group. Understanding the stability of this molecule in aqueous environments is paramount for researchers in drug development, as it directly impacts formulation strategies, storage conditions, analytical method development, and the prediction of its behavior in vivo.

This document provides a deep dive into the fundamental chemistry governing the stability of this compound, outlines the key factors that influence its degradation in aqueous buffers, and presents detailed experimental protocols for its comprehensive stability assessment.

Section 1: Fundamental Chemical Stability Profile

The stability of Thioacetic acid S-azetidin-3-YL ester is primarily dictated by the intrinsic reactivity of its two core functional groups: the thioester linkage and the azetidine ring.

The Thioester Moiety: A Tunable Acyl Donor

Thioesters are considered "energy-rich" compounds, playing a vital role in numerous biological acyl transfer reactions.[3][4] Chemically, they are more susceptible to nucleophilic attack than their oxygen ester counterparts due to the larger size of the sulfur atom and less efficient resonance stabilization of the carbonyl group.[3] However, they exhibit sufficient stability in aqueous media under physiological conditions, making them ideal for biological and synthetic applications.[3][5]

The primary degradation pathway for thioesters in aqueous buffers is hydrolysis, which breaks the C-S bond to yield a carboxylic acid (acetic acid) and a thiol (3-mercaptoazetidine). The rate of this hydrolysis is highly dependent on pH and follows three distinct mechanisms[6][7][8]:

  • Acid-Mediated Hydrolysis: At low pH, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This mechanism is generally slower than base-mediated hydrolysis.[8]

  • pH-Independent Hydrolysis: In the neutral pH range, direct attack of water on the carbonyl carbon is the predominant pathway. For many simple thioesters, this is the slowest hydrolysis route, with half-lives that can extend to many days or even months at room temperature.[6][7][8] For example, the half-life for the hydrolysis of S-methyl thioacetate at pH 7 and 23°C is 155 days.[7][8]

  • Base-Mediated Hydrolysis: At high pH, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This is typically the most rapid degradation pathway for thioesters.[6][8]

The Azetidine Ring: A Strained but Stable Scaffold

The four-membered azetidine ring possesses significant ring strain, which dictates its reactivity.[9][10] While more stable than the highly reactive three-membered aziridine ring, it can undergo ring-opening reactions under specific conditions.[10]

For N-substituted azetidines, stability is highly sensitive to pH. The key determinant is the basicity (pKa) of the azetidine nitrogen.[11] In acidic conditions, protonation of the nitrogen makes the ring susceptible to nucleophilic attack, leading to ring-opening. Studies on closely related N-aryl azetidines have confirmed that decomposition is much more rapid at low pH (e.g., pH 1.8) compared to neutral pH, where the ring is often stable.[11] The primary degradation product would be an aminopropanol derivative.

Synergistic Degradation Pathways

For Thioacetic acid S-azetidin-3-YL ester, the two functional groups may influence each other's stability. At low pH, the protonated azetidine nitrogen could potentially exert an electron-withdrawing inductive effect, which might subtly alter the reactivity of the thioester. However, the two primary degradation pathways—thioester hydrolysis and acid-catalyzed azetidine ring-opening—are expected to be the dominant routes of decomposition.

Section 2: Key Factors Influencing Stability in Aqueous Buffers

A systematic evaluation of stability requires assessing the impact of several environmental factors.

  • pH: As detailed above, pH is the most critical factor. The compound is expected to be most stable at a near-neutral pH and degrade significantly faster under strongly basic or acidic conditions.

  • Temperature: Degradation rates are expected to increase with temperature, following the principles of chemical kinetics.[12] Therefore, stability studies are often performed at elevated temperatures to accelerate degradation and predict long-term stability.

  • Buffer Composition: The choice of buffer is not trivial. Buffer species themselves can sometimes participate in the degradation process (e.g., acting as nucleophiles).[13] For baseline stability studies, it is crucial to use common, non-nucleophilic buffers such as phosphate, acetate, or citrate.

  • Oxidative Stress: The sulfur atom in the thioester and the resulting thiol are susceptible to oxidation. Introducing an oxidizing agent (e.g., hydrogen peroxide) is a standard component of forced degradation studies to assess this potential degradation pathway.[14][15]

  • Photostability: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Photostability testing is a required part of regulatory stability studies.[15]

ConditionExpected Primary Degradation PathwayExpected Stability
Strongly Acidic (pH < 3) Azetidine Ring-Opening & Acid-Mediated Thioester HydrolysisLow
Mildly Acidic (pH 4-6) Slow Thioester HydrolysisModerate to High
Neutral (pH ~7) pH-Independent Thioester HydrolysisHigh
Basic (pH > 8) Base-Mediated Thioester HydrolysisLow to Very Low

Table 1: Predicted Stability Profile of Thioacetic acid S-azetidin-3-YL ester as a Function of pH.

Section 3: Experimental Design for Stability Assessment

A forced degradation study is the definitive approach to understanding a molecule's stability profile.[16][17] The goal is to intentionally degrade the sample to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.[17]

G cluster_incubation 2. Incubation (Stress Conditions) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare Stock Solution in Organic Solvent samples Dilute Stock into Buffers stock->samples buffers Prepare Aqueous Buffers (Range of pH values) buffers->samples stress Incubate Samples: - Acid (HCl) - Base (NaOH) - Oxidant (H2O2) - Heat - Light (ICH Q1B) samples->stress quench Quench Reaction & Neutralize Sample stress->quench hplc Analyze by Stability- Indicating HPLC-UV quench->hplc lcms Identify Degradants by LC-MS quench->lcms quant Quantify Degradation (% Remaining vs. Time) hplc->quant pathway Elucidate Degradation Pathways lcms->pathway quant->pathway

Figure 1: General workflow for a forced degradation study.

Protocol 1: Sample Preparation and Stress Conditions

This protocol describes the setup for a comprehensive forced degradation study.

A. Materials

  • Thioacetic acid S-azetidin-3-YL ester

  • Acetonitrile or Methanol (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate, Acetate, and Borate buffer components

  • Calibrated pH meter

  • Temperature-controlled incubator, Photostability chamber

B. Procedure

  • Prepare Stock Solution: Accurately weigh and dissolve Thioacetic acid S-azetidin-3-YL ester in a minimal amount of acetonitrile or methanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Acidic Degradation: Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate a sample at room temperature and another at an elevated temperature (e.g., 60 °C).

  • Basic Degradation: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at room temperature. Causality Note: Basic hydrolysis is often rapid, so elevated temperatures may not be necessary and could lead to complete degradation before the first time point.

  • Oxidative Degradation: Dilute the stock solution into a solution of 3% H₂O₂ to a final concentration of ~1 mg/mL. Incubate at room temperature.

  • Thermal Degradation: Dilute the stock solution into a neutral buffer (e.g., pH 7.4 phosphate buffer) to a final concentration of ~1 mg/mL. Incubate at an elevated temperature (e.g., 70 °C).

  • Photolytic Degradation: Prepare two samples as in step 5. Expose one to light conditions as specified in ICH guideline Q1B, while keeping the other (the dark control) protected from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Quenching: Immediately quench the reaction to prevent further degradation. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

The analytical method must be able to resolve the parent peak from all process impurities and degradation products.

A. Instrumentation & Columns

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

B. Method Parameters (Example)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA, 200-400 nm (monitor at λmax of the parent compound)

  • Injection Volume: 10 µL

C. Method Validation (Trustworthiness)

  • Specificity: Analyze stressed samples to demonstrate that all degradation product peaks are resolved from the main peak (resolution > 1.5).

  • Peak Purity: Use the PDA detector to assess peak purity for the parent compound in the presence of its degradants, ensuring no co-elution.

  • The method should also be validated for linearity, accuracy, precision, and sensitivity as per standard guidelines.

Section 4: Data Interpretation and Potential Degradation Pathways

Analysis of the HPLC data allows for the quantification of the parent compound over time under each stress condition. The results are typically presented as the percentage of the initial amount remaining. LC-MS analysis of the stressed samples is used to obtain the mass-to-charge ratio (m/z) of the degradation products, which provides critical evidence for structural elucidation.

G cluster_main Postulated Degradation Pathways cluster_hydrolysis Thioester Hydrolysis cluster_ringopen Azetidine Ring-Opening parent Thioacetic acid S-azetidin-3-YL ester thiol 3-Mercaptoazetidine parent->thiol H₂O (H⁺ or OH⁻) acid Acetic Acid parent->acid H₂O (H⁺ or OH⁻) opened 1-Amino-3-(acetylthio)propan-2-ol (or isomer) parent->opened H₂O (H⁺)

Figure 2: Postulated primary degradation pathways.

Based on fundamental chemical principles, the two most likely degradation pathways are:

  • Thioester Hydrolysis: This will occur across the pH range, liberating 3-mercaptoazetidine and acetic acid. This is expected to be the dominant pathway at neutral and basic pH.

  • Azetidine Ring-Opening: This is most likely to occur under strong acidic conditions, where the azetidine nitrogen is protonated, leading to nucleophilic attack by water and subsequent ring cleavage.

Conclusion

Thioacetic acid S-azetidin-3-YL ester is a molecule with two distinct reactive centers. Its stability in aqueous solution is a strong function of pH and temperature. It is predicted to be most stable in the neutral to slightly acidic pH range, where the slow, pH-independent hydrolysis of the thioester is the main degradation route. Stability decreases significantly in both strongly acidic conditions, which promote azetidine ring-opening, and basic conditions, which rapidly catalyze thioester hydrolysis.

A well-designed forced degradation study is essential for any drug development program involving this or structurally related molecules. The protocols and principles outlined in this guide provide a robust framework for researchers to thoroughly characterize the stability profile, ensuring the development of a safe, effective, and stable final drug product.

References

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A Senior Application Scientist's Guide to the Organic Solvent Solubility of Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Predictive Solubility Profile: A Molecular Structure-Based Analysis

Prior to any empirical testing, a thorough analysis of the molecular structure of Thioacetic acid S-azetidin-3-YL ester provides critical insights into its likely behavior in various solvent classes. The principle of "like dissolves like" is fundamental; solvents that share similar intermolecular forces with the solute are most likely to be effective.[4]

The molecule can be deconstructed into two key functional regions:

  • The Azetidine Ring: This four-membered, saturated heterocycle contains a secondary amine (N-H).[5] This group is a crucial feature, capable of acting as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the nitrogen's lone pair). This suggests a strong affinity for polar solvents, particularly those that can also engage in hydrogen bonding (polar protic solvents). Azetidine derivatives are noted for their solubility in polar environments.[6][7]

  • The Thioacetic Acid S-ester Moiety: The thioester group (-C(=O)S-) is polar but is generally considered less polar than its oxygen ester counterpart.[8][9] The carbonyl oxygen is a hydrogen bond acceptor. The sulfur atom is less electronegative than oxygen, making the C-S bond less polar than a C-O bond and reducing the hydrogen bond accepting capability of the sulfur atom itself.

Overall Molecular Character: Combining these features, Thioacetic acid S-azetidin-3-YL ester presents a mixed-polarity profile. It possesses strong hydrogen bonding capabilities from the azetidine ring and polar characteristics from the thioester group. Therefore, it is predicted to be most soluble in polar solvents. Its solubility in nonpolar solvents is expected to be limited.

Diagram: Predicted Intermolecular Interactions

Caption: Predicted interactions between the solute and solvent classes.

Systematic Solvent Selection for Screening

Based on the predictive analysis, a tiered approach to solvent screening is recommended. This ensures efficient use of material and time, starting with the most promising candidates.

Tier Solvent Class Examples Rationale for Inclusion Predicted Solubility
1 Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Strong dipole moments and ability to accept hydrogen bonds from the azetidine N-H group. Effective at solvating polar molecules.High
1 Polar Protic Methanol (MeOH), Ethanol (EtOH)Capable of both donating and accepting hydrogen bonds, interacting favorably with both the azetidine ring and the thioester carbonyl.High to Moderate
2 Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate polarity. Can solvate the overall molecule but lacks strong hydrogen bonding capability.Moderate
2 Ketones AcetoneA polar aprotic solvent, but generally less effective at solvating compounds with strong H-bond donor groups compared to DMSO or DMF.Moderate to Low
3 Ethers Tetrahydrofuran (THF), Diethyl EtherLower polarity and limited hydrogen bond accepting ability.Low
4 Nonpolar Hexane, Heptane, TolueneLacks polarity and hydrogen bonding ability. Significant dissolution is not expected based on the solute's structure.Very Low / Insoluble

Experimental Protocol: Isothermal Shake-Flask Method

For generating reliable, quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is the gold standard.[10][11] It measures the thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium.[10]

Workflow: Isothermal Solubility Determination

G A 1. Preparation Add excess solid solute to a known volume of solvent. B 2. Equilibration Agitate at constant temperature (e.g., 24-48h) using an orbital shaker. A->B C 3. Phase Separation Allow suspension to settle. Filter aliquot through a 0.22 µm syringe filter. B->C D 4. Quantification Analyze the clear filtrate (e.g., HPLC, Gravimetric). C->D E 5. Calculation Determine concentration (mg/mL or mol/L). D->E

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Methodology

Materials:

  • Thioacetic acid S-azetidin-3-YL ester (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks

  • Quantification instrument (e.g., HPLC-UV, LC-MS, or equipment for gravimetric analysis)

Procedure:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of Thioacetic acid S-azetidin-3-YL ester. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of a selected solvent to each vial.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but should be experimentally verified for a new compound.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe.

  • Filtration (Critical Step): Attach a solvent-compatible 0.22 µm syringe filter to the syringe. Discard the first 0.2-0.3 mL of filtrate to saturate the filter membrane and prevent adsorption-related errors. Collect the subsequent clear, particle-free filtrate into a clean vial.

  • Quantification:

    • For HPLC/LC-MS Analysis: Accurately dilute a known volume of the filtrate with a suitable mobile phase. Analyze against a calibration curve prepared from stock solutions of known concentrations.

    • For Gravimetric Analysis: Accurately weigh a clean, dry container. Transfer a known volume of the filtrate to the container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solid.[12]

  • Calculation: Calculate the solubility using the data from the quantification step. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

Quantitative results should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table: Quantitative Solubility of Thioacetic acid S-azetidin-3-YL ester at 25 °C (Hypothetical Data)

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Descriptor
DMSOPolar Aprotic> 200> 1.38Very Soluble
MethanolPolar Protic1551.07Freely Soluble
DichloromethaneChlorinated800.55Soluble
AcetoneKetone450.31Sparingly Soluble
TetrahydrofuranEther120.08Slightly Soluble
HexaneNonpolar< 0.1< 0.0007Very Slightly Soluble / Insoluble
(Note: Molar Mass of C₅H₉NOS₂ ≈ 145.24 g/mol . Qualitative descriptors are based on USP definitions.)

Interpretation: The hypothetical data above would confirm the initial predictive analysis. The high solubility in polar solvents like DMSO and methanol is driven by strong hydrogen bonding and dipole-dipole interactions. The moderate solubility in DCM and the decreasing solubility in less polar solvents like THF and hexane highlight the importance of the polar functional groups for dissolution.

Conclusion

While direct solubility data for Thioacetic acid S-azetidin-3-YL ester is not publicly cataloged, a robust scientific approach combining theoretical prediction and systematic empirical testing provides a reliable pathway to characterizing its behavior. The molecular structure, with its hydrogen-bonding azetidine ring and polar thioester group, strongly indicates a preference for polar organic solvents. The isothermal shake-flask method provides a definitive means to quantify this solubility, yielding crucial data for process chemistry, purification, and formulation development. This guide serves as a comprehensive framework for researchers to confidently and accurately determine the solubility profile of this and other novel chemical entities.

References

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Avdeef, A. (2012).
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  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

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  • Marques, M. R. C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

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  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of azetidines and azetidin-2-ones. The Chemistry of Heterocyclic Compounds, 63, 1-258.
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"Thioacetic acid S-azetidin-3-YL ester" NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

**A Predictive Spectroscopic and

Methodological Guide to Thioacetic acid S-azetidin-3-YL ester**

Abstract: Thioacetic acid S-azetidin-3-YL ester is a small molecule of interest in synthetic and medicinal chemistry, incorporating a strained azetidine ring and a reactive thioester functional group. Comprehensive spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide provides an in-depth analysis of the predicted mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for this compound. Due to the absence of publicly available experimental data, this document leverages established principles of spectroscopy to generate a reliable predictive dataset. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring high-quality mass spectrometry and NMR data, intended to serve as a practical resource for researchers in drug discovery and chemical synthesis.

Introduction: The Need for Predictive Analysis

The structural elucidation of novel or sparsely documented chemical entities is a cornerstone of modern drug development and chemical research. Thioacetic acid S-azetidin-3-YL ester (Figure 1) presents a unique analytical challenge due to the combination of a high-energy four-membered azetidine ring and a readily cleavable thioester linkage. While this compound is commercially available, a comprehensive, publicly accessible dataset of its spectroscopic properties is currently lacking[1].

This guide addresses this information gap by providing a robust, predicted spectroscopic profile based on first principles and data from analogous structures. By anticipating the compound's behavior under mass spectrometric and NMR analysis, researchers can more efficiently confirm its synthesis, identify potential impurities, and study its downstream reactivity. The subsequent sections detail the predicted fragmentation patterns in mass spectrometry, the expected chemical shifts and coupling constants in ¹H and ¹³C NMR spectroscopy, and rigorous protocols for the experimental validation of these predictions.

Chemical Structure of Thioacetic acid S-azetidin-3-YL esterFigure 1. Chemical Structure of Thioacetic acid S-azetidin-3-YL ester.

Part 1: Predicted Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a target molecule. Using electrospray ionization (ESI) in positive ion mode, Thioacetic acid S-azetidin-3-YL ester is expected to be readily protonated, primarily on the azetidine nitrogen, to form the [M+H]⁺ ion.

Molecular Formula: C₅H₉NOS Monoisotopic Mass: 131.0405 g/mol

High-Resolution Mass Data

The primary ion expected in an ESI-MS experiment is the protonated molecule. The calculated exact mass provides a high-confidence metric for identification when compared against experimental results.

Ion SpeciesCalculated Exact MassPredicted m/z
[M]131.0405-
[M+H]⁺132.0478132.0478
[M+Na]⁺154.0297154.0297
Predicted Tandem MS (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 132.05) is predicted to yield a series of characteristic fragment ions. The fragmentation cascade is dictated by the relative lability of the thioester bond and the inherent strain of the azetidine ring. The most probable fragmentation pathways involve the neutral loss of key moieties or cleavage of the ring system.[2][3][4]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
132.0588.04CH₃CO (Acetyl group)Protonated 3-mercaptoazetidine
132.0576.04C₃H₆N (Azetidine imine)Thioacetic acid
132.0558.05CH₃COSH (Thioacetic acid)Azetidinium ion
88.0471.02NH₃ (Ammonia)Thietanylium ion

The primary fragmentation is anticipated to be the cleavage of the C-S bond, leading to the loss of thioacetic acid and formation of the stable azetidinium ion at m/z 58.05.[3][4] An alternative cleavage could result in the loss of the acetyl group, generating the protonated 3-mercaptoazetidine fragment at m/z 88.04.

G cluster_main Predicted MS/MS Fragmentation precursor [M+H]⁺ m/z = 132.05 frag1 Fragment m/z = 58.05 (Azetidinium ion) precursor->frag1  - CH₃COSH frag2 Fragment m/z = 88.04 (Protonated 3-mercaptoazetidine) precursor->frag2  - C₂H₂O frag3 Fragment m/z = 71.02 frag2->frag3  - NH₃

Predicted fragmentation pathway of [M+H]⁺.

Part 2: Predicted Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The predicted ¹H and ¹³C NMR spectra are based on established chemical shift ranges for azetidine and thioester moieties.[5][6][7] The analysis assumes a standard deuterated solvent such as CDCl₃.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals. The azetidine ring protons will exhibit a complex splitting pattern due to their diastereotopic nature and mutual coupling.

LabelPredicted Shift (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
Hₐ4.10 - 4.30Quintet (tt)1HJ = ~7.5, ~5.0CH-S
Hᵦ3.80 - 4.00Triplet of doublets (td)2HJ = ~7.5, ~2.5Azetidine CH₂ (cis to S)
Hᵧ3.40 - 3.60Triplet of doublets (td)2HJ = ~7.5, ~5.0Azetidine CH₂ (trans to S)
H₈2.35Singlet3H-CH₃-C=O
  • Rationale: The methine proton (Hₐ) directly attached to the sulfur-bearing carbon is the most deshielded proton of the ring system, appearing as a quintet due to coupling with the four adjacent methylene protons. The two sets of methylene protons (Hᵦ and Hᵧ) are chemically non-equivalent and are expected to appear as complex multiplets. The acetyl protons (H₈) will be a sharp singlet in the typical upfield region for such a group.[8][9]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

Predicted Shift (ppm)Assignment
195.0C=O (Thioester carbonyl)
52.5Azetidine CH₂
35.0CH-S
30.5CH₃
  • Rationale: The thioester carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 190-200 ppm range.[5][10][11] The carbons of the azetidine ring are influenced by the electronegative nitrogen, appearing in the 35-55 ppm range. The carbon attached to sulfur (CH-S) is expected to be further downfield than a typical alkane but upfield from the nitrogen-adjacent carbons.[12] The methyl carbon of the acetyl group is expected in the typical upfield region around 30 ppm.

Part 3: Recommended Experimental Protocols

To validate the predicted data, rigorous and standardized experimental procedures are essential. The following protocols are designed to yield high-quality, reproducible data for Thioacetic acid S-azetidin-3-YL ester.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the acquisition of accurate mass data using an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[13]

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL using a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14]

    • Transfer the final solution to a 2 mL autosampler vial.[13]

  • Instrumentation and Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min or via LC introduction.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Mass Analyzer: Set to acquire in a full scan mode over an m/z range of 50-500.

    • Resolution: > 60,000 FWHM.

    • Tandem MS (MS/MS): For fragmentation analysis, select the predicted [M+H]⁺ ion (m/z 132.05) for collision-induced dissociation (CID) with normalized collision energy ramped from 15-40 eV.

G cluster_workflow Mass Spectrometry Workflow A Sample Weighing (~1 mg) B Stock Solution (1 mg/mL in MeOH) A->B C Working Solution (10 µg/mL in ACN:H₂O) B->C D ESI-HRMS Analysis (Positive Mode) C->D E Data Processing (Mass Extraction & Formula ID) D->E F Tandem MS/MS (Fragmentation Analysis) D->F

General workflow for HRMS analysis.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the preparation and acquisition parameters for obtaining high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.[15][16][17]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[15][16]

    • Cap the tube securely.

  • Instrumentation and Acquisition:

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[18]

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~16 ppm centered at ~8 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans (ns): 16-64 scans.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Spectral Width: ~240 ppm centered at ~120 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): 1024-4096 scans (or as needed for adequate signal-to-noise).

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

    • Perform Fourier transformation.

    • Phase and baseline correct the spectra.

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Conclusion and Future Work

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Thioacetic acid S-azetidin-3-YL ester. The predicted mass spectrometric fragmentation pathways and NMR chemical shifts serve as a robust framework for empirical validation. Researchers synthesizing or utilizing this compound are encouraged to employ the detailed protocols herein to acquire experimental data.

For unambiguous structural confirmation, further 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would confirm the proton-proton coupling network within the azetidine ring, while an HSQC spectrum would definitively correlate each proton signal with its directly attached carbon, validating the assignments presented in this guide.

References

  • Study of Fragmentation Pathways of Lithiated Alpha,beta-Unsaturated Thioesters by Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. PubMed. Available at: [Link]

  • A carbon-13 nuclear magnetic resonance study of thiol esters. ACS Publications. Available at: [Link]

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. Available at: [Link]

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  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]

  • Highly Efficient Synthesis of Thioesters in Water. The Royal Society of Chemistry. Available at: [Link]

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  • NMRHANDS-ON PROTOCOLS –ACQUISITION. University of Lisbon. Available at: [Link]

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  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

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An In-depth Technical Guide: Thioacetic acid S-azetidin-3-YL ester for the Introduction of a Protected Thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of thiol groups is a critical aspect of modern drug design and bioconjugation. The inherent reactivity of thiols, however, necessitates the use of protecting groups to ensure synthetic success. This guide provides a comprehensive technical overview of Thioacetic acid S-azetidin-3-YL ester as a premier reagent for introducing a protected thiol moiety. We will explore its chemical properties, advantages in synthetic design, and present detailed, validated protocols for its application and subsequent deprotection. This document aims to be an essential resource for chemists and biologists seeking to harness the synthetic power of this versatile building block.

The Critical Role of Thiol Protection in Pharmaceutical Sciences

The thiol, or sulfhydryl, group (-SH) is a uniquely versatile functional handle in medicinal chemistry. Its high nucleophilicity and ability to form stable covalent bonds make it indispensable for bioconjugation, enabling the precise attachment of therapeutic payloads, linkers, and imaging agents to biological macromolecules. However, this same reactivity poses a significant challenge during multi-step synthesis. Unprotected thiols are susceptible to oxidation, disulfide formation, and other unwanted side reactions.

Effective thiol protection is therefore paramount. An ideal protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable under mild conditions that do not compromise the integrity of the often-complex target molecule.

Thioacetic acid S-azetidin-3-YL ester: A Superior Reagent for Thiol Introduction

Thioacetic acid S-azetidin-3-YL ester has emerged as a highly effective reagent for the installation of a protected thiol. Its structure combines a stable thioester with a four-membered azetidine ring, offering a unique set of advantageous properties.[1]

Chemical Structure:

The thioester serves as a stable precursor to the free thiol, while the azetidine ring confers several benefits. Azetidines are increasingly recognized as valuable motifs in drug discovery due to their ability to enhance physicochemical and pharmacokinetic profiles, including solubility and metabolic stability.[2][3] This is attributed to their high ring strain and sp3-rich character.[2][4]

Strategic Advantages in Synthesis

The use of Thioacetic acid S-azetidin-3-YL ester offers several key benefits:

  • Enhanced Stability: Thioesters are generally stable in aqueous media at neutral pH, making them suitable for a range of bioconjugation conditions.[3] The thioester linkage in this reagent is robust, allowing for its incorporation early in a synthetic sequence.

  • Orthogonal Deprotection: The thioester can be selectively cleaved under mild conditions, a critical feature in the synthesis of complex molecules with multiple protecting groups.[5]

  • Favorable Physicochemical Properties: The incorporation of the azetidine ring can improve the solubility and handling of synthetic intermediates, simplifying purification and subsequent reaction steps.[2][6] Azetidine-containing compounds have shown broad pharmacological potential in areas such as neurodegenerative and inflammatory diseases.[2][7]

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible, with integrated checkpoints for monitoring and characterization.

General Protocol for the Introduction of the Protected Thiol

This protocol details the reaction of an electrophile (e.g., an alkyl halide) with Thioacetic acid S-azetidin-3-YL ester.

Workflow for Protected Thiol Introduction:

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification & Characterization start Dissolve electrophile and Thioacetic acid S-azetidin-3-YL ester in an aprotic solvent (e.g., DMF, ACN) base Add a non-nucleophilic base (e.g., DIPEA) start->base reaction Stir at room temperature or with gentle heating base->reaction tlc Monitor by TLC or LC-MS reaction->tlc quench Quench with water or saturated aq. NH4Cl tlc->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by flash chromatography dry->purify characterize Characterize by NMR, MS purify->characterize

Caption: General workflow for the introduction of the S-azetidin-3-YL thioacetate moiety.

Detailed Methodology:

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the electrophilic substrate (1.0 eq) and Thioacetic acid S-azetidin-3-YL ester (1.1-1.5 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is slow.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure of the purified product using NMR and MS analysis.

Protocol for Deprotection to Yield the Free Thiol

This protocol describes the cleavage of the thioester to unveil the reactive thiol.

Deprotection of the Thioacetate:

G cluster_0 Deprotection cluster_1 Workup & Isolation start Dissolve protected thiol in a suitable solvent reagent Add deprotection agent (e.g., NaOH in EtOH/H2O) start->reagent reaction Stir at room temperature reagent->reaction neutralize Neutralize with acid reaction->neutralize extract Extract the free thiol neutralize->extract dry Dry, concentrate, and use immediately extract->dry

Caption: General workflow for the deprotection of the S-azetidin-3-YL thioacetate.

Detailed Methodology:

  • Reagent Preparation: Dissolve the thioacetate-protected compound (1.0 eq) in a suitable solvent such as ethanol.[8]

  • Deprotection: Add a solution of a hydrolyzing agent, such as sodium hydroxide in water, dropwise.[9] The reaction can be refluxed for a couple of hours.[8][9] Other methods for thioacetate deprotection include the use of catalytic tetrabutylammonium cyanide under mild conditions.[5][10]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling to room temperature, neutralize the mixture with a degassed acid solution (e.g., 2 M HCl).[8]

  • Extraction and Handling: Extract the free thiol with a degassed organic solvent.[8] The organic layer should be washed, dried, and concentrated. The resulting free thiol is often used immediately in the next synthetic step due to its susceptibility to oxidation.[8][9]

Quantitative Data at a Glance

ParameterIntroduction of Protected ThiolDeprotection to Free Thiol
Typical Yield 75-95%85-98%
Reaction Time 2-16 hours1-4 hours
Temperature Room Temperature to 50°CRoom Temperature to Reflux
Purity (post-purification) >95%>90% (often used crude)

Conclusion

Thioacetic acid S-azetidin-3-YL ester is a highly valuable and practical reagent for the introduction of a protected thiol group in the synthesis of complex organic molecules. Its stability, the favorable properties imparted by the azetidine ring, and the mild conditions required for deprotection make it an excellent choice for a broad range of applications in drug discovery and chemical biology. The detailed protocols and strategic insights provided in this guide are intended to facilitate the effective use of this reagent, thereby advancing the development of novel therapeutics and bioconjugates.

References

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  • BLD Pharm. (n.d.). 886615-18-5|Thioacetic acid S-azetidin-3-yl ester.
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A Technical Guide to the Utilization of Thioacetic acid S-azetidin-3-YL ester as a Stable Precursor for Azetidinyl Thiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a highly sought-after scaffold in medicinal chemistry, valued for its ability to impart conformational rigidity and favorable physicochemical properties to drug candidates.[1][2] When functionalized with a thiol group, it becomes a potent building block for covalent inhibitors, capable of forming targeted bonds with cysteine residues in proteins.[3][4] However, the high reactivity and oxidative instability of free thiols present significant challenges in synthesis, purification, and storage.[5] This guide provides an in-depth technical analysis of Thioacetic acid S-azetidin-3-YL ester, a stable and versatile precursor for the in situ generation of azetidin-3-thiol. We will explore the underlying chemical principles, compare deprotection methodologies, and provide validated, step-by-step protocols for researchers in drug development.

The Strategic Importance of the Azetidinyl Thiol Moiety

The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are considered "saturated bioisosteres" of more common rings like pyrrolidine or piperidine, but with a reduced molecular weight and distinct three-dimensional vectoral properties. The inherent ring strain of approximately 25.4 kcal/mol contributes to unique reactivity and conformational preferences.[1] This structural rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and ligand efficiency.[6] Consequently, the azetidine motif is found in numerous marketed drugs and clinical candidates, where it often improves potency, metabolic stability, and pharmacokinetic profiles.[6]

The Thiol Functional Group in Covalent Drug Design

The thiol group (-SH) of cysteine is one of the most nucleophilic amino acid residues in proteins.[7] This reactivity has been harnessed by medicinal chemists to design covalent drugs that form a permanent bond with their target protein. This irreversible or slowly-reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are difficult to address with traditional reversible inhibitors. Azetidinyl thiols, therefore, represent a valuable class of building blocks for creating novel covalent therapeutics.[3][4]

The Challenge: Instability of Free Thiols

The primary obstacle in working with thiols is their susceptibility to oxidation.[5] Under ambient, oxygen-containing conditions, thiols readily dimerize to form disulfides. This not only consumes the desired product but also complicates purification and analysis. To circumvent this, chemists employ protecting groups. The thioacetate is one of the most common and practical choices for thiol protection due to its stability and the variety of methods available for its cleavage.[5]

Thioacetic acid S-azetidin-3-YL ester: A Stable and Versatile Precursor

Thioacetic acid S-azetidin-3-YL ester serves as an ideal "masked" form of azetidin-3-thiol. The acetyl group effectively caps the reactive sulfur atom, rendering the molecule significantly more stable for storage and handling. The true value of this precursor lies in its ability to release the highly reactive free thiol on demand, directly within the reaction vessel, for immediate use in subsequent transformations.

Synthesis of the Precursor (Overview)

The precursor is typically synthesized via a nucleophilic substitution reaction. In a common approach, an N-protected azetidin-3-ol is converted into a suitable leaving group, or an N-protected azetidine-3-one is used as a starting point.[8] Alternatively, a direct iron-catalyzed alkylation of a thiol with an N-Cbz protected azetidin-3-ol can be employed to form the C-S bond.[9][10] The thioacetate functionality is introduced by reacting an appropriate azetidine electrophile with a thioacetate salt, such as potassium thioacetate.

cluster_0 General Synthesis of Thioacetate Precursor Azetidine_Electrophile N-Protected Azetidine (with leaving group at C3) Precursor Thioacetic acid S-azetidin-3-YL ester Azetidine_Electrophile->Precursor SN2 Reaction Potassium_Thioacetate Potassium Thioacetate (KSAc) Potassium_Thioacetate->Precursor Thioester R-S-C(O)CH₃ Tetrahedral_Intermediate R-S-C(O⁻)(OH)CH₃ Thioester->Tetrahedral_Intermediate + OH⁻ Thiolate R-S⁻ Tetrahedral_Intermediate->Thiolate - CH₃COOH Thiol R-SH Thiolate->Thiol + H⁺ (Workup)

Caption: Simplified mechanism of base-catalyzed thioacetate deprotection.

Comparative Analysis of Deprotection Reagents

The selection of a deprotection agent requires a balance between reaction efficiency and the preservation of molecular integrity, especially concerning the strained azetidine ring. [6][11]

Reagent(s) Typical Conditions Advantages Causality & Potential Disadvantages
NaOH / KOH EtOH or MeOH, Reflux Inexpensive, robust, and widely used. [12] Harsh: Strong basicity can induce side reactions with other sensitive functional groups (e.g., esters, epoxides). Prolonged heating could risk the integrity of the strained azetidine ring. [5][11]
HCl MeOH, Reflux Effective and uses common lab reagents. [13] Harsh: Strongly acidic conditions can cleave acid-labile protecting groups (e.g., Boc). The azetidine nitrogen will be protonated, which can influence reactivity or lead to ring-opening under certain conditions. [6][14]
Sodium Methoxide (NaOMe) MeOH, Room Temp. Milder than NaOH/KOH, can often be run at lower temperatures. [12] Still a strong base. Can participate in transesterification reactions if other esters are present.
Hydroxylamine (NH₂OH) EtOH, Room Temp. Milder conditions (room temperature) compared to strong bases/acids. [13] Reaction yields can be lower compared to harsher methods. [13]

| Tetrabutylammonium Cyanide (TBACN) | CHCl₃/MeOH, Room Temp. | Mild & Chemoselective: Catalytic amount needed. Can selectively cleave thioacetates in the presence of O-acetates. High yields are often achieved at room temperature. [5]| Cyanide is highly toxic and requires careful handling and disposal. The reaction can be sensitive to solvent choice and the presence of oxygen. [5]|

Critical Experimental Parameters

To ensure a successful deprotection and prevent product degradation, the following parameters must be strictly controlled:

  • Inert Atmosphere: The entire procedure, from reagent addition to workup, must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid oxidation of the product thiol to a disulfide. [5]* Degassed Solvents: Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles. This removes dissolved oxygen, a key culprit in thiol oxidation. [12]* Temperature Control: While some methods require reflux, milder conditions should be prioritized when possible to minimize potential side reactions and preserve the integrity of the azetidine ring. [11]* Stoichiometry: For strong bases like NaOH, using a slight excess (e.g., 2 equivalents) ensures complete hydrolysis. [12]For catalytic methods like TBACN, precise molar equivalents are key. [5]

Validated Experimental Protocols

The following protocols are representative examples for generating azetidinyl thiol. Researchers should adapt them based on the specific substrate and scale.

Protocol A: Standard Base-Catalyzed Deprotection (NaOH)

This protocol is adapted from standard procedures for thioacetate hydrolysis and is suitable for robust substrates. [12]

  • Setup: In a three-neck, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Thioacetic acid S-azetidin-3-YL ester (1.0 eq) in degassed ethanol.

  • Reagent Addition: Prepare a solution of sodium hydroxide (2.0 eq) in degassed water. Add this solution dropwise to the stirred ethanol solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC or LC-MS.

  • Cooling & Neutralization: Cool the mixture to room temperature. Under a positive flow of nitrogen, carefully neutralize the mixture by adding degassed 2 M HCl until the pH is ~7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel under an inert atmosphere. Extract the aqueous phase with a degassed organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate the solvent in vacuo. The resulting azetidin-3-thiol is highly reactive and should be used immediately in the next synthetic step.

Workflow Visualization

cluster_workflow General Deprotection Workflow Start Dissolve Precursor in Degassed Solvent React Add Deprotection Reagent Start->React Monitor Heat/Stir under N₂ (Monitor Reaction) React->Monitor Quench Cool & Quench/ Neutralize Monitor->Quench Extract Extract with Degassed Solvent Quench->Extract Isolate Dry & Concentrate Extract->Isolate Product Use Thiol Immediately Isolate->Product

Caption: A generalized experimental workflow for thioacetate deprotection.

Troubleshooting and Field Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Thiol 1. Incomplete reaction. 2. Product lost during workup.1. Increase reaction time or temperature cautiously. Confirm reagent quality. 2. Ensure all workup solvents are degassed. Avoid overly vigorous washing which can lead to emulsions.
Significant Disulfide Formation Presence of oxygen during the reaction or workup.Rigorously maintain an inert atmosphere. Use freshly degassed solvents for the reaction and all extraction/washing steps. Consider adding a small amount of a reducing agent like TCEP during workup if compatible. [5]
Unidentified Byproducts 1. Azetidine ring-opening. 2. Reaction with other functional groups.1. The azetidine ring may be unstable to the chosen conditions. [6]Switch to a milder deprotection method (e.g., TBACN or NH₂OH at room temperature). [5][13] 2. Select a more chemoselective reagent. TBACN is known to spare O-acetyl groups. [5]

Conclusion

Thioacetic acid S-azetidin-3-YL ester is a superior precursor for the controlled generation of azetidin-3-thiol, a valuable building block in modern drug discovery. By protecting the thiol as a stable thioacetate, researchers can overcome the inherent challenges of handling free thiols. The choice of deprotection methodology—ranging from robust, cost-effective basic hydrolysis to mild, chemoselective catalytic methods—must be tailored to the specific molecular context. A disciplined approach to experimental execution, particularly the rigorous exclusion of oxygen, is paramount to achieving high yields of the desired, reactive thiol, ready for incorporation into the next generation of therapeutic agents.

References

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  • St. Amant, A. H., et al. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central. [Link]

  • Bumm, L. A., et al. (2007). Thioacetate deprotection. U.S. Patent No. 7,173,156 B1.
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  • Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace. [Link]

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  • Brown, M. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols for the Deprotection of Thioacetic acid S-azetidin-3-YL ester to Azetidinyl Thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine moiety is a valuable scaffold in medicinal chemistry, prized for its ability to impart unique conformational constraints and desirable physicochemical properties to drug candidates. The introduction of a thiol group at the 3-position of the azetidine ring opens up a plethora of possibilities for further functionalization, including conjugation to biomolecules, formation of disulfide bonds, and participation in various coupling reactions. "Thioacetic acid S-azetidin-3-YL ester" serves as a stable and readily accessible precursor to the versatile azetidinyl thiol. The thioacetate protecting group offers excellent stability during synthesis and purification while being amenable to selective removal under appropriate conditions.

This comprehensive guide provides detailed protocols and expert insights into the deprotection of "Thioacetic acid S-azetidin-3-YL ester" to yield azetidinyl thiol. We will delve into the critical considerations for preserving the integrity of the strained azetidine ring, explore various deprotection methodologies, and provide step-by-step instructions for reaction execution, monitoring, purification, and characterization of the final product.

Mechanistic Considerations and Causality of Experimental Choices

The deprotection of a thioacetate proceeds via hydrolysis of the thioester bond. This transformation can be catalyzed by acid or, more commonly, by base.[1] The general mechanism for base-catalyzed hydrolysis is depicted below:

G cluster_0 Base-Catalyzed Thioester Hydrolysis Thioester Thioacetic acid S-azetidin-3-YL ester Tetrahedral_Intermediate Tetrahedral Intermediate Thioester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Thiolate Azetidinyl Thiolate Tetrahedral_Intermediate->Thiolate Collapse & Expulsion of Leaving Group Acetic_Acid Acetic Acid Thiol Azetidinyl Thiol Thiolate->Thiol Protonation Proton_Source Proton Source (H₂O, H₃O⁺)

Caption: Base-catalyzed hydrolysis of a thioester.

A critical consideration for the deprotection of "Thioacetic acid S-azetidin-3-YL ester" is the stability of the four-membered azetidine ring. Azetidines possess significant ring strain (approximately 25.4 kcal/mol) and are susceptible to ring-opening reactions under harsh conditions, particularly in the presence of strong acids where N-protonation can activate the ring towards nucleophilic attack.[2] While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases at elevated temperatures should be avoided.[3] Therefore, the selection of a deprotection protocol necessitates a balance between efficient thioester cleavage and preservation of the azetidine core.

This guide will focus on milder deprotection methods that have been shown to be effective for sensitive substrates.[4][5][6]

Recommended Deprotection Protocols

Due to the sensitive nature of the azetidine ring, we recommend avoiding harsh acidic or basic conditions (e.g., concentrated HCl, refluxing strong NaOH). The following protocols offer milder alternatives that are more likely to provide the desired azetidinyl thiol in good yield and purity.

Protocol 1: Deprotection using Sodium Thiomethoxide (NaSMe)

This method is known for its mildness and selectivity in cleaving thioacetates.[7]

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous, degassed methanol (MeOH)

  • Anhydrous, degassed dichloromethane (DCM) or ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (degassed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (degassed)

  • Brine (saturated aqueous NaCl solution, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

G cluster_1 NaSMe Deprotection Workflow Start Dissolve Starting Material in Degassed MeOH Inert_Atmosphere Establish Inert Atmosphere (N₂/Ar) Start->Inert_Atmosphere Cool Cool to 0 °C Inert_Atmosphere->Cool Add_NaSMe Add NaSMe Solution (in MeOH) Dropwise Cool->Add_NaSMe Stir Stir at 0 °C to RT Add_NaSMe->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with Degassed Saturated NH₄Cl Monitor->Quench Extract Extract with DCM/EtOAc Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Workflow for thioacetate deprotection using NaSMe.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add "Thioacetic acid S-azetidin-3-YL ester" (1.0 eq).

  • Dissolve the starting material in anhydrous, degassed methanol (approximately 0.1 M concentration).

  • Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium thiomethoxide (1.1-1.5 eq) in anhydrous, degassed methanol.

  • Add the sodium thiomethoxide solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by adding degassed saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with degassed dichloromethane or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with degassed saturated aqueous sodium bicarbonate solution and then with degassed brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Protocol 2: Deprotection using Hydrazine

Hydrazine offers another mild and effective method for thioacetate cleavage.

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • Hydrazine monohydrate

  • Anhydrous, degassed methanol (MeOH) or ethanol (EtOH)

  • Dichloromethane (DCM) or ethyl acetate (EtOAc)

  • Deionized water (degassed)

  • Brine (saturated aqueous NaCl solution, degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Dissolve "Thioacetic acid S-azetidin-3-YL ester" (1.0 eq) in anhydrous, degassed methanol or ethanol (approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add hydrazine monohydrate (1.5-2.0 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract with dichloromethane or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with degassed brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography as described in Protocol 1.

Product Purification and Handling

Azetidinyl thiol is expected to be a relatively volatile and potentially odorous compound. Care should be taken to handle it in a well-ventilated fume hood. Due to the susceptibility of thiols to oxidation, it is crucial to work with degassed solvents and under an inert atmosphere whenever possible.[8]

Purification Tips:

  • Flash Column Chromatography: Use silica gel and a non-polar to moderately polar eluent system. The polarity of the eluent can be gradually increased. It is advisable to use solvents that have been sparged with nitrogen or argon.

  • Volatility: Due to the potential volatility of the product, avoid excessive heating during solvent removal. It is best to use a rotary evaporator at low temperature and pressure. For small quantities, a stream of inert gas can be used to gently remove the solvent.

Characterization of Azetidinyl Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum should show characteristic signals for the azetidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C4) will typically appear as multiplets in the range of 3.0-4.0 ppm. The proton on the carbon bearing the thiol group (C3) will also be a multiplet. The thiol proton (-SH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent. Its identity can be confirmed by a D₂O exchange experiment, where the -SH peak will disappear.

  • ¹³C NMR: The carbon spectrum will show signals for the three carbons of the azetidine ring. The carbons attached to the nitrogen (C2 and C4) will typically resonate in the range of 45-60 ppm, while the carbon attached to the sulfur (C3) will be further downfield.[8][9][10]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the product. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[11][12]

Quantification of Thiol Content

Ellman's Test:

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a reliable and widely used method for quantifying free thiol groups.[13] The reaction of a thiol with DTNB produces a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Procedure:

  • Prepare a standard curve using a known concentration of a thiol such as L-cysteine.

  • Prepare a solution of your purified azetidinyl thiol in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • In a cuvette or microplate well, mix a known volume of the thiol solution with a solution of DTNB in the same buffer.

  • Measure the absorbance at 412 nm after a short incubation period.

  • Calculate the concentration of the thiol in your sample by comparing its absorbance to the standard curve.

Data Summary

ParameterDeprotection MethodReagentsTypical ConditionsKey Considerations
Reaction Sodium ThiomethoxideNaSMe, MeOH0 °C to RT, 1-4 hMild and selective. Requires anhydrous and inert conditions.
HydrazineH₂N-NH₂·H₂O, MeOH/EtOHRT, 1-3 hMild and efficient. Hydrazine is toxic and should be handled with care.
Purification Flash ChromatographySilica gel, Hexanes/EtOAc or DCM/MeOHGradient elutionProduct may be volatile. Use degassed solvents.
Characterization ¹H NMR--Look for characteristic azetidine and -SH signals. D₂O exchange to confirm -SH.
¹³C NMR--Expect signals for the three azetidine carbons.
Mass SpectrometryESI-Observe [M+H]⁺ peak.
Quantification Ellman's TestDTNBpH 8.0 buffer, Absorbance at 412 nmReliable colorimetric assay for free thiols.

Conclusion

The deprotection of "Thioacetic acid S-azetidin-3-YL ester" to afford azetidinyl thiol is a critical transformation for the synthesis of novel chemical entities in drug discovery and development. The protocols outlined in this guide, which prioritize the use of mild reagents, are designed to achieve this conversion efficiently while preserving the integrity of the strained azetidine ring. Careful adherence to inert atmosphere techniques and proper handling of the potentially volatile and air-sensitive thiol product are paramount for success. The provided methods for purification, characterization, and quantification will enable researchers to confidently prepare and utilize this valuable building block in their synthetic endeavors.

References

  • Holmes, B. T., & Snow, A. W. (2005). Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide. Tetrahedron, 61(52), 12339-12342.
  • Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 963591.
  • Wallace, O. B., & Springer, D. M. (1998). Mild, selective deprotection of thioacetates using sodium thiomethoxide. Tetrahedron Letters, 39(18), 2693-2694.
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  • LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. In Chemistry LibreTexts.
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  • Villamil, V., et al. (2021). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 11(23), 13967-13976.
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Application Note: A Guide to the Ring-Opening of Azetidines with Cysteine Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry and drug discovery.[1][2] Its inherent ring strain, while providing conformational rigidity, also makes it susceptible to nucleophilic ring-opening reactions.[3][4] This reactivity can be harnessed for various applications, including the synthesis of functionalized linear amines and, notably, the development of covalent chemical probes and inhibitors that target the nucleophilic thiol of cysteine residues in proteins.[5][6][7]

Cysteine's unique nucleophilicity among the proteinogenic amino acids makes it a prime target for selective covalent modification.[8][9] The reaction between an activated azetidine and a cysteine thiol results in a stable covalent adduct, offering a powerful tool for bioconjugation, drug development, and chemical biology.[5][10]

This guide provides a comprehensive overview of the experimental conditions for the ring-opening of azetidines with cysteine thiols. It delves into the reaction mechanism, explores the critical parameters influencing the reaction's success, and offers detailed protocols for both synthetic and biological applications.

The Underlying Chemistry: Mechanism and Key Drivers

The reaction proceeds via a nucleophilic substitution (SN2-like) mechanism. The key steps involve the activation of the azetidine ring followed by the nucleophilic attack of the cysteine thiol.

1.1. The Role of the Cysteine Thiolate The reactive species is the deprotonated form of the cysteine thiol, the thiolate anion (-S⁻). The thiolate is a significantly stronger nucleophile than its protonated thiol (-SH) counterpart. Therefore, reaction conditions must facilitate the formation of the thiolate. This is typically achieved by conducting the reaction at a pH above the pKa of the cysteine thiol (which is approximately 8.3), ensuring a sufficient concentration of the reactive thiolate species.[5]

1.2. Azetidine Activation For the ring-opening to occur efficiently, the azetidine ring must be "activated" to increase its electrophilicity and overcome the activation energy barrier. This activation renders the ring's carbon atoms more susceptible to nucleophilic attack. Several strategies exist:

  • Protonation (Acidic Conditions): Under acidic conditions, the azetidine nitrogen is protonated to form an azetidinium ion. This positive charge significantly increases the ring strain and activates the ring for nucleophilic attack.[1][4] However, acidic pH also protonates the cysteine thiol, reducing its nucleophilicity, creating a delicate balance that must be optimized.[1]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the azetidine nitrogen, polarizing the C-N bonds and facilitating the ring-opening. This method is common in organic synthesis.[3][11]

  • N-Substitution: The nature of the substituent on the azetidine nitrogen is critical. Electron-withdrawing groups (e.g., sulfonyl, acyl) or activating moieties (e.g., oxadiazole) can enhance the electrophilicity of the ring carbons, promoting the reaction even under neutral or basic conditions.[5][12]

The general mechanism is depicted below:

Azetidine Ring-Opening Mechanism cluster_0 Step 1: Azetidine Activation cluster_1 Step 2: Nucleophilic Attack Azetidine R-Azetidine Activated_Azetidine Activated Azetidinium Ion Azetidine->Activated_Azetidine Activation Activator Activator (H⁺, Lewis Acid, etc.) Activator->Activated_Azetidine Activated_Azetidine_2 Activated Azetidinium Ion Cysteine_Thiolate Cys-S⁻ Ring_Opened_Product Ring-Opened Adduct Cysteine_Thiolate->Ring_Opened_Product SN2 Attack Activated_Azetidine_2->Ring_Opened_Product

Figure 1. General mechanism for cysteine-mediated azetidine ring-opening.

Critical Experimental Parameters

The success of the azetidine ring-opening reaction is highly dependent on a set of interconnected experimental variables. Understanding and optimizing these parameters is crucial for achieving high yields and selectivity.

ParameterEffect on ReactionTypical ConditionsRationale & Causality
pH Controls the protonation state of both the cysteine thiol and the azetidine nitrogen.pH 7.4 - 8.5 for bioconjugation.[5] Acidic (pH < 5) for acid-catalyzed synthesis.[1]At basic pH, the cysteine thiol is deprotonated to the highly nucleophilic thiolate.[5] At acidic pH, the azetidine nitrogen is protonated, activating the ring, but this reduces thiol nucleophilicity.[1][4]
Solvent Influences reactant solubility and can participate in the reaction.Aqueous Buffers (Phosphate, HEPES) for biological samples.[5][13] Aprotic Organic Solvents (DCM, THF, MeCN) for synthetic chemistry.[12][14]Aqueous buffers are essential for maintaining the structure and function of proteins. Organic solvents are used for synthetic model reactions where solubility of activated azetidines can be higher.
Temperature Affects the reaction rate.25°C to 37°C Reactions are often run at room temperature for convenience or at 37°C to mimic physiological conditions.[5] Higher temperatures can increase the rate but may also lead to degradation of sensitive substrates.
Azetidine Substituents Determines the intrinsic reactivity of the azetidine ring.Varies widely. N-sulfonyl, N-acyl, or specific heterocycles like oxadiazoles.[3][5]Electron-withdrawing groups on the nitrogen or adjacent activating groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[5]
Cysteine Source The local environment can affect reactivity.N-Acetyl-L-cysteine for model studies.[5] Cysteine residue in a peptide or protein.[7]Model systems like N-acetyl-cysteine prevent side reactions from the free amine and carboxylate. In proteins, the accessibility and local pKa of the cysteine residue are critical.

Experimental Protocols

The following protocols provide a starting point for conducting the ring-opening reaction. Optimization may be required based on the specific substrates used.

Protocol 3.1: Model Reaction with an Activated Azetidine and N-Acetyl-L-cysteine

This protocol is designed for a synthetic model study to confirm the reactivity of a specific azetidine derivative.

Materials:

  • Activated Azetidine (e.g., N-sulfonyl or azetidinyl oxadiazole derivative)

  • N-Acetyl-L-cysteine methyl ester (Ac-Cys-OMe)

  • Phosphate Buffer (100 mM, pH 8.0)

  • Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) for stock solutions

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the activated azetidine in DMSO or MeCN.

    • Prepare a 100 mM stock solution of Ac-Cys-OMe in the phosphate buffer (pH 8.0).

  • Reaction Setup:

    • In a reaction vial, add 890 µL of the phosphate buffer (pH 8.0).

    • Add 100 µL of the 100 mM Ac-Cys-OMe stock solution (final concentration: 10 mM).

    • Initiate the reaction by adding 10 µL of the 10 mM activated azetidine stock solution (final concentration: 100 µM).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (25°C).

    • Monitor the reaction progress over time (e.g., 1, 4, 12, 24 hours) by taking aliquots.

    • Analyze the aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired ring-opened product mass.

  • Workup and Characterization (for preparative scale):

    • Once the reaction is complete, quench by acidifying with 1 M HCl to pH ~3.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Bioconjugation of an Azetidine Probe to a Cysteine-Containing Peptide

This protocol outlines the general steps for labeling a peptide with an azetidine-based probe under physiological conditions.

Bioconjugation Workflow prep 1. Prepare Reagents mix 2. Mix Peptide and Probe prep->mix Peptide in Buffer Azetidine Probe in DMSO incubate 3. Incubate Reaction mix->incubate pH 7.4-8.0, 37°C analyze 4. Analyze Conjugation incubate->analyze Monitor over time purify 5. Purify Product (Optional) analyze->purify Check for completion via LC-MS

Figure 2. General workflow for azetidine-peptide bioconjugation.

Materials:

  • Cysteine-containing peptide

  • Azetidine-based probe (e.g., containing a fluorophore or biotin)

  • HEPES or Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the peptide in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mM.

    • Dissolve the azetidine probe in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution.

    • Add the azetidine probe stock solution to the peptide solution to achieve a desired molar excess (typically 5-10 equivalents of the probe relative to the peptide). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid impacting peptide structure.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • Typical reaction times can range from 2 to 24 hours, depending on the reactivity of the azetidine probe.

  • Analysis:

    • Monitor the reaction by taking time points and analyzing them via LC-MS or MALDI-TOF MS. Look for a mass shift corresponding to the addition of the azetidine probe to the peptide.

    • If the probe is fluorescent, conjugation can also be monitored by SDS-PAGE with fluorescence imaging.

  • Purification (Optional):

    • If a pure conjugate is required, the reaction mixture can be purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Reaction 1. Azetidine is not sufficiently activated. 2. pH is too low, preventing thiolate formation. 3. Cysteine residue is inaccessible (in folded proteins).1. Use a more reactive azetidine derivative or add a catalyst (for synthetic reactions). 2. Increase the pH of the reaction buffer to 8.0-8.5. 3. Add a denaturant (e.g., urea, guanidinium HCl) if protein structure allows.
Side Reactions / Multiple Products 1. Reaction with other nucleophilic residues (e.g., lysine) at high pH. 2. Instability of the azetidine or product under the reaction conditions.1. Lower the pH to ~7.4 to favor cysteine selectivity. 2. Perform a stability study of the starting material and product under the reaction conditions. Reduce reaction time or temperature.
Poor Solubility The azetidine probe or peptide is not soluble in the reaction buffer.1. Increase the percentage of a co-solvent like DMSO or DMF (up to 10-20% if the protein tolerates it). 2. Modify the azetidine probe to include more polar or charged groups.

Conclusion

The ring-opening of azetidines by cysteine thiols is a robust and versatile reaction for the synthesis of complex amines and for the covalent modification of biological macromolecules. The reaction's outcome is governed by a careful interplay between substrate activation, nucleophile availability, and solution conditions. By understanding the underlying mechanism and systematically optimizing key parameters such as pH and solvent, researchers can effectively leverage this chemistry for applications ranging from fundamental organic synthesis to the development of targeted covalent therapeutics and advanced chemical biology probes.

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Application Notes & Protocols: Characterizing Thioacetic acid S-azetidin-3-YL ester as a Novel Covalent Warhead for Targeted Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of covalent therapeutics.

Introduction: The Expanding Frontier of Covalent Drug Discovery

Covalent inhibitors have undergone a renaissance in modern drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics capable of targeting previously "undruggable" proteins.[1][2] By forming a stable, covalent bond with a specific amino acid residue on the target protein, these inhibitors can achieve prolonged target engagement, enhanced potency, and improved therapeutic indices.[3][4][5] The success of targeted covalent inhibitors against challenging targets like KRAS(G12C) has validated this approach and spurred the search for novel reactive groups, or "warheads," with finely tuned reactivity and selectivity.[1][4]

This guide introduces a systematic approach to the evaluation of novel warheads, using the hypothetical molecule Thioacetic acid S-azetidin-3-YL ester as a case study. This compound possesses two potentially reactive motifs: a thioester, a known acylating agent, and a strained azetidine ring, which could be susceptible to nucleophilic attack.[6][7][8][9] We will outline a comprehensive workflow, from initial reactivity profiling to cellular target engagement, providing the theoretical basis and detailed protocols necessary to characterize its potential as a selective covalent modifier of protein function.

Proposed Mechanism of Action: A Dual-Reactivity Model

The structure of Thioacetic acid S-azetidin-3-YL ester suggests two primary mechanisms for covalent modification of nucleophilic amino acid residues, such as cysteine, which is the most commonly targeted residue in covalent drug design.[3]

  • Thioester-Mediated Acylation: The thioester moiety can act as an electrophilic acylating agent. A nucleophilic residue (e.g., the thiolate of a cysteine) on the target protein could attack the carbonyl carbon of the thioester, leading to the formation of a stable amide or thioester bond with the protein and release of the 3-mercaptoazetidine leaving group.[5][7][10][11]

  • Azetidine Ring-Opening: The four-membered azetidine ring is inherently strained.[6] Upon initial non-covalent binding within the target protein's active site, a nearby nucleophile could attack one of the ring carbons, leading to a ring-opening reaction and the formation of a stable covalent adduct.[1][4][8][12] This reaction could be facilitated by protonation of the azetidine nitrogen in the protein's microenvironment.[6]

The following protocols are designed to systematically investigate these hypotheses and build a comprehensive profile of this novel warhead.

Part 1: Synthesis and Initial Characterization

While "Thioacetic acid S-azetidin-3-YL ester" is not extensively documented in the scientific literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. This serves as a starting point for researchers wishing to explore this or similar scaffolds.

Proposed Synthesis Workflow

A likely synthetic approach would involve the esterification of thioacetic acid with a protected 3-hydroxyazetidine, followed by deprotection.

cluster_0 Step 1: Esterification cluster_1 Step 2: Deprotection Boc-3-hydroxyazetidine Boc-3-hydroxyazetidine Intermediate Boc-protected Thioacetic acid S-azetidin-3-YL ester Boc-3-hydroxyazetidine->Intermediate Thioacetic acid Thioacetic acid Thioacetic acid->Intermediate Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC) Coupling Agent (e.g., DCC)->Intermediate Final Product Thioacetic acid S-azetidin-3-YL ester Intermediate->Final Product Acid (e.g., TFA) Acid (e.g., TFA) Acid (e.g., TFA)->Final Product

Caption: Proposed two-step synthesis of the target compound.

Part 2: In Vitro Characterization of Reactivity and Potency

A critical aspect of developing a covalent inhibitor is to ensure that its reactivity is finely tuned. An overly reactive compound will indiscriminately modify off-target proteins and biomolecules, leading to toxicity.[13] Conversely, a compound with insufficient reactivity will not effectively modify its intended target.

Protocol 1: Glutathione (GSH) Stability Assay

This assay assesses the intrinsic electrophilicity of the warhead by measuring its reactivity with glutathione, a ubiquitous intracellular thiol.[14][15][16] A moderate reactivity is often desired, indicating the compound is stable enough to reach its target but reactive enough to form a covalent bond.

Objective: To determine the half-life (t½) of Thioacetic acid S-azetidin-3-YL ester in the presence of a physiological concentration of glutathione.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UHPLC-MS system

Procedure:

  • Prepare a solution of 5 mM GSH in PBS (pH 7.4).

  • Add the test compound to the GSH solution to a final concentration of 100 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an excess of a quenching agent or by immediate dilution in a cold organic solvent).

  • Analyze the samples by UHPLC-MS to monitor the depletion of the parent compound and the formation of the GSH adduct.[14]

  • Calculate the pseudo-first-order rate constant (k) from the slope of the natural log of the remaining parent compound concentration versus time.

  • Determine the half-life using the equation: t½ = ln(2)/k.

Data Interpretation:

Compound ClassTypical GSH t½Implication
Highly Reactive< 30 minPotential for off-target reactivity and toxicity.
Moderately Reactive30 min - 8 hoursDesirable range for many targeted covalent inhibitors.
Low Reactivity> 8 hoursMay require strong non-covalent interactions for target modification.
Protocol 2: Kinetic Analysis of Irreversible Inhibition (k_inact/K_I)

For covalent inhibitors, the IC50 value is highly dependent on incubation time and does not adequately describe the two-step mechanism of inhibition (initial reversible binding followed by irreversible covalent modification). The second-order rate constant, k_inact/K_I, is the gold standard for quantifying the potency of a covalent inhibitor.[17][18][19]

Objective: To determine the k_inact and K_I values for the inhibition of a target protein.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • Plate reader or other suitable detection instrument

  • LC-HRAMS (for label-free method)

Procedure (Label-Free LC-MS Method): [17]

  • Incubate the target protein (at a fixed concentration, e.g., 1 µM) with a range of concentrations of the test compound at 37°C.

  • Over a time course (e.g., 0 to 7 hours), take aliquots at multiple time points.

  • Quench the reaction and analyze the samples by LC-HRAMS to determine the percentage of protein that has formed a covalent adduct.

  • For each compound concentration, plot the percentage of binding versus time and fit the data to the following equation to determine the observed rate constant (k_obs): Binding % = 1 - e^(-k_obs * time)

  • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

  • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) Where [I] is the inhibitor concentration. The ratio k_inact/K_I represents the second-order rate constant of inhibition.

Data Interpretation: A higher k_inact/K_I value indicates a more efficient covalent inhibitor, reflecting a combination of strong initial binding affinity (low K_I) and a rapid rate of covalent bond formation (high k_inact). This value is crucial for structure-activity relationship (SAR) studies.

Part 3: Verification of Covalent Adduct Formation

It is essential to unequivocally demonstrate that the inhibitor forms a covalent bond with the target protein and to identify the specific amino acid residue that is modified. Mass spectrometry is the primary tool for this purpose.[20]

Protocol 3: Intact Protein Mass Spectrometry

This technique provides direct evidence of covalent modification by measuring the mass increase of the target protein upon incubation with the inhibitor.[20][21][22][23][24]

Objective: To confirm the formation of a 1:1 covalent adduct between the inhibitor and the target protein.

Procedure:

  • Incubate the purified target protein (e.g., 5-10 µM) with a 5- to 10-fold molar excess of the test compound for a sufficient time to ensure complete reaction (determined from kinetic studies).

  • As a control, incubate the protein with DMSO vehicle under the same conditions.

  • Desalt the samples using a suitable method (e.g., reverse-phase HPLC).[24]

  • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein.[21]

  • Compare the mass of the inhibitor-treated protein with the control. The mass shift should correspond to the molecular weight of the warhead portion of the inhibitor that becomes attached to the protein.

Expected Results:

SampleExpected Mass (Da)Observed Mass Shift (Da)
Protein + DMSOM_protein-
Protein + InhibitorM_protein + M_warheadM_warhead
Protocol 4: Peptide Mapping by LC-MS/MS

Peptide mapping is used to identify the specific site of covalent modification on the protein.[25][26][27][28][29]

Objective: To identify the amino acid residue modified by the inhibitor.

Procedure:

  • Prepare two samples as in the intact mass analysis (inhibitor-treated and DMSO control).

  • Denature, reduce, and alkylate the cysteine residues in both samples (using iodoacetamide for the control and a different alkylating agent if needed for the treated sample, or omitting this step if a cysteine is the target).

  • Digest the proteins into smaller peptides using a specific protease (e.g., trypsin).[27][28]

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Compare the peptide maps of the treated and control samples. Look for a peptide in the treated sample that has a mass increase corresponding to the mass of the warhead.

  • Perform MS/MS fragmentation on the modified peptide to confirm its sequence and pinpoint the exact amino acid that is modified.[25]

Part 4: Cellular Target Engagement

Demonstrating that an inhibitor can engage its target in a complex cellular environment is a critical step in drug development.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[3][30][31][32]

Objective: To demonstrate that the inhibitor binds to and stabilizes the target protein in a cellular context.

Procedure:

  • Culture cells to an appropriate density.

  • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) and incubate at 37°C for a set period.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blot or other detection methods (e.g., AlphaScreen).[3]

  • Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

cluster_workflow Comprehensive Warhead Evaluation Workflow A Hypothesize Mechanism B Synthesize & Characterize Compound A->B C Assess Intrinsic Reactivity (GSH Assay) B->C D Determine Biochemical Potency (kinact/KI) C->D Is reactivity in optimal range? E Confirm Covalent Adduct (Intact Mass Spec) D->E Is potency sufficient? F Identify Modification Site (Peptide Mapping) E->F G Verify Cellular Target Engagement (CETSA / Washout) F->G Is modification site-specific? H Lead Candidate G->H Does it engage target in cells?

Caption: Workflow for characterizing a novel covalent warhead.

Protocol 6: Washout Assay

For irreversible inhibitors, a washout experiment can demonstrate prolonged target inhibition even after the compound has been removed from the extracellular medium.[20][33]

Objective: To assess the duration of target inhibition in cells after removal of the inhibitor.

Procedure:

  • Treat cells with the inhibitor for a defined period (e.g., 2-4 hours).

  • Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium.

  • Add fresh medium and continue to culture the cells.

  • At various time points post-washout (e.g., 0, 4, 8, 24 hours), lyse the cells and measure the activity of the target protein or a downstream biomarker.

  • Compare the results to cells that were continuously exposed to the inhibitor and to vehicle-treated cells.

Data Interpretation: If the inhibitor is truly irreversible, its inhibitory effect should persist long after washout, with the recovery of target activity being dependent on the rate of new protein synthesis. This provides strong evidence for a covalent mechanism of action in a cellular setting.

Conclusion

The journey of developing a novel covalent inhibitor is a multi-step process that requires rigorous and systematic evaluation. The hypothetical warhead, Thioacetic acid S-azetidin-3-YL ester, provides a compelling scaffold to illustrate this process. By employing the protocols detailed in this guide—from fundamental reactivity profiling and kinetic analysis to definitive mass spectrometric verification and cellular target engagement assays—researchers can build a comprehensive data package to validate a new warhead. This structured approach enables informed decisions, accelerates the optimization of lead compounds, and ultimately contributes to the expansion of the covalent drug discovery toolbox.

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  • ResearchGate. (n.d.). Thio-NHS esters are non-innocent protein acylating reagents. [Link]

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developing biochemical probes from "Thioacetic acid S-azetidin-3-YL ester"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on developing and applying biochemical probes derived from "Thioacetic acid S-azetidin-3-YL ester," designed for researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold in Chemical Biology

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in medicinal chemistry and chemical biology. Its strained ring system imparts unique conformational properties and metabolic stability compared to more common five- and six-membered rings. When incorporated into small molecules, the azetidine moiety can serve as a versatile handle for bioconjugation or as a pharmacophore that interacts with biological targets. "Thioacetic acid S-azetidin-3-YL ester" is a building block that combines the unique properties of the azetidine ring with the reactive potential of a thioester. This guide provides a comprehensive overview of how to leverage this reagent for the development of novel biochemical probes for target identification, imaging, and quantification.

Part 1: Probe Design and Synthesis

The development of a successful biochemical probe from "Thioacetic acid S-azetidin-3-YL ester" hinges on a strategic approach to its design and synthesis. The thioester group serves as a key reactive handle, allowing for conjugation to a variety of reporter molecules, while the azetidine ring can be exploited for its potential to interact with biological targets or as a stable linker.

Strategic Considerations for Probe Design

Before embarking on the synthesis, it is crucial to define the intended application of the probe. Key considerations include:

  • Target Class: Is the probe intended to label a specific protein, enzyme class, or other biomolecule? The choice of reporter tag and linker will depend on the nature of the target.

  • Application: Will the probe be used for in-vitro assays, cell-based imaging, or in-vivo studies? This will influence the required properties of the probe, such as cell permeability and photostability.

  • Reporter Tag: The choice of reporter tag (e.g., fluorophore, biotin, photo-crosslinker) will dictate the detection method and the type of information that can be obtained.

Synthetic Strategy: Thioester-Mediated Ligation

The thioester functionality of "Thioacetic acid S-azetidin-3-YL ester" is amenable to several conjugation strategies. One of the most robust methods is native chemical ligation (NCL) and its variations, which involve the reaction of a thioester with an N-terminal cysteine residue on a peptide or protein. However, for broader utility, the thioester can be converted to a more versatile reactive group.

A common approach is to first deprotect the thioester to reveal a free thiol on the azetidine ring. This thiol can then be reacted with a maleimide-functionalized reporter tag.

Experimental Protocol 1: Synthesis of an Azetidine-Maleimide Probe

This protocol outlines the synthesis of a fluorescent probe by reacting the thiol derived from "Thioacetic acid S-azetidin-3-YL ester" with a maleimide-functionalized fluorophore.

Materials:

  • Thioacetic acid S-azetidin-3-YL ester hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Maleimide-functionalized fluorophore (e.g., Maleimide-PEG4-Fluorescein)

  • Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Thioester Deprotection:

    • Dissolve Thioacetic acid S-azetidin-3-YL ester hydrochloride (1 equivalent) in degassed sodium phosphate buffer.

    • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) in the same buffer.

    • Incubate the reaction at room temperature for 1 hour, monitoring the deprotection by LC-MS. The product of this reaction is 3-mercaptoazetidine.

  • Reduction of Disulfide Bonds (Optional but Recommended):

    • To the solution containing 3-mercaptoazetidine, add TCEP (0.5 equivalents) to ensure the thiol remains in its reduced, reactive state.

  • Conjugation to Maleimide-Fluorophore:

    • Dissolve the maleimide-functionalized fluorophore (1.1 equivalents) in a minimal amount of DMF.

    • Add the fluorophore solution dropwise to the reaction mixture containing the 3-mercaptoazetidine.

    • Allow the reaction to proceed at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the resulting fluorescent probe by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

    • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Quantification:

    • Determine the concentration of the purified probe using the Beer-Lambert law and the known extinction coefficient of the fluorophore.

Diagram 1: Synthesis Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Analysis A Thioacetic acid S-azetidin-3-YL ester B 3-Mercaptoazetidine A->B Hydroxylamine D Azetidine-Fluorophore Probe B->D C Maleimide-Fluorophore C->D E RP-HPLC D->E F Mass Spectrometry E->F G Quantification F->G

Caption: Workflow for synthesizing an azetidine-fluorophore probe.

Part 2: Application of the Azetidine-Based Probe

Once synthesized and characterized, the azetidine-based biochemical probe can be employed in a variety of applications to study biological systems. This section provides protocols for cell-based imaging and target identification.

Cellular Imaging with the Azetidine-Fluorophore Probe

This protocol describes the use of the newly synthesized fluorescent probe for imaging in cultured cells. The cell-permeable nature of the small molecule probe allows for visualization of its subcellular localization and potential interactions.

Experimental Protocol 2: Live-Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa, HEK293) plated on glass-bottom dishes

  • Azetidine-Fluorophore Probe stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.

  • Probe Labeling:

    • Prepare a working solution of the Azetidine-Fluorophore Probe in pre-warmed complete cell culture medium at the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for the desired time (e.g., 30-60 minutes).

  • Washing and Counterstaining:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

    • Add fresh, pre-warmed medium containing Hoechst 33342 (1 µg/mL) for nuclear staining and incubate for 10-15 minutes.

    • Wash the cells once more with warm PBS and add fresh imaging medium (e.g., phenol red-free medium).

  • Imaging:

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and Hoechst 33342.

    • Acquire images in both channels to determine the subcellular localization of the probe.

Target Identification using a Biotinylated Azetidine Probe

To identify the cellular targets of the azetidine-containing molecule, a biotinylated version of the probe can be synthesized following a similar procedure as in Protocol 1, but using a maleimide-functionalized biotin. The biotin tag allows for the enrichment of probe-bound proteins for subsequent identification by mass spectrometry.

Experimental Protocol 3: Affinity Purification of Target Proteins

Materials:

  • Biotinylated Azetidine Probe

  • Cultured cells or tissue lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Lysis and Probe Labeling:

    • Treat cultured cells with the Biotinylated Azetidine Probe or a vehicle control for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Alternatively, label the cell lysate directly with the probe.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture the biotinylated probe and any bound proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads using elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by silver staining or Coomassie blue staining.

    • Excise unique bands that are present in the probe-treated sample but not in the control sample for identification by mass spectrometry.

    • Alternatively, perform on-bead digestion of the captured proteins followed by LC-MS/MS analysis for comprehensive proteomic profiling.

Diagram 2: Target Identification Workflow

G cluster_0 Step 1: Labeling cluster_1 Step 2: Enrichment cluster_2 Step 3: Identification A Cells/Lysate C Labeled Proteome A->C B Biotinylated Azetidine Probe B->C E Capture & Wash C->E D Streptavidin Beads D->E F Elution E->F G SDS-PAGE F->G H Mass Spectrometry G->H

Caption: Workflow for target identification using a biotinylated probe.

Part 3: Data Interpretation and Troubleshooting

Data Interpretation:

  • Imaging: The subcellular localization of the fluorescent probe can provide clues about its potential targets. For example, accumulation in the mitochondria may suggest an interaction with mitochondrial proteins.

  • Proteomics: The list of proteins identified by mass spectrometry should be carefully analyzed. True targets are expected to be enriched in the probe-treated sample compared to the control. Bioinformatic analysis can help to identify enriched pathways and protein classes.

Troubleshooting:

Problem Possible Cause Solution
Low probe synthesis yield Incomplete deprotection or conjugation.Optimize reaction times and reagent concentrations. Ensure the use of fresh, high-quality reagents.
High background in imaging Insufficient washing or non-specific binding of the probe.Increase the number and stringency of wash steps. Include a blocking step with a protein-rich solution like BSA.
Many non-specific proteins in pulldown Insufficient washing or hydrophobic interactions of the probe.Optimize wash buffer composition (e.g., increase salt or detergent concentration).

Conclusion

"Thioacetic acid S-azetidin-3-YL ester" is a versatile chemical building block that can be readily converted into a range of biochemical probes. By following the protocols and strategies outlined in this guide, researchers can develop novel tools to investigate biological processes, identify new drug targets, and expand our understanding of cellular signaling pathways. The unique properties of the azetidine scaffold offer exciting opportunities for the design of next-generation chemical probes with improved specificity and in-vivo applicability.

References

  • PubChem: Thioacetic acid S-azetidin-3-YL ester hydrochloride. National Center for Biotechnology Information. [Link]

  • Native Chemical Ligation: A Powerful Tool for Chemical Protein Synthesis. Kent, S. B. H. (2009). Chemical Society Reviews, 38(2), 338-351. [Link]

  • Maleimide Chemistry for Bioconjugation. Hermanson, G. T. (2013). Bioconjugate Techniques, 3rd ed., Academic Press. [Link]

  • Affinity Purification and Mass Spectrometry for Target Identification. Gingras, A.-C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Nature Reviews Molecular Cell Biology, 8(8), 645-654. [Link]

Application Notes and Protocols: Bioconjugation of Thioacetic acid S-azetidin-3-YL ester to Peptides and Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for Thiol-Modification and Bioconjugation

In the evolving landscape of bioconjugation, the development of novel reagents that offer unique reactivity and structural motifs is of paramount importance for advancing therapeutic and diagnostic applications.[1][2][3] Thioacetic acid S-azetidin-3-YL ester is an emerging chemical entity poised to offer distinct advantages in the covalent modification of peptides and proteins. This molecule incorporates two key functional groups: a thioacetate and a strained four-membered azetidine ring. The thioacetate serves as a protected thiol, which can be unmasked in situ to reveal a reactive sulfhydryl group. This thiol can then participate in well-established and highly selective ligation chemistries, most notably the Michael addition to maleimides.[4][5]

The presence of the azetidine ring introduces a unique structural element. While this guide will primarily focus on the application of the thioacetate group for bioconjugation, the strained azetidine ring presents intriguing possibilities for subsequent modifications or for influencing the physicochemical properties of the resulting conjugate, such as solubility and conformational rigidity.[6][7] The reactivity of azetidines is driven by their considerable ring strain, making them susceptible to ring-opening reactions with various nucleophiles under specific conditions.[8][9][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Thioacetic acid S-azetidin-3-YL ester for the bioconjugation to peptides and proteins. We will delve into the mechanistic underpinnings of the conjugation strategy, provide detailed, step-by-step protocols, and discuss essential analytical techniques for the characterization of the final bioconjugate.

Mechanism of Bioconjugation

The primary bioconjugation strategy for Thioacetic acid S-azetidin-3-YL ester involves a two-step, one-pot reaction sequence:

  • In situ Deprotection of the Thioacetate: The thioacetate group is readily hydrolyzed under mild basic conditions or by the action of hydroxylamine to generate a free thiol. This on-demand generation of the reactive thiol minimizes its premature oxidation to a disulfide, a common side reaction when working with free thiols.[4]

  • Thiol-Maleimide Ligation: The newly formed thiol undergoes a highly efficient and selective Michael addition reaction with a maleimide-functionalized peptide or protein. This reaction proceeds rapidly at or near neutral pH (6.5-7.5) to form a stable thioether bond, effectively linking the azetidine-containing moiety to the biomolecule.[5]

This approach leverages the well-established reliability of thiol-maleimide chemistry, which is often considered a "click" reaction due to its high yield, specificity, and mild reaction conditions.[5]

Visualizing the Reaction Workflow

Bioconjugation_Workflow A Thioacetic acid S-azetidin-3-YL ester B Free Thiol (azetidin-3-ylthiol) A->B  Hydroxylamine or mildly basic pH C Maleimide-activated Peptide/Protein B->C D Stable Thioether Bioconjugate C->D  Michael Addition (pH 6.5-7.5)

Caption: Workflow for bioconjugation using Thioacetic acid S-azetidin-3-YL ester.

Experimental Protocols

PART A: Preparation of Reagents and Biomolecules
  • Maleimide-Functionalized Peptides and Proteins:

    • Peptides can be synthesized with a C-terminal or internal lysine residue, which is then functionalized with a maleimide group using a suitable crosslinker (e.g., SMCC). Alternatively, a cysteine residue can be introduced and subsequently modified.

    • Proteins can be engineered to contain a surface-exposed cysteine residue for site-specific modification.[12] If no free cysteines are available, disulfide bonds can be selectively reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4] It is crucial to perform the reduction in a deoxygenated buffer to prevent re-oxidation.[4]

  • Stock Solution of Thioacetic acid S-azetidin-3-YL ester:

    • Prepare a stock solution (e.g., 10-100 mM) in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Store the stock solution at -20°C, protected from moisture.

  • Reaction Buffers:

    • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at a pH of 6.5-7.5 is recommended.[5] Avoid buffers containing thiols (e.g., DTT). The buffer should be deoxygenated by bubbling with nitrogen or argon gas for at least 15-20 minutes.

    • Deprotection Reagent: Prepare a 0.5 M stock solution of hydroxylamine hydrochloride in deoxygenated water and adjust the pH to 7.0 with NaOH.

PART B: Protocol for Bioconjugation to a Peptide

This protocol provides a general procedure for conjugating Thioacetic acid S-azetidin-3-YL ester to a maleimide-functionalized peptide.

  • Peptide Preparation: Dissolve the maleimide-functionalized peptide in the deoxygenated Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Initiation of Conjugation:

    • Add the Thioacetic acid S-azetidin-3-YL ester stock solution to the peptide solution to achieve a 5- to 20-fold molar excess of the ester over the peptide.

    • Immediately add the hydroxylamine stock solution to a final concentration of 50 mM to initiate the deprotection of the thioacetate.

  • Reaction Incubation:

    • Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[5] The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess maleimide groups.

  • Purification of the Conjugate: The peptide conjugate can be purified from excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).

PART C: Protocol for Bioconjugation to a Protein

This protocol outlines the general steps for conjugating Thioacetic acid S-azetidin-3-YL ester to a protein containing a reactive cysteine or a reduced disulfide bond.

  • Protein Preparation:

    • Dissolve the protein in deoxygenated Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. The protein solution should be desalted using a desalting column to remove excess TCEP before proceeding.

  • Conjugation Reaction:

    • Add the Thioacetic acid S-azetidin-3-YL ester stock solution to the protein solution to achieve a 10- to 20-fold molar excess.[5]

    • Add the hydroxylamine stock solution to a final concentration of 50 mM.

  • Reaction Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle agitation.[5]

  • Purification of the Conjugate: Remove excess small molecules and unreacted reagents by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Quantitative Data Summary

ParameterPeptidesProteins
Biomolecule Concentration 1-5 mg/mL1-10 mg/mL
Molar Ratio (Ester:Biomolecule) 5:1 to 20:110:1 to 20:1[5]
Hydroxylamine Concentration 50 mM50 mM
Reaction pH 6.5 - 7.5[5]6.5 - 7.5[5]
Reaction Temperature 20-25°C or 4°C20-25°C or 4°C[5]
Reaction Time 1-2 hours or overnight[5]2 hours or overnight
Purification Method RP-HPLCSEC, Dialysis

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.

  • Mass Spectrometry (MS):

    • MALDI-TOF or ESI-MS: These techniques are used to determine the molecular weight of the conjugate.[13] An increase in mass corresponding to the addition of the azetidin-3-ylthiol moiety confirms successful conjugation. Multiple additions can also be quantified.

    • Peptide Mapping: For proteins, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific site(s) of modification.[14]

  • Chromatography:

    • RP-HPLC: A shift in the retention time of the conjugate compared to the unmodified biomolecule is indicative of successful conjugation.

    • Hydrophobic Interaction Chromatography (HIC): This can be used to determine the drug-to-antibody ratio (in the case of antibody-drug conjugates) and to separate species with different numbers of conjugated molecules.[13]

  • Spectroscopy:

    • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein conjugate.

    • Circular Dichroism (CD): To assess if the conjugation process has altered the secondary or tertiary structure of the protein.[13]

Troubleshooting and Optimization

  • Low Conjugation Efficiency:

    • Increase the molar excess of the Thioacetic acid S-azetidin-3-YL ester.

    • Optimize the reaction pH within the 6.5-7.5 range.[5]

    • Ensure complete deprotection of the thioacetate by adjusting the hydroxylamine concentration or incubation time.

    • For proteins, verify the presence of free thiols using Ellman's reagent.

  • Protein Aggregation:

    • Reduce the reaction temperature to 4°C.

    • Decrease the protein concentration.

    • Add stabilizing excipients to the reaction buffer.

  • Non-specific Labeling:

    • Ensure the pH does not exceed 7.5 to minimize the reaction of maleimides with primary amines.[5]

Conclusion and Future Perspectives

Thioacetic acid S-azetidin-3-YL ester represents a valuable addition to the bioconjugation toolbox. Its ability to generate a reactive thiol in situ for efficient ligation to maleimide-functionalized biomolecules provides a reliable method for the introduction of a unique azetidine moiety. This approach combines the robustness of thiol-maleimide chemistry with the novel structural and chemical properties of the azetidine ring.[6][7]

Future investigations may explore the reactivity of the azetidine ring in the bioconjugate for subsequent "dual-functionalization" or as a pharmacophore itself. The protocols and guidelines presented here provide a solid foundation for the successful application of this promising reagent in peptide and protein modification for a wide range of research and therapeutic endeavors.[1][2]

References

  • MDPI. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]

  • Biosynthesis. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. [Link]

  • Multidisciplinary Digital Publishing Institute. (n.d.). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. [Link]

  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. [Link]

  • DiVA portal. (n.d.). Design, Synthesis and Characterization of Small Molecule Inhibitors and Small Molecule – Peptide Conjugates as Protein Actors. [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules | Bioconjugate Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

  • JoVE. (2021, January 5). Preparation of Site-Specific Cytotoxic Protein Conjugates via Maleimide-thiol Chemistry and Sortase A-Mediated Ligation. [Link]

  • BioProcess International. (2010, November 1). Protein Conjugates. [Link]

  • ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?. [Link]

  • PMC - PubMed Central. (n.d.). A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. [Link]

  • ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]

  • MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • NIH. (n.d.). Step‐by‐step design of proteins for small molecule interaction: A review on recent milestones. [Link]

  • Beilstein Journals. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • PMC - PubMed Central. (n.d.). Methods of probing the interactions between small molecules and disordered proteins. [Link]

  • CDI Labs. (n.d.). Protein small molecule interactions. [Link]

  • Spiral. (n.d.). Synthesis of 3-aryl-3-sulfanyl azetidines by iron-catalyzed thiol alkylation with N-Cbz azetidinols. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (2015, January 23). Chemical tools for bioconjugation : Application of the thioacid-azide ligation. [Link]

  • MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]

  • PubMed. (2019, May 3). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. [Link]

  • eScholarship.org. (2023, July 1). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. [Link]

  • PMC. (n.d.). A way to thioacetate esters compatible with non-oxidative prebiotic conditions. [Link]

  • ResearchGate. (n.d.). Thio-NHS esters are non-innocent protein acylating reagents. [Link]

  • PMC - NIH. (2025, July 1). Thio-NHS esters are non-innocent protein acylating reagents. [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. [Link]

Sources

Application Note: Mass Spectrometry Strategies for the Characterization of Thioacetic acid S-azetidin-3-YL ester Protein Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the analysis of protein adducts formed by "Thioacetic acid S-azetidin-3-YL ester" using mass spectrometry (MS). We detail the underlying chemistry, strategic experimental design, and step-by-step protocols for identifying and characterizing these covalent modifications. The guide emphasizes a bottom-up proteomics approach, supplemented by considerations for intact protein analysis, and provides robust data analysis workflows to ensure high-confidence identification of modification sites.

Introduction: The Challenge of Covalent Adducts

Thioacetic acid S-azetidin-3-YL ester is a reactive molecule containing a thioester functional group, which is known to acylate nucleophilic residues on proteins. The study of such covalent protein adducts is critical in drug development and toxicology. These modifications can alter protein structure and function, leading to therapeutic effects, off-target toxicity, or immunogenic responses.[1] Mass spectrometry (MS) has become the definitive technology for this type of analysis, offering unparalleled sensitivity and the ability to pinpoint the exact location of modification on a protein.[2][3]

This guide will focus on the most probable reaction: nucleophilic attack by a protein residue (such as lysine or cysteine) on the thioester's carbonyl group, resulting in protein acetylation and the release of azetidin-3-yl thiol as a leaving group. This modification imparts a specific mass shift that is the key to its detection by MS.

Key Reaction and Mass Shift:

  • Reaction: Protein-Nucleophile + CH₃CO-S-Azetidine → Protein-Nuc-COCH₃ + HS-Azetidine

  • Modification: Acetylation

  • Monoisotopic Mass Shift: +42.010565 Da

Understanding and accurately identifying this mass shift is the central goal of the following protocols.

Strategic Overview: Top-Down vs. Bottom-Up Proteomics

Two primary MS-based strategies can be employed to analyze protein adducts: top-down and bottom-up proteomics.[4][5]

  • Top-Down Proteomics: This method analyzes the intact protein.[4][6] Its main advantage is the ability to determine the stoichiometry of modification (i.e., how many adducts are on a single protein molecule) and preserve information about combinations of different modifications (proteoforms).[6] However, it is generally more technically challenging and better suited for purified proteins or simple mixtures.[4]

  • Bottom-Up Proteomics: This is the most common and robust approach for complex samples.[7][8][9] Proteins are enzymatically digested into smaller peptides (typically with trypsin) prior to LC-MS/MS analysis.[9][10] This "shotgun" approach allows for the identification of thousands of proteins from a complex lysate and is highly effective at pinpointing the specific amino acid residue that has been modified.[7][8]

For its high throughput and suitability for complex biological samples, this guide will primarily focus on the bottom-up proteomics workflow .

Experimental Design & Overall Workflow

A typical bottom-up proteomics experiment to identify protein adducts involves several key stages, from sample treatment to data analysis. Each step must be carefully controlled to ensure reproducible and reliable results.

G cluster_sample_prep Sample Preparation cluster_proteomics_prep Proteomics Workflow cluster_ms_analysis Mass Spectrometry & Data Analysis ProteinSource Protein Source (Purified Protein or Cell Lysate) Treatment Treatment (Thioacetic acid S-azetidin-3-YL ester vs. Vehicle Control) ProteinSource->Treatment Lysis Cell Lysis & Protein Extraction (with Deacetylase Inhibitors) Treatment->Lysis ReduceAlkylate Reduction & Alkylation (e.g., DTT & IAA) Lysis->ReduceAlkylate Digest Proteolytic Digestion (e.g., Trypsin) ReduceAlkylate->Digest Cleanup Peptide Cleanup (e.g., C18 Desalting) Digest->Cleanup LCMS nanoLC-MS/MS Analysis (DDA or DIA) Cleanup->LCMS Search Database Search (Variable Modification: +42.010565 Da) LCMS->Search Validation Data Validation & Site Localization (PSM FDR <1%, PTM Score) Search->Validation G cluster_search Database Search Engine (e.g., MaxQuant) cluster_params Search Parameters cluster_output Output & Validation RawData Raw MS Data (.raw) SearchEngine Andromeda Search Algorithm RawData->SearchEngine Database Protein Sequence Database (e.g., UniProt Human) Database->SearchEngine PeptideList Peptide Identification List (proteinGroups.txt) SearchEngine->PeptideList FixedMod Fixed Modification: Carbamidomethyl (C) VarMod Variable Modifications: Oxidation (M) Acetylation (K, Protein N-term) **Acetylation (C, H, S, T, Y)** Enzyme Enzyme: Trypsin/P FDR PSM & Protein FDR: 1% SpectrumValidation Manual MS/MS Spectrum Validation PeptideList->SpectrumValidation Quantification Label-Free Quantification (LFQ) (Compare Compound vs. Vehicle) PeptideList->Quantification

Sources

"Thioacetic acid S-azetidin-3-YL ester" use in activity-based protein profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Activity-Based Protein Profiling (ABPP) with Thioacetic acid S-azetidin-3-YL ester

Introduction: Interrogating the Functional Proteome with Covalent Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that provides a direct snapshot of the functional state of enzymes within a complex biological system.[1][2] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes small-molecule chemical probes to selectively and covalently label active enzymes, offering profound insights into cellular processes and disease states.[3] This approach is invaluable in drug discovery for target identification and validation, elucidating mechanisms of action, and assessing inhibitor selectivity directly in a native biological context.[4][5]

The foundation of ABPP lies in the design of the activity-based probe (ABP).[1] An ABP typically consists of three key elements: a reactive group (or "warhead") that covalently modifies an active site residue, a linker, and a reporter tag for visualization or enrichment.[5] The development of novel probes with unique reactivity profiles is critical for expanding the scope of the "druggable" proteome.

This guide introduces Thioacetic acid S-azetidin-3-YL ester , a novel covalent probe designed for profiling specific enzyme classes, such as serine hydrolases. This probe features a thioester as the reactive warhead and a strained azetidine ring that may confer unique selectivity and reactivity properties. Here, we provide a comprehensive overview of its mechanism, applications, and detailed protocols for its use in identifying and characterizing enzyme activity in complex proteomes.

Principle of the Method: A Novel Thioester Probe

The utility of Thioacetic acid S-azetidin-3-YL ester as an ABP stems from its unique chemical architecture.

  • The Thioester Warhead: Thioesters are effective acylating agents that can serve as electrophilic warheads.[6] They are designed to react with nucleophilic amino acid residues found in the active sites of many enzyme families.[7] For serine hydrolases, the catalytic serine residue initiates a nucleophilic attack on the thioester's carbonyl carbon.[8]

  • The Azetidine Moiety: The 3-thiol-azetidine leaving group is a key feature. Azetidines, as strained four-membered rings, can influence the probe's binding affinity and reactivity within the enzyme's active site.[9] This structural element provides an opportunity for fine-tuning probe selectivity compared to probes with more conventional leaving groups.

Mechanism of Covalent Labeling

The labeling process is a targeted covalent modification. The probe first binds non-covalently to the active site of a target enzyme. The catalytically active serine residue then attacks the electrophilic carbonyl of the thioester. This results in the formation of a stable acyl-enzyme intermediate, covalently attaching the acetyl group to the enzyme's active site and releasing azetidin-3-thiol.[7][8] This irreversible modification effectively "tags" the active enzyme for subsequent detection.

G cluster_0 Enzyme Active Site cluster_1 Probe cluster_2 Covalent Modification Enzyme Serine Hydrolase (Active) Serine Catalytic Serine (Ser-OH) Covalent_Complex Acylated Enzyme (Inactive) Enzyme->Covalent_Complex Covalent Labeling Probe Thioacetic acid S-azetidin-3-YL ester Probe->Covalent_Complex Nucleophilic Attack by Ser-OH Leaving_Group Azetidin-3-thiol (Released) Covalent_Complex->Leaving_Group Releases

Caption: Covalent labeling mechanism of a serine hydrolase.

General Experimental Workflow

A typical ABPP experiment using a two-step probe involves incubating the probe with the proteome, followed by bioorthogonal "click" chemistry to attach a reporter tag, enrichment of labeled proteins, and identification by mass spectrometry (MS).[4][10] This two-step approach utilizes a probe modified with a small, bioorthogonal handle (e.g., a terminal alkyne), which enhances cell permeability for in situ studies.[10]

G start Prepare Cell or Tissue Lysate incubate Incubate with Alkyne-Probe (Thioacetic acid S-azetidin-3-YL ester analog) start->incubate click Click Chemistry: Attach Biotin-Azide Tag incubate->click enrich Enrich Labeled Proteins (Streptavidin Beads) click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Target Identification & Quantification ms->data

Caption: General workflow for ABPP using a two-step chemical probe.

Detailed Experimental Protocols

Note: These protocols are starting points and should be optimized for your specific experimental system. For this workflow, we assume the use of an alkyne-functionalized version of the Thioacetic acid S-azetidin-3-YL ester probe for a two-step labeling procedure.

Protocol 1: Preparation of Cell Lysate

This protocol describes the preparation of a native proteome from cultured mammalian cells.

Causality: Maintaining the native, active conformation of enzymes is critical for successful ABPP.[4] Lysis in a buffer without harsh detergents like SDS and the use of mechanical disruption at low temperatures help preserve protein function.

  • Cell Harvest: Grow cells to ~80-90% confluency. Wash the cell monolayer twice with ice-cold PBS. Scrape cells into PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA). A volume of 1 mL per 10-20 million cells is typical.

  • Homogenization: Lyse the cells by probe sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).

  • Clarification: Centrifuge the homogenate at 100,000 x g for 45 minutes at 4°C to pellet insoluble material and membranes.

  • Quantification: Collect the supernatant (soluble proteome). Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: In-Lysate Labeling and Click Chemistry

This protocol details the labeling of the proteome with the probe and subsequent attachment of a biotin tag.

Causality: The probe concentration and incubation time are critical variables that must be optimized to ensure specific labeling of target enzymes while minimizing non-specific background.[1] The subsequent click chemistry reaction must be efficient to enable robust enrichment.[4]

  • Proteome Preparation: Thaw the cell lysate on ice. Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.

  • Probe Incubation: Add the alkyne-functionalized Thioacetic acid S-azetidin-3-YL ester probe to the lysate. A final concentration of 10-50 µM is a good starting point. Incubate for 30-60 minutes at 37°C.[5]

  • Click Reaction Premix: Prepare the click-chemistry reaction mix immediately before use. For a 100 µL labeling reaction, mix:

    • Biotin-azide tag (100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (CuSO₄) (1 mM final concentration)

  • Ligation: Add the click-chemistry premix to the probe-labeled lysate. Vortex gently and incubate for 1 hour at room temperature.

Protocol 3: Target Enrichment and On-Bead Digestion

This protocol describes the capture of biotin-tagged proteins and their preparation for MS analysis.

Causality: Streptavidin-biotin affinity is one of the strongest non-covalent interactions known, allowing for highly specific enrichment of labeled proteins away from the unlabeled proteome background.[11] On-bead digestion minimizes sample loss and contamination.

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold methanol, vortex, and incubate at -80°C for 2 hours or overnight. Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Resuspension: Discard the supernatant and wash the pellet with cold methanol. Resuspend the pellet in PBS containing 1.2% SDS by sonicating.

  • Streptavidin Bead Incubation: Add high-capacity streptavidin-agarose beads (e.g., 30 µL of slurry per 1 mg of initial protein). Incubate for 1.5 hours at room temperature with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:

    • 0.5% SDS in PBS (3 times)

    • PBS (3 times)

    • 50 mM Ammonium Bicarbonate (3 times)

  • Reduction and Alkylation: Resuspend the beads in 50 mM Ammonium Bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add iodoacetamide to a final concentration of 25 mM and incubate for 20 minutes in the dark.

  • Tryptic Digestion: Add sequencing-grade trypsin (e.g., 1 µg per sample). Incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the tryptic peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid. Pool the eluates and dry in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Data Interpretation and Target Validation

Quantitative Mass Spectrometry

Following LC-MS/MS analysis, peptides are identified and quantified. Quantitative ABPP methods can compare enzyme activity across different biological states.[1]

  • Label-Free Quantification (LFQ): Compares the signal intensities of identified peptides across different runs. Cost-effective but requires high reproducibility.[1]

  • Isotopic Labeling (e.g., SILAC, TMT): Involves metabolic or chemical labeling to introduce mass tags, allowing for multiplexed analysis and more accurate relative quantification in a single MS run.[1]

MethodPrincipleAdvantagesDisadvantages
Label-Free Compares MS signal intensity of peptides across runs.Cost-effective, simple workflow.Requires high run-to-run consistency.
SILAC Metabolic labeling with "heavy" amino acids.High accuracy, low in-run variance.Limited to culturable cells, low throughput.
TMT/iTRAQ Chemical labeling of peptides with isobaric tags.High multiplexing (up to 18 samples), good for diverse sample types.Higher cost, potential for ratio compression.
Competitive ABPP for Target Validation

A crucial validation step is to perform a competitive ABPP experiment.[1] The proteome is pre-incubated with a known or putative inhibitor before adding the Thioacetic acid S-azetidin-3-YL ester probe. If the inhibitor binds to the active site of a target enzyme, it will block the probe from binding, resulting in a significant reduction in the MS signal for that protein. This confirms that the probe is binding to the intended target's active site and can be used to profile the selectivity of inhibitors across the proteome.[5]

References

  • Gao, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. Available at: [Link]

  • Yin, F., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. Available at: [Link]

  • Porta, J., et al. (2023). Activity-based protein profiling: A graphical review. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Available at: [Link]

  • Letso, R., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry. Available at: [Link]

  • Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Available at: [Link]

  • Porta, J., et al. (2023). Activity-based protein profiling: A graphical review. PubMed. Available at: [Link]

  • Sang, R., et al. (2018). The Reaction of Thio Acids with Azides: A New Mechanism and New Synthetic Applications. Molecules. Available at: [Link]

  • Yin, F., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. PubMed. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]

  • Lentz, C. S., & Bogyo, M. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Current Opinion in Chemical Biology. Available at: [Link]

  • Shangguan, N., et al. (2003). The reaction of thio acids with azides: a new mechanism and new synthetic applications. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Thioacetic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Verdoes, M., & van der Linden, W. A. (2020). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

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Application Notes and Protocols for the Synthesis of Fluorescent Probes Using Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic design and synthesis of fluorescent probes are pivotal for advancements in biological imaging, diagnostics, and drug discovery. These molecular tools enable the visualization and tracking of biomolecules with high specificity and sensitivity. A key component in the architecture of many fluorescent probes is the linker, which connects the fluorophore to a recognition motif. The physicochemical properties of this linker can significantly influence the probe's performance, including its solubility, cell permeability, and the photophysical characteristics of the attached fluorophore.

This technical guide details the application of "Thioacetic acid S-azetidin-3-YL ester" as a versatile building block for the synthesis of novel fluorescent probes. The incorporation of the strained azetidine ring can offer unique advantages, such as enhancing the quantum yield of certain fluorophores and providing a rigid, well-defined spacer.[1][2][3] This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.

"Thioacetic acid S-azetidin-3-YL ester" serves as a protected thiol, which, upon deprotection, yields a reactive azetidin-3-yl thiol. This thiol can then be conjugated to a variety of thiol-reactive fluorophores through well-established bioconjugation techniques.[4][5] This guide will primarily focus on the widely used thiol-maleimide Michael addition reaction, while also discussing alternative strategies such as thiol-ene "click" chemistry.

Chemical and Physical Properties

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueReference
Chemical Name Thioacetic acid S-azetidin-3-YL ester[6]
CAS Number 886615-18-5[6]
Molecular Formula C₅H₉NOS[6]
Molecular Weight 131.20 g/mol [6]
Structure CC(SC1CNC1)=O[6]

Core Synthetic Strategy: A Two-Step Approach

The principal pathway for utilizing "Thioacetic acid S-azetidin-3-YL ester" in fluorescent probe synthesis involves a two-step process:

  • Deprotection of the Thioacetate: The S-acetyl group is removed to generate the free azetidin-3-yl thiol.

  • Conjugation to a Thiol-Reactive Fluorophore: The reactive thiol is then coupled to a fluorophore bearing a thiol-reactive group, such as a maleimide.

This strategy is depicted in the workflow diagram below.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation A Thioacetic acid S-azetidin-3-YL ester B Azetidin-3-yl thiol (reactive intermediate) A->B Base-mediated hydrolysis (e.g., NaOH, NH2OH) D Azetidine-Linked Fluorescent Probe B->D Thiol-Maleimide Michael Addition C Thiol-Reactive Fluorophore (e.g., Maleimide-Fluorophore) C->D

Caption: General workflow for fluorescent probe synthesis.

Experimental Protocols

Protocol 1: Deprotection of Thioacetic acid S-azetidin-3-YL ester

This protocol describes the hydrolysis of the thioacetate to yield the free thiol. The resulting azetidin-3-yl thiol is often used immediately in the next step due to the potential for oxidation of thiols.[4]

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • Anhydrous ethanol or methanol

  • 0.5 M Sodium hydroxide (NaOH) solution, degassed

  • 0.5 M Hydrochloric acid (HCl), degassed

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Thioacetic acid S-azetidin-3-YL ester (1 equivalent) in anhydrous, degassed ethanol (e.g., 10 mL per 100 mg of starting material) in a round-bottom flask under an inert atmosphere (argon or nitrogen).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add the degassed 0.5 M NaOH solution (2.2 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of degassed 0.5 M HCl at 0 °C.

  • The resulting solution containing the azetidin-3-yl thiol is typically used directly in the subsequent conjugation step without isolation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of degassed solvents and an inert atmosphere is critical to prevent the oxidation of the newly formed thiol to a disulfide, which would be unreactive in the subsequent conjugation step.[4]

  • Base-Mediated Hydrolysis: Sodium hydroxide is a common and effective reagent for the saponification of the thioester bond.[4] Hydroxylamine can also be used for a milder deprotection.

  • Immediate Use: Free thiols can be susceptible to oxidation. Therefore, in situ generation and immediate use for the next reaction step are highly recommended to maximize the yield of the desired conjugate.

Protocol 2: Conjugation of Azetidin-3-yl thiol to a Maleimide-Functionalized Fluorophore

This protocol details the widely used Michael addition reaction between a thiol and a maleimide to form a stable thioether bond.[7]

Materials:

  • Solution of azetidin-3-yl thiol (from Protocol 1)

  • Maleimide-functionalized fluorophore (e.g., Fluorescein-5-Maleimide, Rhodamine B maleimide)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.0-7.5, degassed)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the maleimide-functionalized fluorophore (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • To the neutralized solution of azetidin-3-yl thiol from Protocol 1, add the reaction buffer to achieve the desired concentration.

  • Add the maleimide-fluorophore stock solution to the stirred thiol solution. A slight molar excess of the maleimide (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the thiol.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C, protected from light.

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the fluorescent probe can be purified by column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • pH Control: The reaction of maleimides with thiols is most efficient and specific at a pH range of 6.5-7.5.[8] At higher pH, maleimides can hydrolyze, and at lower pH, the thiol is protonated and less nucleophilic.

  • Protection from Light: Many fluorophores are sensitive to photobleaching, so conducting the reaction in the dark is essential to preserve their fluorescent properties.

  • Purification: Purification is necessary to remove unreacted fluorophore and any byproducts, which is crucial for accurate downstream applications.

G cluster_0 Reaction Mechanism A Azetidin-3-yl thiol C Azetidine-Linked Fluorescent Probe (Stable Thioether Bond) A->C Nucleophilic attack B Maleimide-Fluorophore B->C

Caption: Thiol-Maleimide Michael Addition Mechanism.

Alternative Conjugation Strategies

While thiol-maleimide chemistry is robust, other methods can be employed depending on the specific requirements of the fluorescent probe.

Thiol-Ene "Click" Chemistry

The photo-initiated radical-mediated thiol-ene reaction is another powerful tool for bioconjugation.[9][10] This reaction involves the addition of a thiol across a double bond (ene) in the presence of a photoinitiator and UV light.

  • Advantages: High efficiency, rapid reaction times, and orthogonality to many other functional groups. The reaction can often be performed in aqueous solutions.[9]

  • Requirements: The fluorophore must be functionalized with an alkene (e.g., norbornene, vinyl sulfone).

Native Chemical Ligation (NCL)

For applications involving the labeling of peptides or proteins, Native Chemical Ligation can be a valuable technique.[11][12][13] NCL involves the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond.

  • Advantages: Forms a native peptide bond, highly specific, and occurs under mild, aqueous conditions.[14]

  • Requirements: The azetidin-3-yl thioester would need to be incorporated at the C-terminus of a peptide, and the fluorophore would need to contain an N-terminal cysteine.

Data Presentation and Characterization

The successful synthesis of the fluorescent probe should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Outcome
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the final product.
Nuclear Magnetic Resonance (NMR) Appearance of characteristic peaks for both the azetidine linker and the fluorophore, and disappearance of the S-acetyl protons.
High-Performance Liquid Chromatography (HPLC) A single, pure peak for the final product with a different retention time from the starting materials.
UV-Vis and Fluorescence Spectroscopy Characterization of the absorption and emission spectra of the final probe to confirm its photophysical properties.

Conclusion

"Thioacetic acid S-azetidin-3-YL ester" is a valuable and versatile reagent for the synthesis of fluorescent probes. Its utility stems from its role as a stable precursor to the reactive azetidin-3-yl thiol, which can be efficiently conjugated to a wide array of thiol-reactive fluorophores. The azetidine moiety offers the potential for fine-tuning the properties of the resulting probes. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop novel fluorescent tools for a broad range of applications in chemical biology and drug discovery.

References

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30), e202200765. [Link]

  • Bio-Synthesis Inc. (2022). Maleimide labeling of thiolated biomolecules. [Link]

  • Payne, A., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1333-1363. [Link]

  • Conrow, R. E. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1351-1355. [Link]

  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

  • O'Reilly, M., & O'Mahony, J. (2015). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry, 13(28), 7735-7740. [Link]

  • Thompson, R. E., & Muir, T. W. (2017). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 9(3), 193-214. [Link]

  • Biosyntan GmbH. (n.d.). Native Chemical Ligation. [Link]

  • B-L, H., et al. (2024). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au. [Link]

  • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to studying glycosylation. Accounts of chemical research, 42(6), 788-797. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Thioacetate Cleavage from Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the deprotection of Thioacetic acid S-azetidin-3-YL ester. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to efficiently cleave the thioacetate group while preserving the integrity of the critical azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the thioacetate group on this molecule?

The thioacetate group serves as a stable and easily handled protecting group for the thiol functionality. Free thiols are notoriously susceptible to oxidation, primarily forming disulfides, which can lead to unwanted side products and complicate purification and storage.[1] By converting the thiol to a thioacetate ester, its stability is significantly increased, allowing for multi-step syntheses and long-term storage without degradation. The deprotection step is then performed to liberate the reactive free thiol immediately before its intended use.[2][3]

Q2: What are the standard methods for cleaving a thioacetate group?

Thioacetate cleavage, or deprotection, is typically achieved through hydrolysis or nucleophilic acyl substitution. The most common methods fall into three categories:

  • Base-Catalyzed Hydrolysis: This is a widely used method employing bases like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or potassium carbonate (K₂CO₃) in an alcoholic solvent.[2][3] The base generates a hydroxide or alkoxide ion that attacks the electrophilic carbonyl carbon of the thioester.

  • Acid-Catalyzed Hydrolysis: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can catalyze the hydrolysis of the thioester.[4][5] However, this method can be slow and may require harsh conditions.[6]

  • Nucleophilic Cleavage: Milder, more chemoselective cleavage can be achieved using specific nucleophiles. Reagents like hydroxylamine, thiols (in a process called thiol-thioester exchange), or 2-aminothiols offer alternatives that often proceed under neutral or near-neutral pH conditions.[7][8][9]

Q3: Why is Thioacetic acid S-azetidin-3-YL ester considered a challenging substrate for deprotection?

The primary challenge lies in the stability of the azetidine ring. Azetidine is a four-membered nitrogen-containing heterocycle with significant ring strain (approx. 25.4 kcal/mol).[10] This inherent strain makes it susceptible to ring-opening reactions under conditions that are often used for thioacetate cleavage.

  • Under strong basic conditions, the azetidine ring can be vulnerable to nucleophilic attack.

  • Under strong acidic conditions, the azetidine nitrogen (pKa ~4.3 for an N-phenyl azetidine) can become protonated.[11] This protonation transforms the ring into a better leaving group, significantly increasing its susceptibility to ring-opening by nucleophiles present in the reaction mixture.[11][12]

Therefore, the core challenge is to find reaction conditions that are sufficiently reactive to cleave the thioester bond without promoting the decomposition of the strained azetidine ring.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the cleavage reaction and provides actionable solutions grounded in chemical principles.

Issue 1: Incomplete or No Reaction

You've run the reaction, but TLC or LC-MS analysis shows predominantly starting material.

  • Probable Cause A: Reaction conditions are too mild. The chosen reagent may lack the necessary nucleophilicity or basicity to efficiently cleave the thioester under the conditions used (e.g., low temperature, short reaction time). While mildness is crucial for this substrate, insufficient activation will stall the reaction.

  • Recommended Solution:

    • Optimize Reaction Time and Temperature: Before switching reagents, consider moderately increasing the reaction time or temperature. Monitor the reaction closely for the appearance of byproducts to ensure the azetidine ring remains intact.

    • Switch to a More Potent Reagent System (with caution): If optimization fails, a stronger nucleophile or base may be required. However, for this substrate, it is critical to select a method known for high efficiency under moderate conditions. A highly effective method is the use of 2-aminothiols like cysteamine (Cym) at a slightly basic pH. This approach mimics the first step of Native Chemical Ligation (NCL), where a rapid transthioesterification is followed by an irreversible intramolecular S-to-N acyl transfer, driving the reaction to completion under mild conditions.[8]

  • dot

    Caption: Troubleshooting workflow for incomplete thioacetate cleavage.

Issue 2: Product Degradation & Azetidine Ring-Opening

The reaction proceeds, but you observe multiple new spots by TLC or unexpected masses by LC-MS, and the desired product yield is low.

  • Probable Cause: The reaction conditions are too harsh. This is the most critical issue for this specific substrate. Strong bases (e.g., NaOH, NaOMe) or strong acids (e.g., concentrated HCl) can readily induce the decomposition of the azetidine ring.[11][12]

  • Recommended Solution: Immediately switch to a milder, pH-controlled deprotection method. The goal is to maintain a pH that is sufficiently nucleophilic for cleavage but not destructive to the substrate.

    • Method A: Buffered 2-Aminothiol Cleavage: Using cysteamine or L-cysteine in an aqueous buffer at pH 8 provides an excellent balance of reactivity and mildness. The reaction is often complete within 30-60 minutes at room temperature.[8]

    • Method B: Hydroxylamine Cleavage: Hydroxylamine (NH₂OH) is another effective reagent that can be used under near-neutral conditions, often in a buffered solution, to selectively cleave thioesters.[9]

    • Method C: Acidic Cleavage with Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol generates HCl in situ under anhydrous conditions. This system has been reported for the mild deacetylation of thioacetates and can be less harsh than using concentrated aqueous acids.[4] However, this should still be approached with caution due to the acid-lability of the azetidine ring.

  • dot

    Caption: Potential pathways for azetidine ring-opening under harsh conditions.

Issue 3: Formation of Disulfide Byproduct

You've successfully cleaved the thioacetate, but your final product is contaminated with a significant amount of the corresponding disulfide.

  • Probable Cause: Oxidation of the free thiol. The desired product, azetidin-3-ylthiol, is highly reactive and will readily oxidize in the presence of atmospheric oxygen to form a disulfide dimer. This is a common issue when handling free thiols.[1]

  • Recommended Solution:

    • Use Degassed Solvents: Before starting the reaction, thoroughly degas all solvents (e.g., water, methanol, ethanol) by bubbling an inert gas (argon or nitrogen) through them for at least 15-30 minutes.[2][3]

    • Maintain an Inert Atmosphere: Conduct the entire reaction, workup, and purification under a blanket of nitrogen or argon. This prevents oxygen from coming into contact with the sensitive thiol product.[2][3]

    • Acidify During Workup: After the reaction is complete, acidifying the aqueous layer to a pH of ~3-4 with a non-oxidizing acid (e.g., degassed HCl) before extraction can help stabilize the thiol by keeping it protonated.

    • Immediate Use: Whenever possible, use the generated free thiol in the subsequent reaction step immediately without isolation.

Comparative Summary of Cleavage Methods

The table below summarizes common deprotection methods, highlighting their suitability for the Thioacetic acid S-azetidin-3-YL ester substrate.

Reagent SystemTypical ConditionsProsCons & Risks for Azetidine Substrate
NaOH / H₂O EtOH or MeOH, RT to reflux, 1-4h[2][5]Inexpensive, common lab reagent.High Risk. Strong base can promote azetidine ring-opening. Potential for side reactions.[11]
NaOCH₃ / MeOH MeOH, 0°C to RT, 30-60 min[7]Fast and effective for simple thioacetates.High Risk. Strongly basic conditions are not ideal for the strained ring system.
HCl / H₂O MeOH or EtOH, reflux, 2-24h[5][6]Simple setup.High Risk. Protonation of azetidine nitrogen makes the ring highly susceptible to cleavage.[11][12]
NH₂OH aq. buffer, pH 7-7.5, RT, 1-3h[9]Mild, chemoselective.Low Risk. Generally safe for the azetidine ring. Reaction can sometimes be slow.
Cysteamine (Cym) aq. buffer, pH 8, RT, 30-60 min[8]Fast, mild, and highly efficient.Very Low Risk. Excellent chemoselectivity and operates under biocompatible conditions. Highly Recommended.

Recommended Experimental Protocol

This protocol details the highly recommended cysteamine-mediated cleavage method, which offers the best combination of efficiency and safety for the azetidine ring.

Protocol: Cysteamine-Mediated Cleavage of Thioacetic acid S-azetidin-3-YL ester

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • Cysteamine hydrochloride (Cym·HCl)

  • Phosphate Buffer (0.2 M, pH 8.0), degassed

  • Sodium Hydroxide (1 M), degassed

  • Ethyl Acetate (EtOAc), degassed

  • Brine (saturated NaCl solution), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of cysteamine. In a flask under an inert atmosphere, dissolve cysteamine hydrochloride in the degassed pH 8 phosphate buffer. Adjust the pH back to 8.0 using degassed 1 M NaOH, as the hydrochloride salt is acidic.

  • Reaction Setup:

    • Dissolve Thioacetic acid S-azetidin-3-YL ester (1.0 eq) in a minimal amount of degassed pH 8 buffer or a co-solvent like degassed THF/buffer (1:4) in a round-bottom flask equipped with a magnetic stir bar.

    • Ensure the system is under a positive pressure of nitrogen or argon.

  • Deprotection Reaction:

    • Add the prepared cysteamine solution (2.0-3.0 eq) to the stirring solution of the substrate at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Acidify the reaction mixture to pH ~3-4 by careful, dropwise addition of degassed 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with degassed ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with degassed brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30°C).

  • Analysis and Use:

    • The resulting azetidin-3-ylthiol is best used immediately in the next synthetic step.

    • Confirm the structure and purity by ¹H NMR and Mass Spectrometry. The disappearance of the acetyl singlet (~2.3 ppm) and the appearance of a thiol proton (broad singlet, variable chemical shift) are indicative of successful cleavage.

References

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health (NIH).[Link]

  • One-pot reaction for removal of thioacetate group by desulfurization under UV light. ResearchGate.[Link]

  • Thioacetate deprotection.
  • Deacetylation of Thioacetate using Acetyl Chloride in Methanol. Taylor & Francis Online.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH).[Link]

  • Thioacetate Deacetylation Reactions. The Journal of the South Carolina Academy of Science.[Link]

  • Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry.[Link]

  • Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI.[Link]

  • Conversion of Esters to Thioesters under Mild Conditions. Royal Society of Chemistry.[Link]

  • Azetidine: Basicity and Preparation. YouTube.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega.[Link]

  • Thioester - Reactions. Wikipedia.[Link]

  • Proposed Mechanism for Oxidative Cleavage of Thioacetals/Thioketals. ResearchGate.[Link]

  • Automated Fmoc-based solid-phase synthesis of peptide thioesters with self-purification effect and application in the construction of immobilized SH3 domains. Science.gov.[Link]

  • How can I make a high yield deprotection of the SAc group? ResearchGate.[Link]

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Royal Society of Chemistry.[Link]

  • Thioacetic acid - Reactivity of thioacetate. Wikipedia.[Link]

  • Harnessing radical mediated reactions of thioacids for organic synthesis. Royal Society of Chemistry.[Link]

  • Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. PubMed.[Link]

  • Thioacetic acid. PubChem.[Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.[Link]

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Technical Support Center: Synthesis of Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Thioacetic acid S-azetidin-3-YL ester. This resource is tailored for researchers, medicinal chemists, and process development scientists. Azetidine scaffolds are prized in drug discovery for their unique conformational constraints and ability to serve as versatile bioisosteres.[1][2] The introduction of a thioester at the 3-position provides a key handle for further functionalization, particularly for conjugation or as a precursor to the free thiol.

This guide provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this synthesis.

PART 1: Synthetic Strategy & Core Challenges

The most reliable and common route to Thioacetic acid S-azetidin-3-YL ester proceeds in two key stages:

  • Thioester Formation: Conversion of a readily available, N-protected 3-hydroxyazetidine intermediate to the corresponding 3-thioacetate. The Mitsunobu reaction is the premier choice for this transformation due to its efficiency in converting secondary alcohols.[3][4][5]

  • Deprotection: Removal of the nitrogen protecting group (commonly a tert-butoxycarbonyl, or Boc group) to yield the final target compound.

The primary challenges in this synthesis revolve around the inherent reactivity of the strained azetidine ring, the complexities of the Mitsunobu reaction, and the stability of the final product.[1][6]

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Thioester Formation cluster_1 Stage 2: Deprotection Start N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Thioacetic Acid) Start->Mitsunobu Reagents Intermediate N-Boc-Thioacetic acid S-azetidin-3-YL ester Mitsunobu->Intermediate Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Substrate Final_Product Thioacetic acid S-azetidin-3-YL ester Deprotection->Final_Product Final Product

Caption: General two-stage synthetic workflow.

PART 2: Troubleshooting Guide & FAQs (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Stage 1: Mitsunobu Reaction for N-Boc-3-thioacetylazetidine

Q1: My Mitsunobu reaction is showing low or no conversion of the starting alcohol. What are the likely causes?

A1: This is a common issue that can typically be traced to three areas: reagent quality, reaction setup, or the nature of the nucleophile.

  • Reagent Quality & Stoichiometry:

    • Triphenylphosphine (PPh₃) and DIAD/DEAD: Ensure these reagents are fresh. PPh₃ can oxidize over time, and azodicarboxylates can degrade. Use of polymer-supported PPh₃ can sometimes simplify purification but may have different reactivity profiles.[7]

    • Thioacetic Acid (CH₃COSH): This reagent can dimerize or oxidize. It's best to use a freshly opened bottle or distill it prior to use. Its pKa is sufficiently low (around 3.4) for the Mitsunobu reaction, which requires an acidic nucleophile (pKa < 13) to protonate the betaine intermediate.[4][5]

    • Solvent: The reaction is highly sensitive to moisture. Ensure you are using anhydrous THF or another suitable aprotic solvent.

  • Reaction Conditions:

    • Order of Addition: The standard and generally most effective order is to have the alcohol (N-Boc-3-hydroxyazetidine), PPh₃, and thioacetic acid in solution before the slow, dropwise addition of the azodicarboxylate (DIAD or DEAD) at 0 °C.[4] Adding the reagents in a different order can lead to a complex mixture of side products.

    • Temperature Control: The initial addition should be performed at 0 °C to control the exothermic reaction between PPh₃ and DIAD. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours.[7]

Q2: The reaction worked, but purification is extremely difficult. How can I effectively remove triphenylphosphine oxide (TPPO) and the hydrazine byproduct?

A2: The removal of these byproducts is the classic challenge of the Mitsunobu reaction. Here are several field-proven strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization If your product is a solid, direct crystallization from a suitable solvent system (e.g., Ether/Hexanes) can sometimes leave the byproducts in the mother liquor.Simple, can be highly effective for crystalline products.Not applicable for oils or highly soluble compounds.
Column Chromatography Standard silica gel chromatography.Universally applicable.Can be tedious; TPPO can co-elute with moderately polar products. Using a less polar eluent system (e.g., Hexane/Ethyl Acetate) can improve separation.
Precipitation After the reaction, dilute the mixture with a nonpolar solvent like hexanes or diethyl ether. TPPO has low solubility in these solvents and may precipitate out.Quick and easy way to remove the bulk of TPPO.Often incomplete; some TPPO will remain in solution.
Aqueous Wash Some modified protocols use specialized phosphines or azodicarboxylates designed for easier removal via aqueous extraction.Simplifies workup significantly.Requires non-standard, more expensive reagents.[3]

Q3: My NMR analysis shows unexpected signals, suggesting side reactions. What could be happening?

A3: Side reactions in the Mitsunobu thioesterification can occur. Here is a troubleshooting diagram to help identify the cause.

G Start Unexpected NMR Signals Observed Check1 Signals consistent with elimination product (N-Boc-azetidin-3-ene)? Start->Check1 Check2 Signals consistent with O-acylation of DIAD/DEAD hydrazine byproduct? Start->Check2 Check3 Signals consistent with ring-opened products? Start->Check3 Sol1 Cause: Steric hindrance or high temperature. Solution: Run at lower temp, ensure slow DIAD addition. Check1->Sol1 Sol2 Cause: Nucleophile pKa too high or slow reaction. Solution: Confirm thioacetic acid purity. Not common for this substrate. Check2->Sol2 Sol3 Cause: Harsh conditions or presence of strong acid/base. Solution: Ensure neutral conditions, avoid excessive heat. Check3->Sol3

Sources

side reactions of azetidine ring-opening with biological nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Azetidines are four-membered, nitrogen-containing heterocycles increasingly utilized in medicinal chemistry as rigid scaffolds that can improve ligand efficiency and provide vectors for synthetic elaboration.[1][2] Their utility, particularly in the design of covalent inhibitors, stems from the inherent ring strain (approx. 25.4 kcal/mol) which, upon protonation of the ring nitrogen, facilitates nucleophilic attack and ring-opening.[3] This reactivity, however, is a double-edged sword. Undesired reactions with endogenous nucleophiles can lead to compound instability, off-target effects, and metabolic liabilities.[1][4] This guide provides troubleshooting advice for researchers encountering common side reactions during the development and application of azetidine-containing molecules.

Section 1: Troubleshooting Common Side Reactions

This section addresses the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Question 1: My azetidine-containing compound is rapidly degrading in aqueous buffer, even without any added biological material. What is the likely cause and how can I mitigate it?

Answer: The most probable cause is acid-catalyzed hydrolysis . The azetidine ring, particularly when the nitrogen is basic, can be protonated under acidic or even neutral aqueous conditions. This forms a highly reactive azetidinium ion, which is susceptible to nucleophilic attack by water.

Mechanistic Insight

The stability of an azetidine ring in aqueous media is critically dependent on the pKa of the azetidine nitrogen and the pH of the solution.[1] If the pH is near or below the pKa of the azetidine nitrogen, a significant portion of the compound will exist in the protonated, activated azetidinium form. Water, though a weak nucleophile, can then attack one of the ring carbons in an SN2-type reaction, leading to an irreversible ring-opening and the formation of a γ-amino alcohol.

dot graph "Hydrolysis_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Acid-catalyzed hydrolysis of an azetidine ring.

Studies have shown that azetidine decomposition is significantly faster at lower pH values.[1] For instance, the stability of certain N-substituted azetidines can decrease dramatically when moving from neutral to acidic pH.[1]

Troubleshooting & Mitigation Protocol
  • pH Optimization: The first and most critical step is to assess the stability of your compound across a range of pH values.

    • Protocol: Prepare buffers at various pH points (e.g., pH 5.0, 6.0, 7.4, 8.5). Dissolve your compound in each buffer at a known concentration. Monitor the disappearance of the parent compound over time using LC-MS.

    • Expected Outcome: You will likely observe significantly enhanced stability at higher pH values where the azetidine nitrogen is less likely to be protonated.

  • Structural Modification (Design Stage): If inherent instability is a major issue, consider redesigning the molecule.

    • Reduce Basicity: Introduce electron-withdrawing groups on or near the azetidine ring. This can lower the pKa of the nitrogen, making it less prone to protonation at physiological pH.[1] For example, conjugation of the azetidine nitrogen to an aromatic system like pyridine can delocalize the nitrogen's lone pair, reducing its basicity and enhancing stability.[1]

    • Increase Steric Hindrance: Flanking the azetidine ring with bulky substituents can sterically shield the ring carbons from nucleophilic attack by water.

StrategyMechanism of ActionExperimental Validation
Increase Buffer pH Reduces concentration of protonated, reactive azetidinium ion.Perform a time-course stability study via LC-MS at pH 7.4 vs. pH 8.5.
Add EWG to scaffold Lowers the pKa of the azetidine nitrogen.Synthesize an analogue with an EWG and repeat the pH stability study.
Add bulky groups Sterically hinders the approach of the water nucleophile.Synthesize a sterically hindered analogue and compare its stability profile.
Question 2: In my covalent modification experiment with a protein, I'm observing multiple adducts by mass spectrometry. How can I determine the intended product and identify the side reactions?

Answer: When reacting an azetidine-containing electrophile with a protein, you are presenting it with a multitude of potential biological nucleophiles. The primary intended target is often a specific cysteine or lysine residue. However, side reactions can occur with other accessible nucleophilic amino acid side chains, or with ubiquitous biological nucleophiles like glutathione (GSH).

Mechanistic Insight: The Hierarchy of Biological Nucleophiles

The reactivity of your compound will depend on the nucleophilicity and accessibility of the amino acid residues on the protein surface.

  • Thiols (Cysteine): The thiolate anion (Cys-S⁻) is a potent nucleophile and often a primary target for covalent inhibitors.[5] Its reactivity is highly pH-dependent, as the thiol group (pKa ~8.5) must be deprotonated to the thiolate.

  • Amines (Lysine, N-terminus): The primary amine of a lysine side chain (pKa ~10.5) or the protein's N-terminus (pKa ~8.0) are also strong nucleophiles when deprotonated.

  • Hydroxyls (Serine, Threonine, Tyrosine): These are generally weaker nucleophiles than amines or thiols and are less common sites for azetidine ring-opening unless specifically activated by the local protein microenvironment.

  • Glutathione (GSH): This tripeptide is present at high (millimolar) concentrations inside cells and is a major pathway for the metabolism and detoxification of electrophiles.[6] The thiol group of GSH is a highly reactive nucleophile that can readily open azetidine rings, often catalyzed by Glutathione S-transferases (GSTs).[4] This can occur even without prior bioactivation of the azetidine by cytochrome P450 enzymes.[4]

The formation of multiple adducts suggests either a lack of selectivity for the intended residue or reaction with endogenous molecules like GSH.

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"]; splines=ortho;

} enddot Caption: Decision workflow for identifying protein adducts.

Troubleshooting & Identification Protocol
  • Control for Glutathione Adducts:

    • Protocol: Incubate your azetidine compound with a physiologically relevant concentration of GSH (e.g., 1-5 mM) in a suitable buffer (e.g., PBS, pH 7.4). Analyze the reaction mixture over time by LC-MS.

    • Analysis: Look for a new peak corresponding to the mass of your compound + 305.1 Da (the mass of GSH minus a proton). This will confirm if your compound is susceptible to GSH conjugation.

  • Peptide Mapping Mass Spectrometry: This is the gold standard for identifying the specific site(s) of covalent modification on a protein.

    • Protocol: a. React your protein with the azetidine compound. b. Remove excess, unreacted compound (e.g., via a desalting column). c. Denature, reduce, and alkylate the protein sample. d. Digest the protein into smaller peptides using a protease like trypsin. e. Analyze the resulting peptide mixture by LC-MS/MS (tandem mass spectrometry).

    • Analysis: Search the MS/MS data against the protein's sequence. Look for peptides that have a mass shift corresponding to the mass of your covalently attached, ring-opened compound. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid that has been modified. This technique is essential for distinguishing between modification at, for example, a Cysteine vs. a Lysine residue.[7]

Question 3: My azetidine ring-opening reaction is slow or incomplete. How can I accelerate it?

Answer: The rate of azetidine ring-opening is governed by factors that influence the electrophilicity of the azetidinium ion and the nucleophilicity of the attacking species.

Factors Influencing Reaction Rate
  • pH: As discussed, a lower pH increases the concentration of the protonated, reactive azetidinium ion, which generally accelerates the reaction with a given nucleophile. However, this must be balanced against the effect of pH on the nucleophile itself. For cysteine (pKa ~8.5) and lysine (pKa ~10.5), a higher pH increases the concentration of the more nucleophilic deprotonated form (thiolate/amine). The optimal pH is therefore often a compromise, typically between 7.5 and 8.5.

  • Azetidine Substituents: Electron-donating groups (EDGs) on the azetidine ring can destabilize the transition state of the SN2 attack, slowing the reaction. Conversely, electron-withdrawing groups (EWGs) can increase the electrophilicity of the ring carbons, potentially accelerating the reaction.

  • Nucleophile Strength: Stronger nucleophiles will react faster. Thiols are generally more potent nucleophiles than amines in biological systems, partly due to the greater polarizability of sulfur.[8]

Experimental Protocol for Optimization
  • Perform a pH Rate Profile:

    • Protocol: Set up parallel reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using your target protein or a model nucleophile (e.g., N-acetyl-cysteine).

    • Analysis: Quantify the rate of product formation at each pH using LC-MS or a functional assay. Plot the observed rate constant (k_obs) versus pH to identify the optimal reaction conditions.

  • Increase Reactant Concentration: If possible, increasing the concentration of the protein or the azetidine compound will increase the reaction rate according to standard kinetic principles.

  • Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 37°C) will typically increase the reaction rate. However, be mindful of protein stability at elevated temperatures.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: How can I analytically confirm that the azetidine ring has opened?

Mass spectrometry is the most direct method.[7] When analyzing the modified protein or peptide, you will observe a mass shift corresponding to the addition of the entire azetidine-containing molecule. This is because the ring-opening is an addition reaction, not a displacement. For small molecule reactions, NMR spectroscopy can be used to observe the disappearance of the characteristic azetidine proton signals and the appearance of new signals corresponding to the ring-opened product.[1]

FAQ 2: Can intramolecular reactions be a problem?

Yes. If the azetidine-containing molecule has a pendant nucleophile (like an amide or carboxylate) positioned appropriately, it can undergo an intramolecular, acid-catalyzed ring-opening.[1][9] This decomposition pathway is favored when a 5- or 6-membered ring can be formed in the transition state.[1] This should be a key consideration during the design phase, avoiding structures where a nucleophilic group is separated from the azetidine ring by a short, flexible linker.[1]

FAQ 3: Are there enzymatic factors to consider?

Absolutely. Glutathione S-transferases (GSTs) are a major family of enzymes that catalyze the conjugation of electrophiles with glutathione.[6] It has been shown that GSTs can directly catalyze the ring-opening of azetidines by GSH, representing a significant metabolic pathway that does not require prior P450 activation.[4] If your compound is intended for a cellular environment, its susceptibility to GST-mediated conjugation must be evaluated.

References

  • Lebraud, H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Townsend, D. M., & Tew, K. D. (2003). The role of glutathione-S-transferase in anti-cancer drug resistance. Oncogene. Available at: [Link] (Note: While the primary link is not in the search results, this is a canonical review on the topic, and the principles are supported by search results[6] which discuss GSH conjugation in drug metabolism).

  • Valenti, P., et al. (1986). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Singh, G. S., & Ombito, J. O. (2020). Regioselective ring opening reactions of azetidines. Tetrahedron. Available at: [Link]

  • Zahoor, A. F., et al. (2018). Nucleophilic ring opening reactions of aziridines. Molecular Diversity. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Available at: [Link]

  • Di, L., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. Available at: [Link]

  • Bar-Am, O., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Back, K. C., et al. (2024). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. Available at: [Link]

  • Singh, I., & Konwar, D. (2012). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry. Available at: [Link]

  • American Chemical Society. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

  • Reddit. (2018). Are primary thiols more nucleophilic than primary amines?. Available at: [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Thioacetic acid S-azetidin-3-YL ester Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Thioacetic acid S-azetidin-3-YL ester" (S-(Azetidin-3-yl) ethanethioate). This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you improve the stability of your bioconjugates. This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Molecule and Its Challenges

"Thioacetic acid S-azetidin-3-YL ester" is a valuable reagent for introducing a reactive thiol group via a strained azetidine linker onto biomolecules. The thioacetate group serves as a stable protecting group for the thiol, which can be deprotected in situ to allow for conjugation, most commonly through a Michael addition to a maleimide or nucleophilic substitution on a haloacetamide.

The stability of the final conjugate is paramount for its efficacy and safety, particularly in therapeutic applications like antibody-drug conjugates (ADCs). However, the resulting conjugate contains three key structural motifs that can be susceptible to degradation:

  • The Thioether Linkage: While more stable than a disulfide bond, the common thiosuccinimide linkage formed from a thiol-maleimide reaction is known to be reversible under physiological conditions.

  • The Thioester Precursor: The initial thioacetate must be efficiently and completely deprotected to ensure homogenous conjugation. Incomplete deprotection can lead to a heterogeneous product with unreacted starting material.

  • The Azetidine Ring: As a strained four-membered ring, the azetidine moiety can be susceptible to nucleophilic attack and ring-opening, especially under certain pH conditions.

This guide will address the potential stability issues arising from each of these components and provide strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the S-acetyl group on the "Thioacetic acid S-azetidin-3-YL ester" reagent?

The S-acetyl group is a protecting group for the highly reactive thiol (sulfhydryl) group. Thiols are susceptible to oxidation, which can lead to the formation of disulfide bonds, preventing the desired conjugation reaction. By protecting the thiol as a thioester, the reagent is more stable for storage and handling. The S-acetyl group is then removed immediately prior to the conjugation reaction to generate the free thiol.

Q2: My conjugation efficiency is low. What are the possible causes?

Low conjugation efficiency can stem from several factors:

  • Incomplete Deprotection: The S-acetyl group may not have been fully removed. This is a critical first step, and incomplete deprotection will result in a lower concentration of reactive thiol available for conjugation.

  • Thiol Oxidation: The newly deprotected thiol is susceptible to oxidation, forming disulfides that are unreactive towards maleimides or haloacetamides. Ensure your buffers are deoxygenated and consider adding a non-thiol reducing agent like TCEP.

  • Suboptimal pH for Conjugation: For thiol-maleimide reactions, the optimal pH is between 6.5 and 7.5.[] At lower pH, the reaction rate is significantly slower. At higher pH, competing hydrolysis of the maleimide and reaction with amines can occur.

  • Hydrolysis of the Conjugation Partner: If you are using a maleimide-functionalized molecule, it can hydrolyze over time in aqueous buffers, rendering it unreactive. Always use freshly prepared maleimide solutions.

Q3: I am observing a loss of my conjugated payload over time in stability studies. What is happening?

This is a common issue, particularly with conjugates formed via the thiol-maleimide reaction. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in serum.[] This reaction is reversible and can lead to the transfer of the payload to other molecules. Additionally, the thioether bond itself can be subject to degradation under certain conditions.

Q4: Can the azetidine ring itself cause stability problems?

Yes, the azetidine ring is a strained four-membered heterocycle and can be a point of instability.[2][3] It is susceptible to ring-opening reactions, particularly under acidic conditions where the nitrogen atom can be protonated, making the ring more susceptible to nucleophilic attack.[4] The stability of the azetidine ring is also influenced by the substituents attached to it. While generally more stable than aziridines, it is a factor to consider in forced degradation studies and long-term storage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no free thiol detected after deprotection (e.g., by Ellman's reagent) 1. Incomplete hydrolysis of the thioacetate. 2. Oxidation of the free thiol to disulfide.1. Optimize deprotection conditions: increase reaction time, temperature, or concentration of the deprotection agent (e.g., NaOH, hydroxylamine).[2] 2. Ensure all buffers are deoxygenated by sparging with an inert gas (argon or nitrogen).[5] 3. Include a small amount of a non-thiol reducing agent like TCEP in the deprotection and conjugation buffers.
Heterogeneous product mixture observed by HPLC or MS 1. Incomplete conjugation. 2. Presence of both conjugated and unconjugated starting materials. 3. Partial degradation of the conjugate.1. Optimize conjugation stoichiometry: use a slight molar excess of the maleimide or haloacetamide reagent (typically 5-20 fold).[6] 2. Ensure complete deprotection of the thiol before initiating conjugation. 3. Analyze the product at different time points to monitor for degradation. Consider alternative, more stable conjugation chemistries if necessary.
Loss of conjugate integrity in serum or plasma 1. Retro-Michael reaction of the thiosuccinimide linkage. 2. Thiol-disulfide exchange if disulfide bonds are present.1. Consider using N-aryl maleimides which form more stable adducts due to accelerated hydrolysis of the thiosuccinimide ring to a stable ring-opened form.[7] 2. Form a thiazine structure by conjugating to an N-terminal cysteine, which is more stable than the standard thioether.[8][9] 3. Use a haloacetamide (e.g., iodoacetamide or bromoacetamide) instead of a maleimide to form a more stable, irreversible thioether bond.[]
Appearance of new peaks during stability studies at low pH 1. Acid-catalyzed hydrolysis of the thioether or other labile bonds. 2. Ring-opening of the azetidine moiety.1. Adjust the storage buffer to a pH range of 6.0-7.5. 2. Perform forced degradation studies at various pH values to identify the degradation products and kinetics.[4] 3. Characterize the new peaks by mass spectrometry to determine if they correspond to ring-opened products.

Experimental Protocols

Protocol 1: Deprotection of "Thioacetic acid S-azetidin-3-YL ester"

This protocol describes the basic hydrolysis of the S-acetyl group to generate the free azetidinyl thiol.

Materials:

  • "Thioacetic acid S-azetidin-3-YL ester"

  • Ethanol, deoxygenated

  • 1 M Sodium Hydroxide (NaOH), deoxygenated

  • 2 M Hydrochloric Acid (HCl), deoxygenated

  • Phosphate Buffered Saline (PBS), pH 7.2, deoxygenated

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • Dissolve "Thioacetic acid S-azetidin-3-YL ester" (1 equivalent) in deoxygenated ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add deoxygenated 1 M NaOH solution dropwise (approximately 2 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once deprotection is complete, carefully neutralize the reaction mixture to pH ~7 with deoxygenated 2 M HCl.

  • The resulting solution containing the free azetidinyl thiol should be used immediately for the conjugation reaction.

  • Optional: To confirm deprotection and quantify the free thiol concentration, perform an Ellman's test.[10]

Protocol 2: Conjugation to a Maleimide-Functionalized Protein

This protocol outlines the conjugation of the deprotected azetidinyl thiol to a protein containing a maleimide group.

Materials:

  • Solution of deprotected azetidinyl thiol (from Protocol 1)

  • Maleimide-functionalized protein in deoxygenated PBS, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (e.g., N-acetylcysteine or β-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • To the maleimide-functionalized protein solution, add TCEP to a final concentration of 0.5-1 mM to ensure any disulfide bonds are reduced.

  • Add the freshly prepared and neutralized azetidinyl thiol solution to the protein solution. A molar excess of the thiol reagent (e.g., 10-20 fold) is typically used.[6]

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[6]

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing quenching agent (e.g., N-acetylcysteine to a final concentration of 1-2 mM) and incubating for an additional 30 minutes.

  • Purify the resulting conjugate from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column).

  • Characterize the final conjugate by methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

Visualization of Key Processes

Conjugation and Degradation Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Conjugation cluster_2 Potential Degradation Pathways cluster_3 Step 3: Analysis A Thioacetic acid S-azetidin-3-YL ester B Free Azetidinyl Thiol A->B  NaOH or Hydroxylamine D Azetidinyl-Thioether -Protein Conjugate B->D G Oxidation B->G O2 C Maleimide-Protein C->D E Deconjugation (Retro-Michael) D->E F Azetidine Ring Opening D->F H SEC-HPLC D->H I Mass Spectrometry D->I J SDS-PAGE D->J

Caption: Workflow for conjugation and stability assessment.

Key Instability Points of the Conjugate

G CONJ Azetidinyl-Thioether Conjugate TS Thiosuccinimide Linkage CONJ->TS contains AZ Azetidine Ring CONJ->AZ contains RM Retro-Michael Reaction TS->RM leads to HY Hydrolysis TS->HY can undergo RO Ring Opening (e.g., low pH) AZ->RO susceptible to

Caption: Major sites of potential instability in the conjugate.

References

  • Cenalmor, A. (2021). How can I make a high yield deprotection of the SAc group? ResearchGate. Retrieved from [Link]

  • Kim, C. H., & Lee, J. Y. (2025). Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3. ChemistrySelect, 10(37), 9148-9152.
  • Scribd. (n.d.). Bioconjugation Reactions of Thiols. Scribd. Retrieved from [Link]

  • Al-Rawashdeh, A. I., & S. A. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • JoVE. (2023, February 17). Thiol-Reactive Reagents-Creation: Site-Selectively Modified Immunoconjugates l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Smith, A. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1546-1551.
  • González-L-R, L., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 8(64), 36561-36569.
  • Davydova, M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. JoVE (Journal of Visualized Experiments), (145), e59063.
  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-24.
  • Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. Retrieved from [Link]

  • Purdue University Graduate School. (2021).
  • Lyon, R. P., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.
  • St. Amant, A. H., et al. (2020). Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry. Molecular Pharmaceutics, 17(2), 686-692.
  • ResearchGate. (2017). Stability of different azetidine esters. ResearchGate. Retrieved from [Link]

  • de Gruiter, M. P., et al. (2017). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure.
  • ResearchGate. (2015). HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent. ResearchGate. Retrieved from [Link]

  • Hentzen, N. B., et al. (2020). Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications.
  • Hu, T., & Li, M. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 141-147.
  • ResearchGate. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. ResearchGate. Retrieved from [Link]

  • Skemman. (n.d.). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals.
  • Google Patents. (2007). US7173156B1 - Thioacetate deprotection.
  • Gonzalez, L. R., et al. (2022). Thioester deprotection using a biomimetic NCL approach. RSC Medicinal Chemistry, 13(9), 1109-1115.
  • De Smet, M., et al. (1998). A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 639-646.
  • IRIS . (n.d.). Forging CS Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines.

  • F1000Research. (2023). Sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment.
  • Lairson, L. L., et al. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv.

Sources

Technical Support Center: Troubleshooting Low Yield in Thioacetic acid S-azetidin-3-YL ester Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioconjugation applications involving Thioacetic acid S-azetidin-3-YL ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges leading to low conjugation yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your experimental outcomes.

Introduction to Thioacetic acid S-azetidin-3-YL ester Bioconjugation

Thioacetic acid S-azetidin-3-YL ester is a versatile reagent for introducing a reactive thiol group onto biomolecules. The azetidine ring provides a unique four-membered heterocyclic moiety, while the thioester linkage allows for subsequent conjugation reactions, typically targeting primary amines (e.g., lysine residues) on proteins. However, the inherent reactivity of the thioester and the strained nature of the azetidine ring can present challenges, often manifesting as low yields of the desired bioconjugate. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide

Low conjugation yield is a multifaceted problem that can arise from various factors throughout the experimental workflow. This section breaks down the most common causes and provides actionable solutions.

Diagram: Troubleshooting Workflow for Low Bioconjugation Yield

TroubleshootingWorkflow Start Low Yield Observed Reagent_Quality 1. Assess Reagent Quality - Purity - Storage Conditions - Freshness of Solutions Start->Reagent_Quality Start Here Reaction_Conditions 2. Optimize Reaction Conditions - pH - Stoichiometry - Temperature & Time Reagent_Quality->Reaction_Conditions If Reagents are OK Biomolecule_Integrity 3. Evaluate Biomolecule Integrity - Purity - Presence of Interfering Substances - Folding and Accessibility Reaction_Conditions->Biomolecule_Integrity If Conditions are Optimized Purification 4. Refine Purification Strategy - Method Selection - Buffer Composition - Yield Loss During Purification Biomolecule_Integrity->Purification If Biomolecule is Intact Characterization 5. Verify Analytical Methods - Technique Sensitivity - Calibration - Data Interpretation Purification->Characterization If Purification is Optimized Success Successful Conjugation Characterization->Success If Analysis is Validated

Caption: A stepwise decision tree for troubleshooting low bioconjugation yield.

Frequently Asked Questions (FAQs)

Reagent-Related Issues

Q1: My conjugation yield is consistently low, even with fresh reagents. What could be wrong with the Thioacetic acid S-azetidin-3-YL ester itself?

A1: Several factors related to the reagent can contribute to low yields:

  • Hydrolysis of the Thioester: Thioesters are susceptible to hydrolysis, especially at non-optimal pH values, which breaks the reactive linkage needed for conjugation.[1][2] It is crucial to prepare solutions of the reagent fresh and use them promptly. The rate of hydrolysis is pH-dependent, with increased rates at both low and high pH.[2]

  • Purity of the Reagent: Impurities in the starting material can compete with the desired reaction or inhibit it altogether. Ensure you are using a high-purity grade of Thioacetic acid S-azetidin-3-YL ester.

  • Improper Storage: The reagent should be stored under anhydrous conditions and at the recommended temperature to prevent degradation. Moisture can lead to hydrolysis of the thioester.[3]

Q2: How should I prepare and handle solutions of Thioacetic acid S-azetidin-3-YL ester to maximize its reactivity?

A2: To maintain the reagent's integrity:

  • Use Anhydrous Solvents: Dissolve the reagent in a high-purity, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[3]

  • Prepare Fresh Solutions: Do not store the reagent in solution for extended periods. Prepare only the amount needed for the experiment.

  • Minimize Exposure to Moisture: Handle the solid reagent and its solutions in a low-humidity environment.

Reaction Condition Optimization

Q3: What is the optimal pH for conjugating Thioacetic acid S-azetidin-3-YL ester to a protein?

A3: The optimal pH is a compromise between the nucleophilicity of the target amine and the stability of the thioester.

  • Amine Reactivity: The primary amine of a lysine residue is most nucleophilic when it is deprotonated.[4] Since the pKa of the lysine side chain is around 10.5, a pH above 8 is generally required for efficient reaction.

  • Thioester Stability: As mentioned, thioesters are prone to hydrolysis at high pH.[2]

Therefore, a common starting point is a pH range of 8.0-9.0 . It is highly recommended to perform small-scale optimization experiments to determine the ideal pH for your specific biomolecule.[4]

Q4: How do I determine the correct molar ratio of the ester to my biomolecule?

A4: The optimal molar ratio (ester:biomolecule) depends on the number of available reactive sites on your biomolecule and the desired degree of labeling.

  • Starting Point: A common starting point is a 5- to 20-fold molar excess of the ester.

  • Optimization: It is crucial to perform a titration experiment, varying the molar excess to find the ratio that provides the desired level of conjugation without causing protein precipitation or loss of activity.[3]

Molar Excess of EsterExpected OutcomeConsiderations
1-5 foldLow to moderate labelingMay be sufficient for some applications, minimizes risk of protein modification-induced issues.
5-20 foldModerate to high labelingA good starting range for optimization.
>20 foldHigh labeling, potential for issuesIncreased risk of protein precipitation, aggregation, and loss of biological activity.[5]

Q5: What are the recommended reaction time and temperature?

A5: These parameters are interdependent and should be optimized empirically.

  • Time: Reaction times can vary from 1 to 4 hours.[4] Monitoring the reaction progress over time using an appropriate analytical technique (e.g., HPLC, mass spectrometry) is the best way to determine the optimal duration.[][7]

  • Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures can reduce the rate of hydrolysis and other side reactions but will also slow down the desired conjugation reaction.

Biomolecule-Specific Problems

Q6: My protein is known to be stable, but I'm still getting low yields. Could there be an issue with the protein itself?

A6: Yes, several factors related to the biomolecule can impact conjugation efficiency:

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target biomolecule for the ester.[3] It is essential to exchange the biomolecule into a non-reactive buffer (e.g., PBS, HEPES) before starting the conjugation.

  • Accessibility of Reactive Sites: The lysine residues targeted for conjugation may be buried within the protein's three-dimensional structure, making them inaccessible to the reagent.[8]

  • Protein Aggregation: The addition of organic solvents (like DMF or DMSO) to dissolve the ester can sometimes induce protein aggregation, reducing the amount of soluble, reactive protein.[5]

Diagram: Impact of pH on Reaction Components

ph_effects cluster_low_ph Low pH (<7) cluster_optimal_ph Optimal pH (8-9) cluster_high_ph High pH (>9.5) low_amine Lysine Amine (R-NH3+) Protonated Non-nucleophilic low_thioester Thioester Relatively Stable optimal_amine Lysine Amine (R-NH2) Deprotonated Nucleophilic optimal_thioester Thioester Moderately Stable (Risk of Hydrolysis) optimal_amine->optimal_thioester Efficient Conjugation high_amine Lysine Amine (R-NH2) Deprotonated Highly Nucleophilic high_thioester Thioester Rapid Hydrolysis

Caption: The relationship between pH, amine nucleophilicity, and thioester stability.

Purification and Analysis

Q7: I seem to be losing a significant amount of my conjugate during purification. How can I improve recovery?

A7: Post-conjugation purification is critical for removing unreacted reagents and byproducts, but it can also be a source of yield loss.

  • Method Selection: The choice of purification method is crucial. Size exclusion chromatography (SEC) is commonly used to separate the larger bioconjugate from the smaller unreacted ester and byproducts.[9] Ion-exchange chromatography (IEX) can also be effective if the conjugation alters the overall charge of the biomolecule.[9]

  • Buffer Compatibility: Ensure that the purification buffers are compatible with the stability of your bioconjugate.

  • Optimize Your Protocol: If using a chromatography-based method, optimizing parameters such as the column resin, flow rate, and gradient can improve separation and recovery.[10]

Q8: How can I accurately determine the yield and degree of labeling of my bioconjugate?

A8: Accurate analytical characterization is essential to confirm the success of your conjugation.[11]

  • Mass Spectrometry (MS): This is a powerful technique to determine the exact mass of the bioconjugate, which confirms covalent modification and allows for the calculation of the degree of labeling.[]

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) can separate conjugated from unconjugated species, allowing for quantification.[][7]

  • UV-Vis Spectroscopy: While less precise than MS or HPLC, changes in the UV-Vis spectrum can sometimes be used to estimate the degree of labeling if the conjugated moiety has a distinct chromophore.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation
  • Buffer Exchange: Ensure the biomolecule is in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve Thioacetic acid S-azetidin-3-YL ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add the desired molar excess of the ester solution to the biomolecule solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 2-16 hours.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any remaining reactive ester.

  • Purification: Purify the bioconjugate using an appropriate method, such as SEC or IEX, to remove unreacted reagents and byproducts.[9]

Protocol 2: Monitoring Reaction Progress with RP-HPLC
  • Set up the HPLC: Use a C4 or C8 reversed-phase column suitable for protein analysis. The mobile phases will typically be water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Initial Time Point (T=0): Before adding the ester, inject a sample of the biomolecule to obtain a reference chromatogram.

  • Time-Course Analysis: At various time points during the conjugation reaction (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the aliquot with a low pH solution (e.g., 10% formic acid) to stop the reaction and prepare it for injection.

  • Analysis: Inject the samples and monitor the chromatograms. The appearance of new, more hydrophobic peaks (which elute later) corresponds to the formation of the bioconjugate. The relative peak areas can be used to estimate the extent of the reaction.

References

  • MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • ACS Publications. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Retrieved from [Link]

  • PMC. (n.d.). Modifications of therapeutic proteins: challenges and prospects. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. Retrieved from [Link]

  • PubMed. (2008). Improved conjugation and purification strategies for the preparation of protein-polysaccharide conjugates. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiol-Thioester Exchange Reactions in Precursors Enable pH-Triggered Hydrogel Formation. Retrieved from [Link]

  • Pearson. (2024). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Oxford Academic. (n.d.). Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins. Retrieved from [Link]

  • PubChem. (n.d.). Thioacetic acid. Retrieved from [Link]

  • PMC. (2004). Exploiting Thiol Modifications. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved conjugation and purification strategies for the preparation of protein-polysaccharide conjugates. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of thioester exchange and hydrolysis in bulk aqueous solution. Retrieved from [Link]

  • Springer. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Retrieved from [Link]

  • RSC Publishing. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Retrieved from [Link]

  • PubMed. (n.d.). Stability of Diltiazem in Acid Solution. Retrieved from [Link]

  • PubMed. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Retrieved from [Link]

  • PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Retrieved from [Link]

  • PLOS Biology. (n.d.). Protein Thiol Modifications Visualized In Vivo. Retrieved from [Link]

  • IOVS. (n.d.). Thioether Modifications at Phosphorylation Sites in Aged Human Lens Proteins. Retrieved from [Link]

  • Preprints.org. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved from [Link]

  • ACS Publications. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • Fenix. (n.d.). Theoretical and Computational Study of Sulfur Compounds Reactivity in Prebiotic Chemistry: The Whitesides Network of Thiols and Thioesters. Retrieved from [Link]

  • ACS Publications. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Labeling with Azetidine-Based Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers using probes derived from "Thioacetic acid S-azetidin-3-YL ester." As Senior Application Scientists, we have designed this guide to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure high-quality, specific, and reproducible results in your chemoproteomic experiments. Our goal is to empower you to confidently minimize off-target labeling and validate your findings with scientific rigor.

Introduction: The Power and Peril of Azetidine-Based Probes

Probes derived from "Thioacetic acid S-azetidin-3-YL ester" are powerful tools for activity-based protein profiling (ABPP) and covalent ligand discovery. These probes leverage the inherent ring strain of the four-membered azetidine heterocycle to create a reactive electrophile capable of forming stable, covalent bonds with nucleophilic amino acid residues on proteins.[1][2] The high sp3-rich character and conformational rigidity conferred by the azetidine motif are also attractive features in drug design, often enhancing metabolic stability and pharmacokinetic properties.[3]

The primary nucleophilic target for such probes is typically the thiol side chain of cysteine residues.[4] The pKa of a cysteine thiol is heavily influenced by its local protein microenvironment; cysteines with a lower pKa exist predominantly as the highly nucleophilic thiolate anion at physiological pH, rendering them "hyper-reactive" and ideal targets for covalent probes.[4][5]

However, this inherent reactivity—the very feature that makes these probes effective—can also be a significant liability. If not properly controlled, the probe can react indiscriminately with numerous off-target proteins, leading to complex and misleading data. This guide provides a systematic approach to optimizing your experimental conditions and validating your results to overcome this challenge.

Section 1: Core Principles & Mechanism of Action

The reactivity of these probes is driven by the ring strain of the azetidine moiety. Upon encountering a sufficiently nucleophilic cysteine thiolate, the probe undergoes a nucleophilic attack, leading to the irreversible opening of the azetidine ring and the formation of a stable thioether bond. This covalent linkage allows for the subsequent detection or enrichment of the target protein via the probe's reporter tag (e.g., a fluorophore or biotin).[1][6]

G cluster_0 Probe-Protein Interaction Probe Azetidine Probe (Electrophile) Intermediate {Transition State | (SN2-like)} Probe:f1->Intermediate Nucleophilic Attack Protein Protein Cysteine-SH (Nucleophile) Protein:f1->Intermediate Adduct Covalently Labeled Protein Stable Thioether Bond Intermediate->Adduct Ring Opening

Caption: Mechanism of covalent labeling by an azetidine-based probe.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my gel show so many labeled bands? I only expected to see my target protein.

This is the most common manifestation of off-target labeling. It typically arises from one or more of the following:

  • Probe concentration is too high: Excess probe saturates your primary target and then reacts with less reactive, lower-affinity sites on other proteins.

  • Incubation time is too long: Given enough time, even slow, non-specific reactions will occur.

  • The probe is inherently promiscuous: The electrophilic "warhead" may be too reactive for the specific biological system, lacking sufficient selectivity.[7]

  • Highly abundant off-target proteins: Proteins expressed at very high levels can be labeled even if their reactivity is low, simply due to mass action.

Q2: What are the recommended starting conditions for my experiment?

A universal protocol does not exist, as optimal conditions are highly dependent on the target protein, cell type, and lysate concentration. However, a robust starting point is to perform a matrix titration. See the table below and the Troubleshooting Guide in Section 3 for a detailed workflow.

ParameterRecommended Starting RangeRationale
Probe Concentration 100 nM - 5 µMBalances target engagement with minimizing non-specific labeling. Start low and titrate up.
Incubation Time 15 - 60 minutesSufficient for most on-target reactions without allowing significant off-target labeling to accumulate.
Lysate Concentration 1 - 2 mg/mLEnsures sufficient target concentration while managing proteome complexity.
Temperature Room Temperature or 37°CMimics physiological conditions. Keep consistent across experiments.

Q3: How can I be sure the signal I'm seeing corresponds to my actual target?

Validation is critical. The gold standard is a competitive profiling experiment . Pre-incubating your sample with a known, selective (covalent or non-covalent) inhibitor of your target should block the probe from binding. If the signal at the expected molecular weight disappears in the competitor-treated lane, you have high confidence that it represents your target of interest.[7][8] Orthogonal methods like Western blotting or using knockout/knockdown cell lines provide further validation.[9]

Q4: What are the essential controls for any ABPP experiment?

Every experiment should include these controls to ensure data is interpretable:

  • Vehicle Control (e.g., DMSO): The baseline for probe labeling in your system.

  • No-Probe Control: To identify any background fluorescence from the gel or sample itself.

  • Heat-Inactivated Control: Boiling the lysate denatures proteins, which should abolish most specific, activity-dependent labeling. This helps confirm that your probe is labeling native, active proteins.

  • Non-Reactive Probe Control (if available): A probe analogue where the reactive azetidine ring is replaced by a stable moiety (e.g., cyclopentane). This control helps identify signals arising from non-covalent interactions rather than specific covalent labeling.

Section 3: Troubleshooting Guides

Problem 1: High Background and Promiscuous Labeling in Gel-Based Assays

You've run your initial experiment and the resulting gel shows multiple bands or a high background smear, making it impossible to identify your target. This indicates your labeling conditions are not selective enough.

Root Cause Analysis & Solution Workflow

The key is to find the "sweet spot" that maximizes on-target labeling while minimizing off-target reactions. This requires systematic optimization of probe concentration and incubation time.

G Start Start: High Background Observed Titrate_Conc Step 1: Titrate Probe Concentration (e.g., 0.1, 0.5, 1, 2, 5 µM) Keep Time Constant (e.g., 30 min) Start->Titrate_Conc Analyze_Conc Analyze Gel for Optimal [Probe] (Strongest target band, lowest background) Titrate_Conc->Analyze_Conc Titrate_Time Step 2: Titrate Incubation Time (e.g., 10, 20, 30, 60 min) Use Optimal [Probe] from Step 1 Analyze_Conc->Titrate_Time Analyze_Time Analyze Gel for Optimal Time (Signal-to-noise ratio plateaus) Titrate_Time->Analyze_Time Quench Step 3 (Optional but Recommended): Implement a Quenching Step (e.g., add 10 mM DTT) Analyze_Time->Quench End Optimized Conditions Achieved Quench->End

Caption: Workflow for optimizing probe labeling conditions.

Detailed Protocol: Probe Optimization
  • Step 1: Probe Concentration Titration

    • Prepare a set of identical protein lysate samples (e.g., 50 µg of lysate in 50 µL buffer).

    • Add the azetidine probe to each sample at varying final concentrations (e.g., 0.1, 0.25, 0.5, 1, 2.5, 5 µM). Include a DMSO vehicle control.

    • Incubate all samples for a fixed time, for instance, 30 minutes at room temperature.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Run the samples on an SDS-PAGE gel and perform in-gel fluorescence scanning.

    • Analysis: Identify the lowest concentration that gives a robust signal for your target of interest while showing the least amount of background labeling.

  • Step 2: Incubation Time Course

    • Prepare another set of identical lysate samples.

    • Add the probe to all samples at the optimal concentration determined in Step 1.

    • Incubate the samples for varying lengths of time (e.g., 5, 15, 30, 45, 60 minutes).

    • Stop each reaction at its designated time point by adding loading buffer.

    • Analyze via SDS-PAGE and in-gel fluorescence.

    • Analysis: Determine the shortest time required to achieve maximum labeling of your target. Often, the on-target signal will plateau while off-target signals continue to increase over time. Choose the time point at the beginning of the plateau.

  • Step 3: Implement a Quenching Strategy

    • After incubating the probe for the optimized time, unbound, excess probe remains in the solution and can continue to react during sample handling.

    • To prevent this, add a small-molecule nucleophile to quench the reaction. This scavenger will rapidly react with and neutralize any remaining probe.

    • Protocol: After the incubation period, add a final concentration of 10 mM Dithiothreitol (DTT) or 2-Mercaptoethanol and let it sit for 10 minutes before adding SDS-PAGE loading buffer. This step can significantly "clean up" a gel by preventing post-incubation artifacts.[10]

Problem 2: Validating Hits from Mass Spectrometry-Based Chemoproteomics

You have performed a quantitative proteomics experiment and identified hundreds of potential protein targets. How do you distinguish the true, specific targets from the vast number of off-targets?

Root Cause Analysis & Solution Workflow

Quantitative mass spectrometry is powerful but does not inherently distinguish between high-affinity, specific interactions and low-affinity, non-specific ones. Competitive profiling is the most effective strategy to deconvolve this complexity.[8][11]

G cluster_0 Condition 1: Vehicle Control (DMSO) cluster_1 Condition 2: Competitive Block a Proteome b Add Azetidine Probe a->b c Result: On-Target + Off-Targets Labeled b->c Analysis Quantitative MS Analysis: Proteins depleted ONLY in Condition 2 are high-confidence targets c->Analysis x Proteome y Pre-incubate with Selective Inhibitor x->y z Add Azetidine Probe y->z w Result: On-Target Blocked, Off-Targets Labeled z->w w->Analysis

Caption: Logic of a competitive chemoproteomic experiment for target validation.

Detailed Protocol: Competitive Profiling for MS
  • Step 1: Select a Competitor Compound

    • Choose a compound known to bind your target with high selectivity. This can be a reversible or irreversible inhibitor. The goal is for this compound to occupy the same binding site that the azetidine probe would target.

  • Step 2: Experimental Setup

    • Divide your proteome sample (lysate or live cells) into two main groups:

      • Group A (Control): Treat with vehicle (DMSO) for 30-60 minutes.

      • Group B (Competitor): Treat with a saturating concentration of your competitor compound (typically 10-100x its IC50 or Kd) for the same duration.

    • It is crucial to run multiple biological replicates for each group (n≥3) for statistical power.

  • Step 3: Probe Labeling and Sample Processing

    • After the pre-incubation, add the azetidine probe (with a biotin tag for enrichment) to all samples at your optimized concentration. Incubate for the optimized time.

    • Quench any excess probe if necessary.

    • Perform a click chemistry reaction to attach an enrichment handle (e.g., biotin) if your probe used a bio-orthogonal tag like an alkyne.[12]

    • Lyse the cells (if starting with live cells) and proceed to streptavidin enrichment of biotin-labeled proteins.

    • Digest the enriched proteins on-bead (e.g., with trypsin) and prepare the resulting peptides for LC-MS/MS analysis.[13]

  • Step 4: Data Analysis

    • Perform a quantitative comparison of the peptide/protein abundances between Group A (DMSO) and Group B (Competitor).

    • True Targets: These will show a significant reduction in abundance in the competitor-treated group because the probe was blocked from binding.

    • Off-Targets: These will show similar abundance in both groups, as their binding was not affected by the selective competitor. This method effectively filters out the vast majority of non-specific interactions.[7]

References

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRAS. bioRxiv.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC - PubMed Central.
  • Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
  • Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Thioamide Quenching of Fluorescent Probes Through Photoinduced Electron Transfer: Mechanistic Studies and Applic
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • A perspective on cysteine-reactive activity-based probes. RSC Publishing.
  • Cysteine-reactive probes and their use in chemical proteomics.
  • Chemical proteomic profiling of protein N-homocysteinyl
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences.
  • Azetidines in medicinal chemistry: emerging applic
  • Reactive-cysteine profiling for drug discovery. PMC - PubMed Central.
  • Universal quenching of common fluorescent probes by w
  • A Perspective on Cysteine-Reactive Activity-Based Probes.
  • Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays. PubMed.
  • Real-time PCR probe optimization using design of experiments approach. PMC.
  • qPCR Tip: Optimizing Primer & Probe Concentr
  • Activity-based proteomics. Wikipedia.
  • Target identification with quantitative activity based protein profiling (ABPP). PubMed.
  • Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH.

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Technical Support Center: Purification of Proteins Modified with Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of proteins modified with Thioacetic acid S-azetidin-3-YL ester. This document provides in-depth scientific context, detailed protocols, and robust troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to navigate the complexities of the modification and subsequent purification workflow, ensuring high-purity, well-characterized protein conjugates.

Foundational Principles: Understanding the Modification Chemistry

Thioacetic acid S-azetidin-3-YL ester is a potent acylating agent designed to modify primary amine groups on a protein. The core of this process is a nucleophilic acyl substitution reaction.

Mechanism of Action: The primary targets for this reagent are the ε-amino groups of lysine residues and the α-amino group of the protein's N-terminus.[1][2][3] For the reaction to proceed efficiently, these amine groups must be in a deprotonated, nucleophilic state. The reaction results in the formation of a stable amide bond, covalently linking the azetidinyl-carbonyl moiety to the protein and releasing thioacetic acid as a byproduct.

This modification is a type of protein acylation, a post-translational modification that can alter a protein's physical and chemical properties, including its charge, stability, and interaction profile.[4][5]

Caption: Reaction schematic for protein modification.

Critical Reaction Parameters:

  • pH: A buffer pH between 7.5 and 8.5 is optimal. This maintains a balance between ensuring lysine residues are sufficiently nucleophilic and minimizing the hydrolysis of the thioester reagent, which is accelerated at higher pH.[6][7][8] Thioesters are generally more stable against hydrolysis at neutral pH compared to other activated esters.[9][10]

  • Stoichiometry: The molar ratio of the reagent to the protein dictates the extent of modification. A higher ratio increases the number of modified sites but also elevates the risk of protein precipitation and non-specific reactions.[11]

  • Buffer Choice: Use non-nucleophilic buffers such as phosphate (PBS) or HEPES. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the ester.

Strategic Purification Workflow

A successful purification campaign is typically a multi-step process designed to first remove bulk contaminants (excess reagent, byproduct) and then resolve species with different degrees of modification.

start Crude Reaction Mixture (Modified Protein, Unmodified Protein, Excess Reagent, Byproduct) stage1 Stage 1: Bulk Separation (Removal of Small Molecules) start->stage1 sec Size Exclusion Chromatography (SEC) stage1->sec Methods dialysis Dialysis / Buffer Exchange stage1->dialysis Methods stage1_out Partially Purified Mixture (Modified + Unmodified Protein) sec->stage1_out dialysis->stage1_out stage2 Stage 2: High-Resolution Separation (Separation by Modification State) stage1_out->stage2 iex Ion Exchange Chromatography (IEX) stage2->iex Primary Method hic Hydrophobic Interaction Chromatography (HIC) stage2->hic Alternative stage2_out Purified Fractions (e.g., Mono-modified Protein) iex->stage2_out hic->stage2_out analysis Analysis & QC (SDS-PAGE, Mass Spec, HPLC) stage2_out->analysis final Final Purified Product analysis->final

Caption: General purification and analysis workflow.

Stage 1: Removal of Excess Reagent & Byproducts

The first priority is to separate the high-molecular-weight protein from the low-molecular-weight reagent and thioacetic acid byproduct.

MethodPrincipleAdvantagesDisadvantagesBest For
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius (size).Fast, high resolution, excellent for removing small molecules, also serves as a polishing and buffer exchange step.[12]Requires a chromatography system, potential for sample dilution.Rapid and efficient removal of all small molecules for high-purity applications.
Dialysis / Buffer Exchange Uses a semi-permeable membrane to allow diffusion of small molecules out of the sample into a larger volume of buffer.[13]Simple, low-cost, requires minimal specialized equipment.Slow (can take 24-48 hours), does not concentrate the sample, potential for protein loss to membrane.Small to medium scale preparations where speed is not critical.
Tangential Flow Filtration (TFF) / Diafiltration Uses pressure to force buffer and small molecules through a membrane while retaining the larger protein.Fast, scalable for large volumes, can concentrate the sample.Requires specialized equipment, potential for membrane fouling or protein shearing.Large-scale (>10 mL) preparations in industrial or process development settings.
Stage 2: Separating Modified from Unmodified Protein

This is the most challenging step and relies on exploiting the physicochemical changes induced by the modification.

Primary Recommendation: Ion Exchange Chromatography (IEX)

  • Why it Works: The acylation of a lysine's ε-amino group neutralizes its positive charge at pH values below its pKa (~10.5). This change in the net charge of the protein is the basis for separation.[14][15] A protein with one modification will have a different net charge from an unmodified protein or a protein with two modifications. IEX is powerful enough to separate these different species, often referred to as charge variants.[12][16][17]

  • Choosing the Right IEX Mode:

    • Cation Exchange (CEX): Use if the buffer pH is below your protein's original isoelectric point (pI). The unmodified protein (more positive) will bind more strongly than the modified protein (less positive). A salt gradient is used to elute the proteins, with the modified species eluting first.[13]

    • Anion Exchange (AEX): Use if the buffer pH is above your protein's original pI. The modified protein (more negative/less positive) will bind more strongly. The unmodified protein will elute first in a salt gradient.[15][16]

Troubleshooting Guide
Issue / QuestionRoot Cause AnalysisRecommended Solution(s)
Q: My protein precipitated immediately upon adding the labeling reagent. 1. Solvent Shock: The reagent is likely dissolved in an organic solvent (e.g., DMSO). Adding a large volume at once can cause the protein to crash out. 2. Isoelectric Precipitation: Extensive modification can shift the protein's pI close to the buffer pH, causing it to precipitate.1. Add the reagent dropwise while gently vortexing the protein solution. Ensure the final concentration of organic solvent is low (typically <5%). 2. Perform the reaction at a pH at least one unit away from the predicted pI of the modified protein.
Q: Mass spectrometry shows low or no modification. 1. Reagent Hydrolysis: The thioester may have hydrolyzed due to improper storage (moisture) or excessively high buffer pH. 2. Suboptimal pH: The reaction pH may be too low, leaving lysine residues protonated and non-nucleophilic. 3. Inaccessible Residues: The target lysines may be buried within the protein's tertiary structure.1. Use fresh, anhydrous DMSO to dissolve the reagent immediately before use. Avoid prolonged incubation in high pH buffers. 2. Ensure the reaction buffer pH is between 7.5 and 8.5. 3. Consider adding a mild denaturant (e.g., 0.1-0.5 M Urea) to partially unfold the protein, but be cautious as this may irreversibly affect protein function.
Q: My IEX chromatogram shows a broad peak instead of sharp peaks for each species. 1. Suboptimal Gradient: The salt gradient may be too steep, causing all species to elute together. 2. Poor Binding/Elution Conditions: The buffer pH may not be optimal for resolving the charge difference between species.1. Decrease the slope of the salt gradient (e.g., from 0-500 mM NaCl over 30 column volumes instead of 10). A shallower gradient improves resolution.[13] 2. Perform a pH scouting experiment to find the pH that provides the best separation between modified and unmodified forms.
Q: How do I confirm that the thioacetic acid byproduct has been removed? The byproduct is a small, acidic molecule. Its presence can be a concern for downstream cell-based assays.1. Analytical SEC-HPLC: Run an analytical SEC column. The byproduct will appear as a very late-eluting peak, well-separated from the protein. 2. Mass Spectrometry: Analysis of the final product via LC-MS will confirm the absence of any small molecule contaminants.[18]
Q: I see multiple modification states. How can I favor mono-modification? The reaction is stochastic. Higher reagent-to-protein ratios lead to more modifications.[11]1. Reduce Stoichiometry: Lower the molar ratio of the reagent to the protein (e.g., start with 1:1 or 2:1 reagent:protein). 2. Shorten Reaction Time: Quench the reaction at an earlier time point to limit the extent of modification. 3. Optimize pH: Lowering the pH slightly (e.g., to 7.5) can slow the reaction, providing better control.
Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the Thioacetic acid S-azetidin-3-YL ester reagent? The reagent is sensitive to moisture and should be stored desiccated at -20°C or -80°C. For use, warm the vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO and use immediately.

Q2: How do I store my final, purified azetidine-modified protein? Storage conditions are typically protein-dependent. However, after purification into a suitable buffer (e.g., PBS pH 7.4), it is advisable to aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What analytical techniques are essential for characterizing my final product? A combination of methods is crucial for proper characterization:[19][20]

  • SDS-PAGE: To check for purity and aggregation.

  • Intact Mass Spectrometry (LC-MS): To confirm the covalent modification and determine the distribution of species (unmodified, +1 mod, +2 mods, etc.).[11] This is the most direct way to measure the success of the reaction.

  • Analytical IEX or HIC: To assess the purity of the isolated fraction and quantify the percentage of the desired species.[14][19]

Q4: Can the azetidine ring open during the reaction or purification? The four-membered azetidine ring is strained but generally stable under standard bioconjugation conditions (neutral to slightly alkaline pH, ambient temperature).[21][22] Exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential degradation.

Detailed Experimental Protocols
Protocol 1: General Protein Modification
  • Preparation: Prepare your target protein in a non-nucleophilic buffer (e.g., 1x PBS, pH 8.0) at a concentration of 1-5 mg/mL.

  • Reagent Solubilization: Immediately before use, dissolve the Thioacetic acid S-azetidin-3-YL ester in anhydrous DMSO to create a 100x stock solution (e.g., 10-50 mM).

  • Reaction: Add the desired molar excess of the reagent stock solution to the protein solution. For example, for a 5-fold molar excess, add 1/100th volume of a 500x stock relative to the moles of protein.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as 1 M Tris buffer to a final concentration of 50 mM, to consume any remaining reactive ester.

  • Purification: Proceed immediately to purification (Stage 1) to remove excess reagent and byproducts.

Protocol 2: Purification by Cation Exchange Chromatography (CEX)

This protocol assumes the buffer pH is below the protein's pI.

  • Buffer Preparation:

    • Buffer A: 20 mM MES, pH 6.0

    • Buffer B: 20 mM MES, 1 M NaCl, pH 6.0

  • Sample Preparation: Exchange the quenched reaction mixture into Buffer A using a desalting column or dialysis.

  • Column Equilibration: Equilibrate a CEX column (e.g., a HiTrap SP HP) with 5-10 column volumes (CVs) of Buffer A.

  • Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the column manufacturer.

  • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 20-30 CVs. The less positively charged, modified proteins will elute earlier than the more positively charged, unmodified protein.

  • Fraction Collection: Collect fractions (e.g., 0.5-1.0 mL) throughout the gradient elution.

  • Analysis: Analyze the collected fractions by SDS-PAGE and Mass Spectrometry to identify which peaks correspond to the desired modified species.

References
  • Patke, S., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. American Pharmaceutical Review. [Link]

  • Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399–412. [Link]

  • Goyon, A., et al. (2020). Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms. Journal of Mass Spectrometry, 55(9), e4584. [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • Gaza-Bulseco, G., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry, 83(24), 9621–9628. [Link]

  • Esfandiary, R., et al. (2020). Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 117(11), 3349-3361. [Link]

  • López-Vázquez, C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 732130. [Link]

  • López-Vázquez, C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 732130. [Link]

  • Ercole, F., et al. (1997). Intramolecular Catalysis of Thiol Ester Hydrolysis by a Tertiary Amine and a Carboxylate. The Journal of Organic Chemistry, 62(14), 4815–4818. [Link]

  • Hansen, K. C., et al. (2020). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(1), 57-66. [Link]

  • Hansen, K. C., et al. (2020). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(1), 57-66. [Link]

  • Chemistry For Everyone. (2024). How Does Ion Exchange Chromatography Separate Proteins?. YouTube. [Link]

  • LibreTexts Chemistry. 3.4.3. Ion Exchange Chromatography. Chemistry LibreTexts. [Link]

  • Chromatography Forum. (2008). native and oxidized protein..separation on Ion exchange chr?. Chromatography Forum. [Link]

  • Bracher, P. J., et al. (2011). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. ResearchGate. [Link]

  • Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400813. [Link]

  • Bar-Rog, A., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Bar-Rog, A., et al. (2022). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Hang, H. C., et al. (2015). Chemical Reporters for Exploring Protein Acylation. Current Opinion in Chemical Biology, 28, 114–122. [Link]

  • Creative Diagnostics. Protein Acylation. Creative Diagnostics. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Pellicciari, R., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Medicinal Chemistry Letters, 6(12), 1168–1173. [Link]

  • Maynard, H. D., & Tirrell, D. A. (2009). Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification. Journal of the American Chemical Society, 131(43), 15609–15611. [Link]

  • Bio-Rad Laboratories. (2021). Purification of Untagged Proteins Made Attainable for Any Researcher. Bio-Radiations. [Link]

  • Christensen, D. G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio, 10(2), e02708-18. [Link]

  • Biotyscience. How to Detect Protein Acetylation. Biotyscience. [Link]

  • Kirkpatrick, M. G., et al. (2022). Thio-NHS esters are non-innocent protein acylating reagents. Nature Communications, 13, 3858. [Link]

  • Kirkpatrick, M. G., et al. (2022). Thio-NHS esters are non-innocent protein acylating reagents. ResearchGate. [Link]

  • Kuhl, T., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Bioconjugate Chemistry, 30(8), 2134–2140. [Link]

  • van der Velden, J. H., et al. (2007). A method for site-specific labeling of multiple protein thiols. Protein Science, 16(8), 1653–1659. [Link]

Sources

"Thioacetic acid S-azetidin-3-YL ester" deprotection artifacts and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of Thioacetic acid S-azetidin-3-YL ester. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiol-protected building block. Here, we address common challenges, artifacts, and byproducts encountered during the deprotection process to yield the desired azetidin-3-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting Thioacetic acid S-azetidin-3-YL ester?

There are several established methods for thioacetate deprotection, each with its own advantages and potential drawbacks. The choice of method often depends on the stability of your substrate and the presence of other functional groups.[1]

  • Basic Hydrolysis: This is a widely used method employing strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] It is effective but can be harsh, potentially leading to side reactions if your molecule contains base-labile functional groups.[1][2]

  • Acidic Hydrolysis: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can also be used.[2] Similar to basic hydrolysis, this method can be harsh and may not be suitable for acid-sensitive substrates.

  • Milder, Chemoselective Methods: To avoid the harsh conditions of strong acids or bases, several milder reagents have been developed. These are particularly useful when dealing with complex molecules.[1] Examples include:

    • Sodium thiomethoxide[2][4]

    • Tetrabutylammonium cyanide[1][2][4]

    • Hydrazine or hydroxylamine[4][5]

    • Thioglycolic acid (TGA)[1][6]

    • Dysprosium (III) trifluoromethanesulfonate (Dy(OTf)3)[4]

Q2: I'm observing a significant amount of a disulfide byproduct. What's causing this and how can I prevent it?

The formation of a disulfide dimer is the most common and often frustrating byproduct in thiol chemistry. This occurs through the oxidation of the desired azetidin-3-thiol.

Causality: The thiol (R-SH) is readily oxidized to a disulfide (R-S-S-R), especially in the presence of oxygen.[7] This process can be accelerated by basic conditions and trace metal impurities.

Prevention Strategies:

  • Inert Atmosphere: The most critical step is to perform the deprotection and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[2]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Solvent Choice: Be mindful of your solvent choice. For instance, using tetrahydrofuran (THF) as a cosolvent has been observed to promote disulfide formation in some cases.[2]

  • Immediate Use or Derivatization: The free thiol is often unstable and prone to oxidation upon storage.[3] It is best to use the freshly deprotected azetidin-3-thiol immediately in the next reaction step. If storage is necessary, consider converting it to a more stable derivative.

Q3: My reaction is incomplete, and I still see starting material. What can I do?

Incomplete conversion can be due to several factors. Here's a troubleshooting guide:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotecting agent, especially for hydrolysis reactions. For basic hydrolysis, at least two equivalents of base are typically required.[8]

  • Reaction Time and Temperature: Deprotection kinetics can vary. If the reaction is sluggish at room temperature, gentle heating may be necessary.[3] However, be cautious as elevated temperatures can also promote side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Quality: Ensure your deprotecting agents and solvents are of high quality and free from contaminants that could inhibit the reaction.

Q4: I'm seeing an unexpected mass in my LC-MS analysis. What could it be?

Mass spectrometry is a powerful tool, but it can also reveal unexpected species or even generate artifacts.

  • Adduct Formation: In electrospray ionization (ESI), it's common to see adducts of your analyte with ions present in the mobile phase or from the sample matrix, such as sodium ([M+Na]+) or potassium ([M+K]+).[9]

  • In-source Fragmentation or Reactions: The high-energy environment of the mass spectrometer source can sometimes cause fragmentation of your molecule or reactions with other components.[10] For instance, derivatized methionines have been shown to fragment in the ESI source.[10]

  • Reaction with Alkylating Agents: If you are using alkylating agents like iodoacetamide to cap the thiol for analysis, be aware that side reactions with other nucleophilic residues like methionine can occur.[10]

  • Thiol-Thioester Exchange: In some deprotection methods, such as those using thioglycolic acid, a transthioesterification occurs, where the acetyl group is transferred to the deprotecting agent.[6] You might observe the S-acetylated deprotecting agent as a byproduct.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Azetidin-3-thiol 1. Incomplete deprotection. 2. Oxidation to disulfide. 3. Degradation of the azetidine ring.1. Increase stoichiometry of deprotecting agent, reaction time, or temperature. Monitor by TLC/LC-MS. 2. Work under a strict inert atmosphere with degassed solvents.[2] 3. Use milder deprotection conditions (e.g., TGA, NaSMe).[4][6]
Major Disulfide Byproduct 1. Presence of oxygen. 2. Inappropriate solvent choice.1. Rigorously exclude oxygen by using an inert atmosphere and degassed solvents.[2] 2. Avoid solvents known to promote disulfide formation, like THF in certain cyanide-mediated deprotections.[2]
Multiple Unidentified Byproducts 1. Harsh reaction conditions. 2. Side reactions with other functional groups.1. Switch to a milder, more chemoselective deprotection method.[1][4] 2. Carefully consider the compatibility of your substrate's functional groups with the chosen deprotection reagent.
Inconsistent Results 1. Variable quality of reagents or solvents. 2. Inconsistent exclusion of air.1. Use fresh, high-purity reagents and solvents. 2. Standardize your procedure for inert atmosphere techniques.

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis under Inert Atmosphere

This protocol is adapted from a standard procedure for thioacetate deprotection.[3]

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet.

  • Dissolution: Dissolve Thioacetic acid S-azetidin-3-YL ester (1 equivalent) in degassed ethanol.

  • Reagent Addition: Prepare a solution of sodium hydroxide (2.1 equivalents) in degassed water. Add the NaOH solution dropwise to the stirred solution of the thioacetate at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with degassed 2 M HCl.

    • Transfer the mixture to a separatory funnel under an inert atmosphere.

    • Extract the product with a degassed organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with degassed water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Use: Use the resulting azetidin-3-thiol immediately for the next step.

Protocol 2: Mild Deprotection using Thioglycolic Acid (TGA)

This method is advantageous for substrates that are sensitive to harsh basic or acidic conditions.[1][6]

  • Buffer Preparation: Prepare an aqueous buffer solution (e.g., phosphate buffer) and adjust the pH to 8. Degas the buffer thoroughly.

  • Reaction Mixture: In a flask under an inert atmosphere, dissolve the Thioacetic acid S-azetidin-3-YL ester (1 equivalent) in the degassed buffer.

  • Deprotection: Add thioglycolic acid (2 equivalents) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction may take several hours to reach completion.[6]

  • Workup: Once the reaction is complete, acidify the mixture with a degassed acid solution and extract the product with an appropriate organic solvent. Wash, dry, and concentrate as described in Protocol 1.

Visualizing the Deprotection and Side Reactions

Deprotection_Pathway cluster_main Deprotection cluster_side Side Reactions Thioacetate Thioacetic acid S-azetidin-3-YL ester Thiol Azetidin-3-thiol (Desired Product) Thioacetate->Thiol Deprotection Disulfide Disulfide Dimer (Byproduct) Thiol->Disulfide Oxidation Deprotecting_Agent Deprotecting Agent (e.g., NaOH, TGA) Deprotecting_Agent->Thioacetate Oxygen O2 Oxygen->Thiol

Sources

impact of pH on the reactivity of "Thioacetic acid S-azetidin-3-YL ester" with proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to pH-Controlled Protein Acylation

Welcome to the technical support center for Thioacetic acid S-azetidin-3-YL ester. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile thioester for protein modification. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting advice necessary for successful and reproducible experiments. The reactivity of this reagent is exquisitely controlled by pH, and understanding this relationship is the key to mastering its use.

Part 1: Foundational Principles - The "Why" Behind the pH

This section addresses the core chemical principles governing the interaction between the thioester and protein nucleophiles. A solid grasp of these concepts will empower you to design experiments logically and troubleshoot effectively.

Q1: What are the primary amino acid targets for Thioacetic acid S-azetidin-3-YL ester on a protein, and how does pH influence them?

Answer: Thioacetic acid S-azetidin-3-YL ester is an electrophilic acylating agent that reacts with nucleophilic side chains on proteins. The primary targets are the side chains of Cysteine (Cys) and Lysine (Lys) , as well as the protein's N-terminal α-amino group .

The reactivity of these sites is directly governed by their protonation state, which is dictated by the surrounding pH and the residue's pKa value. For a reaction to occur, the nucleophile must be in its deprotonated, electron-rich form:

  • Cysteine: The reactive species is the negatively charged thiolate (S⁻) . The typical pKa of a cysteine thiol is ~8.0-8.5, but this can vary dramatically (from 3.5 to 12) depending on the local protein microenvironment.[1][2] As the pH of the solution rises above the pKa of a specific cysteine, the concentration of the highly nucleophilic thiolate form increases, accelerating the reaction.

  • Lysine: The reactive species is the neutral ε-amino group (-NH₂) . With a pKa typically around 10.5, lysine residues are predominantly in their non-nucleophilic protonated state (-NH₃⁺) at neutral pH.[3] A basic pH (typically >8.0) is required to generate a sufficient concentration of the reactive neutral amine for efficient acylation.

  • N-Terminus: The N-terminal α-amino group has a pKa in the range of 7-8. This lower pKa means it becomes significantly nucleophilic at neutral or slightly basic pH, often making it more reactive than lysine side chains under these conditions.[4][5]

Below is a diagram illustrating the relationship between pH and the availability of these key nucleophiles.

Caption: Figure 1: pH-Dependent Reactivity Profile.

Q2: What is thioester hydrolysis and why is it a critical factor?

Answer: Thioester hydrolysis is the reaction of the thioester with water, which breaks down the reagent into thioacetic acid and the azetidin-3-yl thiol, rendering it inactive for protein labeling. This is a crucial competing reaction that directly impacts your labeling efficiency.

The rate of hydrolysis is highly pH-dependent. While relatively stable at neutral pH, the hydrolysis of thioesters becomes significantly faster under basic conditions (pH > 8).[6] This creates a delicate balance: the same basic conditions that increase the nucleophilicity of lysine also accelerate the destruction of your reagent. Therefore, experiments at high pH must be carefully managed, often using shorter reaction times, lower temperatures, or a higher molar excess of the thioester to compensate for this instability.

Part 2: Practical Application & Protocols

This section translates theory into practice, providing a guide for selecting experimental conditions and a robust, step-by-step protocol.

Q3: How do I choose the optimal pH for my specific protein modification goal?

Answer: The optimal pH is a strategic choice based on your desired outcome—namely, which residue(s) you intend to target. The table below provides a validated starting point for experimental design.

Goal Primary Target(s) Recommended pH Range Key Scientific Rationale & Considerations
Cysteine-Selective Labeling Cysteine (thiol)6.5 - 7.5This range is a compromise that generates a sufficient amount of the reactive thiolate form while keeping lysine side chains largely protonated and non-nucleophilic. Lowering the pH within this range can enhance selectivity for particularly reactive cysteines, such as those at the N-terminus or in microenvironments that lower their pKa.[4][7]
Lysine-Directed Acylation Lysine (ε-amine), N-terminus (α-amine)8.0 - 9.0At this pH, a significant fraction of amino groups are deprotonated and reactive.[3] High risk of reagent hydrolysis. Use freshly prepared reagent, consider shorter reaction times (e.g., 30-60 min), and perform reactions at 4°C or room temperature, not 37°C, to mitigate hydrolysis.[6]
N-Terminus-Selective Labeling N-terminal α-amine7.0 - 8.0This leverages the lower pKa of the N-terminal α-amino group (~7-8) compared to the lysine ε-amino group (~10.5). At this pH, the N-terminus is more nucleophilic than most lysines, allowing for preferential labeling.[4][5]
Maximal Labeling (Reduced Selectivity) Cysteine, Lysine, N-terminus8.0 - 8.5This pH range activates both thiols and amines, leading to broader labeling. It is useful when the goal is to label as many accessible sites as possible, but selectivity between Cys and Lys will be low.
Standard Protocol for Protein Labeling at Controlled pH

This protocol is a self-validating system. Including the "no-reagent" and "quenched-reagent" controls is essential for confirming that any observed modification is a direct result of the active thioester.

Experimental_Workflow start Start prep_protein Step 1: Protein & Buffer Prep - Dissolve protein in chosen buffer (e.g., PBS, HEPES) - Adjust pH precisely - Degas buffer if targeting Cys start->prep_protein prep_reagent Step 2: Reagent Stock Prep - Dissolve thioester in anhydrous, aprotic solvent (e.g., DMSO, DMF) - Prepare immediately before use prep_protein->prep_reagent initiate initiate prep_reagent->initiate incubate Step 4: Incubation - Incubate at specified temp (e.g., 4°C, RT) - Protect from light if using fluorescent tags initiate->incubate quench Step 5: Quench Reaction - Add quenching agent (e.g., Tris, hydroxylamine, DTT) - Stops further labeling incubate->quench purify Step 6: Purification & Analysis - Remove excess reagent (e.g., desalting column, dialysis) - Analyze by SDS-PAGE, MS, etc. quench->purify end End purify->end

Caption: Figure 2: General Experimental Workflow.

Methodology:

  • Buffer Preparation:

    • Prepare a buffer with a stable pKa at your desired pH. Good choices include HEPES (pH 6.8-8.2) and Phosphate buffer (pH 6.5-7.5).

    • Crucially, avoid nucleophilic buffers like Tris or Glycine during the reaction itself , as they will compete with the protein for the reagent. They are, however, excellent for quenching the reaction.

    • If targeting cysteines, it is good practice to include a non-thiol reducing agent like TCEP (100-250 µM) to prevent disulfide bond formation. Degassing the buffer is also recommended.

  • Protein Solution:

    • Dissolve or dialyze your protein into the chosen reaction buffer at a concentration typically between 1-10 mg/mL.

    • Confirm the pH of the final protein solution before adding the reagent.

  • Reagent Preparation:

    • Thioacetic acid S-azetidin-3-YL ester is susceptible to hydrolysis. Prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous, aprotic solvent like DMSO or DMF immediately before use . Do not store aqueous solutions of the reagent.

  • Labeling Reaction:

    • Add the reagent stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold excess over the protein). Ensure the final concentration of the organic solvent is low (ideally <5% v/v) to avoid protein denaturation.

    • Incubate the reaction at a controlled temperature (4°C to 25°C) for a set time (30 minutes to 2 hours). Reactions at higher pH should use shorter times and lower temperatures.

  • Quenching:

    • Stop the reaction by adding a quenching reagent that contains a high concentration of a primary amine or thiol. A final concentration of 20-50 mM Tris or 10-20 mM DTT is effective.

  • Purification and Analysis:

    • Remove excess, unreacted reagent and byproducts using a desalting column (e.g., G-25), dialysis, or spin filtration.

    • Analyze the labeled protein using appropriate methods, such as SDS-PAGE, mass spectrometry, or functional assays.

Part 3: Troubleshooting Guide

Even with a perfect protocol, challenges can arise. This guide addresses common issues, focusing on pH as the likely variable.

Problem Potential pH-Related Cause(s) Recommended Solutions & Validation Steps
Low or No Labeling 1. pH is too low: The target nucleophile (thiolate or amine) is not sufficiently deprotonated to be reactive.[8] 2. pH is too high: The thioester reagent hydrolyzed completely before it could react with the protein.[6]1. Verify pH: Physically measure the pH of your protein-buffer solution before adding the reagent. 2. Increase pH (if too low): Incrementally increase the reaction pH by 0.5 units and re-run the experiment. 3. Mitigate Hydrolysis (if too high): Decrease the reaction time, lower the temperature to 4°C, and/or increase the molar excess of the reagent.
Non-Specific Labeling 1. pH is too high for Cys-selectivity: A pH > 7.5 will begin to deprotonate lysines, leading to off-target labeling when you are aiming for cysteines. 2. pH is in a "mixed" range: A pH around 8.0 will activate both reactive cysteines and some amines, reducing selectivity.1. Decrease pH: To improve cysteine selectivity, lower the pH to the 6.5-7.0 range. This will significantly slow the reaction with lysines.[4][7] 2. Optimize Reaction Time: Use a shorter reaction time. The most reactive sites will label first, and reducing the overall time can prevent the slower labeling of less-reactive, off-target sites.
Protein Precipitation 1. pH is near the protein's pI: The protein's net charge is near zero, reducing its solubility. 2. Buffer Incompatibility: The chosen buffer may not be suitable for the protein at that specific pH.1. Adjust pH away from pI: If known, shift the reaction pH at least 1 unit away from the protein's isoelectric point (pI). 2. Increase Buffer Strength/Add Excipients: Increase the ionic strength of the buffer or add solubility-enhancing excipients like arginine or non-ionic detergents, ensuring they don't interfere with the reaction.

Part 4: References

  • Raines Lab, University of Wisconsin-Madison. Context-Dependence of the Reactivity of Cysteine and Lysine Residues. Available at:

  • Perkins, E. et al. (2017). Mass-tag labeling for the determination of protein S-fatty acylation. PMC, NIH. Available at:

  • Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. PMC, NIH. Available at:

  • Boll, L. B., & Raines, R. T. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT. Available at: [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]

  • Thompson, R. E., & Muir, T. W. (2016). Peptide and protein thioester synthesis via N→S acyl transfer. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, Y., et al. (2025). Thioester Ligation with AAHO Peptides. Organic Letters, ACS Publications. Available at: [Link]

  • Macdonald, C., et al. (2015). Chemical labelling of active serum thioester proteins for quantification. PubMed Central. Available at: [Link]

  • Kang, J. (2011). Native chemical thioesterification: synthesis of peptide and protein thioesters through an N→S acyl shift. UCL Discovery. Available at: [Link]

  • Marino, S. M., & Gladyshev, V. N. (2012). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central, NIH. Available at: [Link]

  • ResearchGate. (A) Labeling mechanism of thioester probe with the N-terminal cysteine.... Available at: [Link]

  • Yang, M., et al. (2018). Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe. RSC Publishing. Available at: [Link]

  • Italia, J. S., et al. (2017). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. PMC, NIH. Available at: [Link]

  • ResearchGate. Why is my protein labelling not working?. Available at: [Link]

  • de Poorter, H., et al. (2017). A way to thioacetate esters compatible with non-oxidative prebiotic conditions. PMC. Available at: [Link]

  • ResearchGate. Procedure for labelling, pull-down and quantification of thioester containing proteins from blood, serum or plasma. Available at: [Link]

  • Beedle, A. E. M., &","/topic/Cysteine-Reactivity-Across-the-Sub-Cellular-Universe-PMC-PubMed-Central-e12015091", "text": "Redwood, C. S. (2013). Cysteine Reactivity Across the Sub-Cellular Universe. PMC, PubMed Central. Available at: [Link]

  • Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids. PubMed. Available at: [Link]

  • ResearchGate. Thio-NHS esters are non-innocent protein acylating reagents. Available at: [Link]

  • Whitesides Research Group, Harvard University. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Available at: [Link]

  • Kass, I. J., & Shaw, R. A. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available at: [Link]

  • Zhang, W., et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Publishing. Available at: [Link]

  • Gupta, V., et al. (2019). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. PMC. Available at: [Link]

  • Thinon, E., & Hang, H. C. (2019). Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites. PubMed. Available at: [Link]

  • Melnyk, O., et al. (2021). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. MDPI. Available at: [Link]

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Azetidinyl Electrophiles: A Technical Guide to Mastering Chemoselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidinyl electrophiles. The unique reactivity of the strained four-membered azetidine ring makes it a compelling electrophilic warhead, particularly in the design of covalent inhibitors.[1][2] However, harnessing this reactivity while maintaining exquisite chemoselectivity is a common experimental hurdle.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple protocols and provide a deeper understanding of the mechanistic principles governing azetidine reactivity, empowering you to make informed decisions in your experimental design.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My azetidinyl compound shows low or no reactivity with my target cysteine residue. How can I enhance its electrophilicity?

This is a common challenge. The reactivity of an azetidine is not guaranteed and is highly dependent on its chemical context. If you are observing poor reactivity, consider the following factors:

  • Activation of the Azetidine Nitrogen: The ring-opening reaction is often initiated by nucleophilic attack at one of the ring carbons.[3] This process can be sluggish if the ring is not sufficiently electrophilic. The key is often to activate the azetidine nitrogen, which can be achieved in several ways:

    • Protonation (Acid Catalysis): In many cases, the reaction requires protonation of the azetidine nitrogen. This creates a more reactive azetidinium ion, which is highly susceptible to nucleophilic attack. Ensure your buffer pH is low enough to facilitate this protonation, but be mindful of the pKa of your target nucleophile.[2]

    • Lewis Acid Catalysis: For certain substrates, a Lewis acid can be used to coordinate to the nitrogen atom, thereby activating the ring towards nucleophilic opening. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the regioselective ring-opening of strained heterocycles, including azetidines.[4]

  • Influence of Substituents: The electronic properties of the substituents on the azetidine ring play a crucial role.

    • Electron-Withdrawing Groups (EWGs): Attaching an EWG to the azetidine nitrogen or ring carbons can significantly increase the electrophilicity of the ring. A prime example is the azetidinyl oxadiazole moiety, which has been identified as a potent cysteine-reactive electrophile.[3] Density functional theory (DFT) calculations suggest that intramolecular interactions between the azetidine nitrogen and the oxadiazole accelerate the SN2-like reaction with a thiol.[3]

  • Solvent Effects: The choice of solvent can influence reaction rates. Polar, protic solvents may stabilize charged intermediates and transition states, potentially accelerating the reaction. It is often beneficial to screen a panel of biocompatible solvents to find optimal conditions.[5]

Below is a workflow to guide your optimization process when dealing with low reactivity.

G start Low/No Reactivity Observed check_pH Is Azetidine Nitrogen Protonated? (Check buffer pH vs. Azetidine pKa) start->check_pH add_acid Strategy 1: Lower Buffer pH (e.g., pH 6.5-7.0) check_pH->add_acid No check_substituents Does the Azetidine Ring Have Activating Groups? check_pH->check_substituents Yes evaluate Re-evaluate Reactivity add_acid->evaluate add_ewg Strategy 2: Redesign Compound with Electron-Withdrawing Groups (e.g., N-aryl, oxadiazole) check_substituents->add_ewg No consider_catalysis Strategy 3: Introduce Lewis Acid Catalyst (e.g., La(OTf)₃, Sc(OTf)₃) check_substituents->consider_catalysis Yes/Partially add_ewg->evaluate consider_catalysis->evaluate

Caption: Troubleshooting workflow for low azetidine reactivity.

Q2: I'm observing significant off-target labeling. How can I improve the chemoselectivity of my azetidinyl electrophile for cysteine over other nucleophilic residues like lysine or histidine?

Achieving high selectivity is paramount for developing clean chemical probes and targeted covalent inhibitors. Off-target reactivity stems from the reaction of your electrophile with nucleophiles other than your intended target. Here’s how to address this:

  • Leverage the Unique Properties of Cysteine:

    • pKa and Thiolate Nucleophilicity: Cysteine's thiol side chain has a pKa of ~8.3-8.6. Above this pH, it is deprotonated to the highly nucleophilic thiolate anion (RS⁻). In contrast, the ε-amino group of lysine has a pKa of ~10.5.[6] By carefully controlling the reaction pH (e.g., at pH 7.4), you can maximize the concentration of the reactive thiolate while keeping the majority of lysine residues in their protonated, non-nucleophilic ammonium form (RNH₃⁺).[7]

    • HSAB Theory: The Hard and Soft Acids and Bases (HSAB) theory is a powerful concept here. "Soft" electrophiles preferentially react with "soft" nucleophiles. The azetidinium ion can be considered a soft electrophile, and the thiolate anion is a quintessential soft nucleophile.[8][9] Other biological nucleophiles like the amines in lysine and histidine are considered "harder," leading to an inherent kinetic preference for cysteine.[8]

  • Modulate Electrophile Reactivity and Sterics:

    • Tune Electronic Effects: An overly reactive, or "hot," electrophile will react indiscriminately with multiple nucleophiles. While you need sufficient reactivity (as discussed in Q1), you must avoid making the azetidine excessively electrophilic. Fine-tuning the electronic nature of substituents is key. Sometimes, a slightly less electron-withdrawing group can dramatically improve selectivity.

    • Introduce Steric Hindrance: A highly effective strategy to improve selectivity is to increase the steric bulk around the electrophilic center.[10] Off-target proteins may not be able to accommodate a sterically encumbered electrophile in their binding sites, whereas the intended target protein, with its specific binding pocket, can. This approach has been successfully used to reduce off-targets by over 70% in other covalent inhibitor scaffolds.[10][11]

  • Computational Modeling: Before synthesizing dozens of analogues, consider using computational models to predict the reactivity of different substituted azetidines. This can help pre-screen compounds and prioritize those with a predicted "selectivity window".[12]

StrategyMechanismExperimental ActionExpected Outcome
pH Control Exploit pKa differences between Cys and Lys/His side chains.[6][7]Run reactions at physiological pH (e.g., 7.0-8.0).Increased selectivity for Cys by minimizing reactivity of protonated amines.
Steric Shielding Exclude off-targets by designing bulky electrophiles.[10][11]Introduce bulky groups (e.g., tert-butyl) near the azetidine ring.Reduced off-target labeling due to steric clashes.
Electronic Tuning Modulate electrophilicity to match the nucleophilicity of cysteine.Replace strong EWGs with milder ones on the azetidine scaffold.Decreased overall reactivity, but potentially a wider selectivity window.
Nucleophilic Catalysis Utilize a catalyst to generate a more selective reactive intermediate.[13][14][15]Screen for nucleophilic catalysts (e.g., specific phosphines) that may form a temporary, more selective adduct.Enhanced reaction rate with the desired nucleophile without globally increasing electrophilicity.

Table 1: Strategies to enhance chemoselectivity for cysteine.

Q3: My azetidine-containing compound is unstable in aqueous buffer, even without my target protein. What's happening and how can I fix it?

Stability is a critical issue, as premature decomposition reduces the effective concentration of your probe and can lead to misleading results.

  • Probable Mechanism: Acid-Mediated Intramolecular Decomposition: A common decomposition pathway for N-substituted azetidines involves an acid-mediated intramolecular ring-opening.[2] This process is often initiated by the protonation of the azetidine nitrogen. If a pendant nucleophile (like an amide group on the substituent) is present in the molecule, it can attack the strained ring, leading to an irreversible rearrangement and decomposition.[2]

  • Key Factor - Azetidine pKa: The stability of your compound is directly linked to the pKa of the azetidine nitrogen. A higher pKa means the nitrogen is more basic and will be protonated at a higher pH, potentially initiating the decomposition cascade.[2] Aryl-substituted azetidines, for instance, tend to have lower pKa values and can be more stable than their alkyl-substituted counterparts.

  • Strategies for Improving Stability:

    • Lower the pKa: The most robust solution is to redesign the molecule to lower the basicity of the azetidine nitrogen. Introducing electron-withdrawing substituents on the nitrogen (e.g., an aryl or heteroaryl group) can significantly lower the pKa and enhance stability.[2]

    • Modify the Pendant Group: If the decomposition is intramolecular, identify the internal nucleophile and modify it to be less reactive. For example, converting a pendant amide to a different functional group might shut down the decomposition pathway.

    • Buffer Conditions: As a temporary solution, you can try running your experiment at a slightly higher pH, but this may negatively impact on-target reactivity and selectivity as discussed previously. This approach is a trade-off and requires careful optimization.

The following diagram illustrates the general mechanism of acid-catalyzed decomposition.

G cluster_0 Acid-Mediated Decomposition A N-Substituted Azetidine B Protonated Azetidinium Ion (Reactive Intermediate) A->B + H⁺ C Intramolecular Attack by Pendant Nucleophile B->C Pendant Nu: attacks D Ring-Opened Decomposition Product C->D Rearrangement

Caption: Mechanism of intramolecular azetidine decomposition.

Experimental Protocols

Protocol: Assessing Chemoselectivity via a Competition Assay

This protocol allows for the direct comparison of your azetidinyl electrophile's reactivity towards cysteine versus another nucleophilic amino acid, such as lysine.

Objective: To quantify the relative rate of adduct formation with N-Acetyl-L-cysteine methyl ester (Ac-Cys-OMe) versus Nα-Acetyl-L-lysine methyl ester (Ac-Lys-OMe).

Materials:

  • Azetidinyl compound of interest (stock in DMSO)

  • Ac-Cys-OMe

  • Ac-Lys-OMe

  • Phosphate-buffered saline (PBS), pH 7.4

  • UPLC-MS system

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 10 mM stock solution of your azetidinyl compound in DMSO.

    • Prepare 100 mM stock solutions of Ac-Cys-OMe and Ac-Lys-OMe in PBS.

  • Set Up the Reaction:

    • In a microcentrifuge tube, add 96 µL of PBS (pH 7.4).

    • Add 1 µL of the Ac-Cys-OMe stock (final concentration: 1 mM).

    • Add 1 µL of the Ac-Lys-OMe stock (final concentration: 1 mM).

    • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the Reaction:

    • Add 2 µL of the 10 mM azetidinyl compound stock to the mixture (final concentration: 200 µM).

    • Vortex briefly and start a timer.

  • Time-Point Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in 90 µL of a 1:1 acetonitrile/water solution containing 0.1% formic acid. This will stop the reaction.

  • Analysis:

    • Analyze the quenched samples by UPLC-MS.

    • Extract the ion chromatograms (EICs) for the starting azetidinyl compound, the cysteine adduct, and the lysine adduct.[3]

    • Integrate the peak areas for each species at each time point.

    • Plot the disappearance of the starting material and the formation of each adduct over time to determine the reaction kinetics and selectivity ratio.

ParameterRecommended ValueRationale
Buffer Phosphate-Buffered Saline (PBS)Mimics physiological conditions.
pH 7.4Optimal for assessing selectivity between thiolate and amine nucleophiles.[7]
Temperature 37 °CSimulates physiological temperature.
Nucleophile Conc. 1 mM eachEnsures pseudo-first-order kinetics if electrophile is limiting.
Electrophile Conc. 200 µMSufficient for detection while being lower than nucleophile concentrations.

Table 2: Key parameters for the chemoselectivity competition assay.

References

  • Butler, C., Beck, E. M., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry.
  • Functionalization of strained rings via nucleophilic catalysis. (2025). ChemRxiv.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2025). PubMed Central.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PubMed Central.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (2017). ResearchGate.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central.
  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry.
  • Ring expansion strategies driven by the relief of ring strain. (n.d.). ResearchGate.
  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025). ResearchGate.
  • A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. (2025). PubMed Central.
  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. (n.d.). ChemRxiv.
  • Mechanism of the ring‐expansion of azetidiniums to azepanes via ylide... (n.d.). ResearchGate.
  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). Journal of Organic Chemistry.
  • Recent advances in the development of covalent inhibitors. (n.d.). PubMed Central.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Institutes of Health.
  • Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. (n.d.). PubMed Central.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles. (2024). ResearchGate.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (2017). ACS Figshare.
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022). PubMed.
  • Regioselective ring opening reactions of azetidines. (2025). ResearchGate.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PubMed Central.
  • Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines. (n.d.). ACS Publications.
  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. (2014). ACS Publications.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (n.d.). ResearchGate.
  • Covalent Labeling of Nucleic Acids. (n.d.). PubMed Central.
  • Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. (2015). PubMed.
  • Selective Labeling Of Proteins On Their N-Termini With Synthetic Peptides. (n.d.). UCSF Innovation Ventures.
  • Need help with ylide formation mechanism, for Wittig reaction. (2021). Reddit.
  • Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors. (2025). MDPI.
  • Chemical methods for the proteome-wide identification of posttranslationally modified proteins. (2014). PubMed Central.
  • Improved Electrophile Design for Exquisite Covalent Molecule Se- lectivity. (n.d.). ChemRxiv.
  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (n.d.). PubMed Central.
  • WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry.
  • Nα Selective Acetylation of Peptides. (n.d.). PubMed Central.
  • Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. (n.d.). PubMed Central.
  • A Comparative Guide to the Kinetic Analysis of Thiane-4-thiol Reactions. (2025). Benchchem.
  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. (2020). MDPI.
  • A "tag-and-modify" approach to site-selective protein modification. (2011). PubMed.
  • Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH. (n.d.). PubMed Central.

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Validation & Comparative

Topic: A Comparative Analysis of Thiol-Reactive Chemistries: Azetidine-Based Electrophiles versus Maleimides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

In the precise world of bioconjugation, particularly for antibody-drug conjugates (ADCs) and other protein therapeutics, the choice of chemical linker is paramount. The stability of the bond between a protein and its payload directly influences efficacy, safety, and pharmacokinetics. For years, the thiol-maleimide reaction has been the workhorse for cysteine-specific modification.[1] However, its known instability has driven the search for superior alternatives. This guide provides a senior-level comparison between the established maleimide chemistry and an emerging class of azetidine-based electrophiles, offering a more stable paradigm for bioconjugation.

The Incumbent: Maleimide Chemistry

The reaction of a maleimide with a thiol proceeds via a Michael addition, rapidly forming a succinimidyl thioether linkage.[2] This method is valued for its high speed and specificity for thiols under mild physiological conditions (pH 6.5-7.5).[1][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3]

Mechanism and Inherent Instability

While efficient, the resulting thioether bond is not fully stable. It is susceptible to a retro-Michael reaction, an elimination process that reverses the initial conjugation.[4] This reversal can lead to "payload migration," where the drug is transferred from the antibody to other thiol-containing proteins in circulation, such as serum albumin, causing potential off-target toxicity.[3] The instability of the thiol-maleimide linkage is a significant unresolved issue in the ADC industry.[5]

Furthermore, the succinimidyl ring can undergo hydrolysis, especially at a pH above 7.5, creating a ring-opened product.[6] While this hydrolysis can prevent the retro-Michael reaction, it introduces structural heterogeneity into the final drug product.[4] Another documented side-reaction, particularly with N-terminal cysteines, is the rearrangement to form a thiazine derivative, further complicating the product profile.[2][7]

G cluster_0 Maleimide-Thiol Reaction Pathways Maleimide Maleimide Thiol Protein-SH (Thiol) Adduct Succinimidyl Thioether (Conjugate) Thiol->Adduct Michael Addition pH 6.5-7.5 Hydrolyzed Ring-Opened Product (Stable but Heterogeneous) Adduct->Hydrolyzed Hydrolysis (pH > 7.5) Reversed Retro-Michael Products (Payload Loss) Adduct->Reversed Thiol Exchange (Instability)

Caption: The maleimide-thiol reaction forms a thioether adduct that is susceptible to retro-Michael reaction and hydrolysis.

The Challenger: Azetidine-Based Electrophiles

A promising alternative to maleimides are electrophiles based on a strained, four-membered azetidine ring. While the specific reagent "Thioacetic acid S-azetidin-3-YL ester" is not widely documented, the reactivity profile of related compounds, such as azetidinyl oxadiazoles, provides a strong basis for comparison. These reagents react with cysteine's thiol group through a nucleophilic substitution (SN2-like) ring-opening mechanism.[8]

Mechanism and Enhanced Stability

The reaction involves the thiolate anion attacking one of the azetidine ring's carbon atoms, leading to the irreversible opening of the strained ring and the formation of a highly stable, acyclic thioether bond. This mechanism fundamentally avoids the possibility of a retro-Michael reaction, as the reverse reaction is energetically unfavorable.

This key difference addresses the primary drawback of maleimide chemistry. By forming a permanent covalent bond, azetidine-based linkers promise to significantly reduce payload dissociation in vivo, enhancing the therapeutic index and safety of the resulting bioconjugate. While generally less reactive than maleimides, this can be an advantage, allowing for more controlled and potentially more selective conjugation.[8]

G cluster_1 Azetidine-Thiol Reaction Pathway Azetidine Azetidine Electrophile Thiol Protein-SH (Thiol) Stable_Adduct Stable Thioether (Conjugate) Thiol->Stable_Adduct Nucleophilic Ring-Opening (Irreversible)

Caption: Azetidine-based electrophiles react with thiols via an irreversible ring-opening mechanism to form a stable thioether bond.

Head-to-Head Performance Analysis

The decision to use a specific conjugation chemistry must be based on a clear understanding of its performance characteristics.

FeatureMaleimide ChemistryAzetidine-Based ChemistryScientific Rationale & Implications
Reaction Mechanism Michael Addition[2]Nucleophilic Ring-Opening (SN2-like)[8]The Michael addition is reversible, leading to instability. The ring-opening of a strained azetidine ring is irreversible, ensuring a permanent bond.
Adduct Stability Unstable : Prone to retro-Michael reaction and thiol exchange.[3][4]Highly Stable : Forms a permanent thioether bond.This is the most critical advantage for azetidines, promising lower off-target toxicity and a more predictable pharmacokinetic profile for ADCs.
Reaction Kinetics Fast : Reaction is typically rapid at neutral pH.[2]Moderate : Generally less reactive than maleimides.[8]The slower kinetics of azetidines may require longer incubation or higher concentrations but can offer greater control and potentially higher selectivity in complex systems.
Optimal pH 6.5 - 7.5[1][3]Typically physiological pH (e.g., 7.4)Both chemistries operate under biocompatible conditions. Maleimides lose thiol selectivity above pH 7.5, reacting with amines like lysine.[3]
Side Reactions Ring hydrolysis, thiazine rearrangement, retro-Michael reaction.[2][3][7]Minimal reported side reactions.Azetidine chemistry offers a cleaner reaction profile, leading to a more homogeneous and well-defined final product, which is highly desirable for regulatory approval.
Commercial Maturity High: Wide variety of maleimide-based reagents are commercially available.Emerging: Fewer reagents are commercially available, representing a newer technology.The extensive toolkit for maleimides provides flexibility, but the novel properties of azetidines are driving their increased development and availability.

Experimental Design: A Validating Protocol

This protocol provides a framework for evaluating the conjugation efficiency and stability of a thiol-reactive payload on a model cysteine-containing antibody fragment (Fab).

Objective: To conjugate a therapeutic payload to a Fab and assess the stability of the resulting conjugate.

Materials:

  • Cysteine-engineered Fab fragment (1-5 mg/mL)

  • Thiol-reactive payload (Maleimide- or Azetidine-functionalized)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed, with 1 mM EDTA.[9]

  • Quenching Solution: 100 mM N-acetyl-L-cysteine

  • Purification: Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Analytical Instruments: Hydrophobic Interaction Chromatography (HIC) HPLC, LC-MS

Experimental Workflow:

G cluster_2 Conjugation & Validation Workflow Start 1. Prepare Fab & Payload Conjugate 2. Conjugation Reaction (e.g., 2h @ RT) Start->Conjugate Quench 3. Quench Excess Reagent Conjugate->Quench Purify 4. Purify Conjugate (SEC) Quench->Purify Analyze 5. Initial Characterization (HIC-HPLC, LC-MS) Purify->Analyze Stability 6. Stability Challenge (Incubate with Glutathione) Analyze->Stability Final 7. Final Analysis Stability->Final

Caption: A self-validating workflow to compare the efficiency and stability of bioconjugates.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the Fab fragment in the reaction buffer. If necessary, reduce disulfide bonds with a mild reducing agent like TCEP and subsequently remove it.[9]

    • Dissolve the thiol-reactive payload in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a 10 mM stock solution.

    • Causality: Using a concentrated stock of the payload minimizes the amount of organic solvent in the final reaction mixture, preserving protein integrity. Degassing the buffer prevents re-oxidation of free thiols.[9]

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the payload stock solution to the Fab solution.

    • Incubate at room temperature with gentle mixing for 2 hours (for maleimide) or 4-8 hours (for azetidine, optimization may be required).

    • Causality: A molar excess ensures the reaction proceeds to completion. The longer time for the azetidine chemistry accounts for its more moderate reaction rate.

  • Purification and Initial Analysis (Self-Validation Pt. 1):

    • Quench the reaction by adding an excess of N-acetyl-L-cysteine to consume any unreacted payload.

    • Purify the conjugate from excess reagents using an SEC desalting column.

    • Analyze the purified conjugate by LC-MS to confirm the mass and by HIC-HPLC to determine the drug-to-antibody ratio (DAR).

    • Trustworthiness: This initial analysis validates the success of the conjugation and establishes the baseline characteristics of the product before stability testing.

  • Stability Challenge (Self-Validation Pt. 2):

    • Incubate aliquots of the purified maleimide-conjugate and the azetidine-conjugate in PBS containing a physiologically relevant concentration of glutathione (1-5 mM) at 37°C.

    • Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analyze each sample by HIC-HPLC to monitor any change in the DAR profile, which would indicate payload loss.

    • Trustworthiness: This experiment directly simulates the challenging in vivo environment. A stable DAR profile for the azetidine-based conjugate alongside a decreasing DAR for the maleimide conjugate would provide strong experimental evidence of superior stability.

Conclusion for the Senior Scientist

While maleimide chemistry is a well-established and rapid method for thiol conjugation, the inherent instability of the resulting bond is a significant liability, particularly for therapeutics requiring long-term stability in circulation.[3][5] Azetidine-based electrophiles offer a compelling solution by forming an irreversible and highly stable thioether linkage.[8] This enhanced stability can translate directly to a wider therapeutic window, improved safety, and a more homogeneous drug product. For drug development professionals focused on creating next-generation biotherapeutics, especially ADCs, the investment in evaluating and adopting azetidine-based conjugation platforms represents a scientifically sound strategy for mitigating risk and improving clinical outcomes.

References

  • Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]

  • Zhang, D., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Journal of Nanobiotechnology. Retrieved from [Link]

  • St. Amant, A. H., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Retrieved from [Link]

  • McKinnon, K. M., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules. Retrieved from [Link]

  • Rapior, G., et al. (2019). A way to thioacetate esters compatible with non-oxidative prebiotic conditions. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Request PDF. Retrieved from [Link]

  • AxisPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Shen, B. Q., et al. (2012). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Journal of Controlled Release. Retrieved from [Link]

  • Bachem AG. (2021, October 5). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube. Retrieved from [Link]

  • North, A. J., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. Retrieved from [Link]

  • Spickenreither, M., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. Retrieved from [Link]

  • Christie, R. J., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 17). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

  • PubMed. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]

  • Ward, C. C., et al. (2025, April 14). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Nature Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]

  • National Institutes of Health. (2024, April 1). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Retrieved from [Link]

  • PubMed. (n.d.). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the ring‐expansion of azetidiniums to azepanes via ylide.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Long-Term Stabilization of Maleimide–Thiol Conjugates. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2025, July 1). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]

  • MDPI. (2024, September 26). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024, August 3). This New Chemical is Fascinating But How Does it React? “Diazo-Ylide Hybrid”. YouTube. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cysteine Alkylation: The Established Workhorse vs. a Novel Challenger

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics and chemical biology, the alkylation of cysteine residues is a foundational technique. This critical step prevents the re-formation of disulfide bonds after protein reduction, ensuring sample integrity for mass spectrometry and enabling the study of covalent drug interactions.

For decades, iodoacetamide (IAA) has been the reagent of choice—a reliable, reactive, and well-understood tool.[1][2] However, its known limitations, particularly off-target reactions, have spurred a continuous search for superior alternatives.[3][4][5] This guide provides an in-depth comparison between the incumbent, iodoacetamide, and a structurally novel, yet uncharacterized, potential alternative: Thioacetic acid S-azetidin-3-YL ester .

We will dissect the established mechanisms and performance of IAA and, based on first principles of organic chemistry, propose a reaction pathway and potential characteristics for the azetidinyl ester. This guide is structured not only as a direct comparison but also as a framework for how a researcher should approach the evaluation of any new chemical probe against an established standard.

Part 1: The Incumbent - Iodoacetamide (IAA)

Iodoacetamide is an electrophilic reagent that has been a mainstay in proteomics for its high efficiency in alkylating the thiol group of cysteine residues.[2][6]

Mechanism of Action: S_N2 Alkylation

The primary reaction between IAA and a cysteine residue is a bimolecular nucleophilic substitution (S_N2) reaction.[6][7][8] The cysteine thiol group (-SH) is deprotonated under typical reaction conditions (pH > 8) to form a highly nucleophilic thiolate anion (-S⁻). This anion attacks the electrophilic carbon atom of IAA, displacing the iodide ion and forming a stable thioether bond. This modification, known as carbamidomethylation, adds 57.02 Da to the mass of the cysteine residue.

Figure 1: Mechanism of cysteine alkylation by Iodoacetamide (IAA).
Performance and Pitfalls

The primary advantage of IAA is its high reactivity, which leads to fast and typically complete alkylation of accessible cysteine residues. However, this reactivity is also its main drawback.

Known Off-Target Reactions: Excess IAA or suboptimal reaction conditions can lead to the alkylation of other nucleophilic amino acid side chains.[9][10]

  • Methionine: The sulfur in the methionine side chain is a soft nucleophile and is highly susceptible to alkylation by IAA, which can affect up to 80% of methionine-containing peptides.[4][5][11] This complicates data analysis and can lead to the under-identification of these peptides.

  • Lysine, Histidine, and N-terminus: The amino groups on lysine, histidine, and the protein's N-terminus can also be alkylated, particularly at higher pH values.[7][9]

  • Aspartate and Glutamate: The carboxyl groups of these acidic residues have also been reported as potential, albeit less frequent, sites of modification.[7]

These side reactions increase the complexity of mass spectra and can interfere with accurate protein identification and quantification.[10]

Part 2: The Challenger - Thioacetic acid S-azetidin-3-YL ester

In contrast to IAA, Thioacetic acid S-azetidin-3-YL ester is not a standard proteomics reagent. Information regarding its application for cysteine alkylation is absent from peer-reviewed literature. However, we can infer its potential reactivity based on its chemical structure.

Structure and Proposed Mechanism of Action

The molecule is a thioester. The key reactive site is the bond between the sulfur atom and the azetidine ring. A cysteine thiolate could attack the carbon atom of the azetidine ring that is bonded to the sulfur, displacing thioacetate as a leaving group. This would result in the alkylation of the cysteine with an azetidinyl group, adding 57.05 Da to the residue's mass—a mass shift nearly identical to that of IAA.

Figure 2: Proposed mechanism for cysteine alkylation by Thioacetic acid S-azetidin-3-YL ester.
Hypothesized Advantages and Unknowns
  • Potential for Higher Specificity: Thioesters are generally less reactive electrophiles than haloacetamides. This could translate to a lower propensity for off-target reactions with methionine and other nucleophilic residues, potentially yielding cleaner and more easily interpretable mass spectra.

  • Novel Modification: The resulting azetidinyl modification could be leveraged in specialized applications, although its fragmentation behavior in MS/MS would need to be characterized.

  • The Unknowns: As this reagent is uncharacterized for this application, critical performance parameters are unknown. These include:

    • Reaction Kinetics: The speed and completeness of the reaction are undetermined.

    • Optimal Conditions: The ideal pH, temperature, and reagent concentration need to be empirically determined.

    • Stability: The stability of the reagent in solution and the stability of the final azetidinyl-cysteine bond are unknown.

Part 3: Quantitative Performance Comparison

The following table summarizes the known attributes of iodoacetamide against the projected, hypothetical attributes of Thioacetic acid S-azetidin-3-YL ester. This serves as a starting point for an empirical evaluation.

FeatureIodoacetamide (IAA)Thioacetic acid S-azetidin-3-YL ester (Projected)
Reaction Type S_N2 AlkylationNucleophilic Alkylation
Primary Target Cysteine ThiolateCysteine Thiolate
Reaction Product Carbamidomethyl-cysteineAzetidinyl-cysteine
Mass Shift (Monoisotopic) +57.02146 Da+57.05785 Da
Reactivity Very HighModerate to High (Hypothesized)
Specificity Moderate; significant off-target reactions known[4][5][11]Potentially Higher (Hypothesized)
Known Side Reactions Methionine, Lysine, Histidine, N-terminus[7][9]Unknown; requires empirical validation
Optimal pH > 8.0 for efficient thiolate formation[2]Likely > 8.0, but requires optimization
Key Advantage Fast, efficient, and extensively documentedPotential for higher specificity and cleaner spectra
Key Disadvantage Prone to significant off-target modificationsCompletely uncharacterized for proteomics applications

Part 4: Experimental Protocols for Comparative Validation

To move from hypothesis to data, a direct comparative study is necessary. The following protocol outlines a robust workflow for evaluating the performance of Thioacetic acid S-azetidin-3-YL ester against iodoacetamide using a standard protein like Bovine Serum Albumin (BSA).

Validation_Workflow cluster_prep Sample Preparation cluster_alkylation Parallel Alkylation cluster_digest Downstream Processing cluster_analysis Data Analysis Start Start with Model Protein (e.g., BSA) in Denaturing Buffer (e.g., 8M Urea) Reduce Reduce Disulfide Bonds (e.g., 5 mM DTT, 56°C, 30 min) Start->Reduce Alk_IAA Arm A: Alkylate with Iodoacetamide (e.g., 14 mM IAA, RT, 30 min, dark) Reduce->Alk_IAA Alk_Azetidine Arm B: Alkylate with Azetidinyl Ester (e.g., Test range of concentrations, RT, 30-60 min, dark) Reduce->Alk_Azetidine Quench Quench Reaction (e.g., Add excess DTT) Alk_IAA->Quench Alk_Azetidine->Quench Dilute Dilute Urea (<2M) & Digest (e.g., Trypsin, 37°C, overnight) Quench->Dilute Desalt Desalt Peptides (e.g., C18 StageTip) Dilute->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Analysis Database Search: - Variable Mod: Cys (+57.021 / +57.058) - Variable Mod: Met, Lys, His (+57.021 / +57.058) - Unmodified Cys (Missed Alkylation) - Oxidation (Met) LCMS->Analysis

Figure 3: Experimental workflow for comparing cysteine alkylating reagents.
Detailed Step-by-Step Methodology

Objective: To compare the efficiency and specificity of cysteine alkylation by IAA and Thioacetic acid S-azetidin-3-YL ester.

Materials:

  • Bovine Serum Albumin (BSA), proteomics grade

  • Urea

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA), fresh solution prepared in buffer

  • Thioacetic acid S-azetidin-3-YL ester

  • Trypsin, sequencing grade

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

Protocol:

  • Protein Solubilization and Reduction:

    • Prepare a 1 mg/mL solution of BSA in a buffer of 8 M urea, 100 mM Tris-HCl, pH 8.5.

    • Add DTT from a 0.5 M stock solution to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.[12]

    • Allow the sample to cool to room temperature.

  • Alkylation (Perform in Parallel):

    • Divide the reduced protein solution into two equal aliquots (Arm A and Arm B).

    • Arm A (Iodoacetamide Control): Add freshly prepared IAA to a final concentration of 14 mM.[7][12] Incubate for 30 minutes at room temperature in the dark (IAA is light-sensitive).

    • Arm B (Azetidinyl Ester Test): Add Thioacetic acid S-azetidin-3-YL ester. Since the optimal concentration is unknown, it is advisable to test a range, for example, 14 mM, 30 mM, and 50 mM. Incubate for 30-60 minutes at room temperature in the dark.

  • Quenching:

    • To both samples, add DTT to an additional final concentration of 5 mM to quench any unreacted alkylating agent.

    • Incubate for 15 minutes at room temperature in the dark.[12]

  • Proteolytic Digestion:

    • Dilute both samples at least 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

    • Add sequencing grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup:

    • Stop the digestion by acidifying the samples with TFA to a final concentration of 0.5% (pH < 2.5).

    • Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute, dry the peptides in a vacuum centrifuge, and resuspend in a solution of 2% ACN, 0.1% FA for LC-MS/MS analysis.

  • Data Analysis:

    • Perform a database search (e.g., using MaxQuant, Proteome Discoverer, etc.) against the BSA sequence.

    • For Arm A: Set carbamidomethylation of cysteine (+57.02146 Da) as a fixed modification. Search for it as a variable modification on Met, Lys, and His to assess off-target reactions.

    • For Arm B: Set azetidinylation of cysteine (+57.05785 Da) as a variable modification to assess efficiency. Also, search for unmodified cysteines to quantify incomplete reactions. Search for the modification as a variable on Met, Lys, and His to check for off-target events.

    • Compare: Quantify the percentage of cysteine-containing peptides that are correctly modified, unmodified, and the percentage of peptides showing off-target modifications in both arms.

Conclusion and Authoritative Grounding

Iodoacetamide remains the gold standard for cysteine alkylation due to its well-documented, rapid, and efficient reactivity.[1][2] Its primary, non-trivial drawback is a significant level of off-target modifications, which can compromise the depth and accuracy of proteomic analyses.[4][5][11]

The exploration of novel reagents like Thioacetic acid S-azetidin-3-YL ester is a scientifically valuable endeavor. Based on its thioester chemistry, it holds the potential for greater specificity, which could provide a significant advantage over IAA. However, without empirical data, this remains a hypothesis. The true value of any new chemical tool can only be unlocked through rigorous, systematic validation against the established standard. The experimental framework provided here offers a clear path for any researcher to perform such a comparison, generating the necessary data to make an informed decision for their specific experimental needs.

This guide underscores a core principle of applied science: while established protocols provide a foundation of trust and reliability, the pursuit of improved tools requires a blend of theoretical insight and meticulous experimental validation.

References

  • Wikipedia. Iodoacetamide . [Link]

  • Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents . Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification . Analytical Chemistry, 70(24), 5150–5158. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Iodoacetamide: Essential for Cysteine Alkylation and Protein Stability . [Link]

  • Wang, G., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics . Journal of Proteomics, 183, 10-17. [Link]

  • Backus, K. M., et al. (2023). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne . ChemRxiv. [Link]

  • University of Washington Proteomics Resource. Protein Reduction, Alkylation, Digestion . [Link]

  • Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues . Journal of Proteomics, 229, 103947. [Link]

  • Lemeer, S., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins . Rapid Communications in Mass Spectrometry, 17(24), 2734-2740. [Link]

  • Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide . Analytical Chemistry, 73(15), 3594-3599. [Link]

  • ChemRxiv. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne . [Link]

  • Cline, E. N., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling . Bioconjugate Chemistry, 29(4), 1045-1050. [Link]

  • ResearchGate. Overalkylation of a Protein Digest with Iodoacetamide | Request PDF . [Link]

  • G-Biosciences. FOCUS™ Protein Reduction-Alkylation . [Link]

  • Wikipedia. Thioacetic acid . [Link]

  • Guan, L., & Kaback, H. R. (2004). Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins . Nature Protocols. [Link]

  • Bae, J., et al. (2022). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques . STAR Protocols, 3(4), 101784. [Link]

  • Sci-Hub. Modification of Cysteine . [Link]

  • de Zwart, F. H., et al. (2022). A way to thioacetate esters compatible with non-oxidative prebiotic conditions . Scientific Reports, 12(1), 1058. [Link]

  • Hampton, M. B., & Chtatou, D. (2014). Methods for the determination and quantification of the reactive thiol proteome . Free Radical Biology and Medicine, 75, 129-140. [Link]

  • PubChem. Thioacetic acid . [Link]

  • Kuznetsova, A. A., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues . Journal of Proteomics, 229, 103947. [Link]

  • D'Andrea, L. D., & Isernia, C. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences . Chemistry & Biodiversity, 14(11). [Link]

Sources

A Comparative Guide to Protein Labeling with Thioacetic acid S-azetidin-3-YL ester: Mass Spectrometry Validation and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and proteomics, the covalent labeling of proteins is a cornerstone technique for elucidating protein function, tracking cellular localization, and developing novel therapeutics. The choice of a labeling reagent is critical, dictating the specificity of modification and the feasibility of downstream analysis. This guide introduces Thioacetic acid S-azetidin-3-YL ester, a novel reagent for protein acylation, and provides a comprehensive framework for its validation using mass spectrometry. We will objectively compare its proposed performance with established labeling chemistries, supported by detailed experimental workflows.

Introduction: The Imperative for Robust Protein Labeling and Validation

The ability to selectively modify proteins provides a powerful toolkit for understanding complex biological systems. Covalent labeling enables the attachment of reporter tags, affinity handles, or drug molecules to proteins of interest. However, the introduction of any modification must be rigorously validated to ensure specificity and to characterize the precise site of attachment. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and resolution to identify and quantify protein modifications.[1][2] This guide will walk you through the validation of protein labeling by a novel reagent, Thioacetic acid S-azetidin-3-YL ester, from fundamental reaction mechanisms to in-depth data analysis, while benchmarking it against current standards.

Mechanism of Action: Acylation with Thioacetic acid S-azetidin-3-YL ester

Thioacetic acid S-azetidin-3-YL ester is a thioester-containing compound. Thioesters are known to be effective acylating agents, reacting with nucleophilic amino acid side chains.[3][4] The primary targets for acylation on a protein are the ε-amino group of lysine and the sulfhydryl group of cysteine, due to their high nucleophilicity at physiological or slightly basic pH.

The proposed reaction mechanism involves the nucleophilic attack of a lysine or cysteine residue on the electrophilic carbonyl carbon of the thioester. This results in the formation of a stable amide or thioester bond, respectively, and the release of 3-thioazetidine. The azetidine moiety, a four-membered nitrogen-containing heterocycle, may influence the reagent's solubility, cell permeability, and steric hindrance at the reaction site.[5][6]

G cluster_0 Protein Labeling Reaction reagent Thioacetic acid S-azetidin-3-YL ester intermediate Tetrahedral Intermediate reagent->intermediate protein Protein with nucleophilic residue (Lysine or Cysteine) protein->intermediate Nucleophilic Attack product Acylated Protein intermediate->product Collapse of Intermediate leaving_group 3-Thioazetidine (Leaving Group) intermediate->leaving_group

Caption: Proposed reaction mechanism of protein acylation.

Experimental Protocol: Labeling and Mass Spectrometry Validation

This section outlines a detailed workflow for labeling a model protein (e.g., Bovine Serum Albumin, BSA) with Thioacetic acid S-azetidin-3-YL ester and validating the modification by mass spectrometry.

Protein Labeling
  • Reagent Preparation: Dissolve Thioacetic acid S-azetidin-3-YL ester in a compatible organic solvent (e.g., DMSO) to prepare a 100 mM stock solution.

  • Protein Solution: Prepare a 1 mg/mL solution of the model protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • Labeling Reaction: Add the labeling reagent to the protein solution at a 10-fold molar excess. Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Quenching and Cleanup: Quench the reaction by adding a final concentration of 50 mM Tris-HCl. Remove excess, unreacted reagent by buffer exchange using a desalting column or by dialysis against the storage buffer.

  • Verification of Labeling (Optional): Confirm successful labeling by SDS-PAGE analysis, looking for a slight mass shift, or by intact protein mass spectrometry.

Mass Spectrometry Sample Preparation and Analysis

G cluster_1 Mass Spectrometry Workflow start Labeled Protein denature Denaturation, Reduction, Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Database Searching & Spectral Analysis lcms->data_analysis result Identification of Modified Peptides and Sites data_analysis->result

Sources

assessing the stability of "Thioacetic acid S-azetidin-3-YL ester" adducts versus other covalent modifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stability of Covalent Adducts: A Comparative Analysis of Thioacetic acid S-azetidin-3-YL ester and Other Electrophilic Warheads

Introduction: The Covalent Renaissance and the Stability Imperative

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have undergone a significant renaissance. Once approached with caution due to concerns about off-target toxicity, they are now recognized as a powerful modality capable of achieving high potency, prolonged duration of action, and the ability to address challenging targets with shallow binding pockets.[1][2] Unlike non-covalent drugs that rely on equilibrium binding, covalent inhibitors form a stable chemical bond with their target protein, a process that is often irreversible.[3][4] This unique mechanism decouples the drug's pharmacodynamic effect from its pharmacokinetic profile, allowing for sustained target inhibition even after the unbound drug has been cleared from circulation.[3][5]

However, the very feature that makes covalent inhibitors so effective—their reactivity—is also their potential Achilles' heel. The central challenge in designing TCIs is to strike a delicate balance: the electrophilic "warhead" must be reactive enough to form a bond with its intended target residue but stable enough to avoid indiscriminate reactions with other biological nucleophiles, which can lead to toxicity.[1][6] Therefore, a rigorous assessment of adduct stability is not just a part of the optimization process; it is a critical determinant of a TCI's ultimate success.

This guide provides a comparative analysis of the stability of adducts formed by various covalent modifiers, with a special focus on the emerging electrophile, Thioacetic acid S-azetidin-3-YL ester . We will delve into the mechanistic underpinnings of adduct stability, present experimental data for common warheads, and provide detailed protocols for key stability-assessment assays to empower researchers in the rational design of next-generation covalent therapeutics.

Spotlight on Thioacetic acid S-azetidin-3-YL ester: A Novel Covalent Warhead

Thioacetic acid S-azetidin-3-YL ester is an intriguing electrophile for TCI design. Its structure combines two key features: a thioester, a well-known acylating agent capable of reacting with nucleophiles, and a strained azetidine ring.

The proposed mechanism of action for this warhead involves a nucleophilic attack, typically from a cysteine thiol on the target protein, at the electrophilic carbonyl carbon of the thioester. This results in the acylation of the cysteine residue, forming a stable thioester linkage to the target protein and releasing the azetidin-3-ylthiol as a leaving group. Alternatively, the strained azetidine ring itself could be susceptible to nucleophilic attack, leading to ring-opening and covalent bond formation, a mechanism observed with other azetidine-containing probes.[7] The predominant pathway would depend on the specific electronic and steric environment of the protein's active site.

The potential advantage of this warhead lies in the tunability of its reactivity. The stability of the resulting protein-S-acetyl adduct is well-understood, but the influence of the azetidine-containing leaving group on the initial reaction kinetics is a key area for investigation. It is hypothesized that this warhead can offer a moderate reactivity profile, minimizing off-target reactions while ensuring efficient on-target modification.

Comparative Analysis of Covalent Warhead Stability

The choice of a covalent warhead is a critical decision in TCI design, as it dictates the reactivity, selectivity, and stability of the drug-target interaction.[1][8] The majority of TCIs are designed to target cysteine residues due to the high nucleophilicity and relatively low abundance of its thiol side chain.[9] Below, we compare the Thioacetic acid S-azetidin-3-YL ester adduct with those derived from more conventional cysteine-targeting warheads.

Table 1: Qualitative Comparison of Common Covalent Warheads

Warhead TypeMechanismTargeted Residue(s)Adduct StabilityKey Characteristics
Thioacetic acid S-azetidin-3-YL ester AcylationCysteine (predicted)Stable (Thioester)Tunable reactivity, potentially novel selectivity profile.
Acrylamides Michael AdditionCysteine, LysineHighly Stable (Irreversible)Widely used, moderate reactivity, potential for off-target reaction.[9][10]
Vinyl Sulfones Michael AdditionCysteine, LysineHighly Stable (Irreversible)Generally more reactive than acrylamides, can show selectivity for Lys over Cys.[11][12]
Cyanoacrylamides Reversible Michael AdditionCysteineReversibleLower risk of permanent off-target modification; adduct stability is tunable.[13][14]
Chloroacetamides Nucleophilic SubstitutionCysteineHighly Stable (Irreversible)High reactivity, often leading to lower selectivity and higher risk of off-target effects.[8]
Quantitative Stability Data: The Glutathione (GSH) Half-Life Assay

To quantify and compare the intrinsic reactivity of different warheads, the glutathione (GSH) reactivity assay is a widely adopted industry standard.[8][15] This experiment measures the rate at which a covalent modifier reacts with GSH, a biologically abundant intracellular thiol that serves as a surrogate for off-target cysteine-containing proteins. A shorter half-life (t½) indicates higher reactivity. The ideal TCI should have a moderate GSH t½, suggesting it is stable enough to avoid widespread off-target modification but reactive enough to engage its intended target.[8]

Table 2: Comparative Reactivity of Covalent Warheads in Glutathione (GSH) Assay

Covalent WarheadRepresentative CompoundGSH Half-life (t½)Interpretation
Thioacetic acid S-azetidin-3-YL ester (Structure-dependent)To Be DeterminedHypothesized to have moderate reactivity, balancing stability and target engagement.
Acrylamide Ibrutinib> 10 hoursGenerally low to moderate reactivity, contributing to its selectivity.
Vinyl Sulfonamide Representative examplesMinutes to HoursReactivity is tunable but often higher than acrylamides.[10]
Cyanoacrylamide (Structure-dependent)Seconds to MinutesHigh intrinsic reactivity, balanced by the reversibility of the adduct.[13]
Chloroacetamide Representative examples< 10 minutesHigh reactivity, associated with a higher risk of off-target effects.

Note: The reactivity data presented are generalizations and can be significantly influenced by the specific molecular scaffold of the inhibitor.[8]

Visualizing Covalent Inhibition and Stability Assays

Diagrams can clarify complex biological processes and experimental workflows. Below are Graphviz representations of the covalent inhibition mechanism and key stability assays.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E Target Protein (E) EI Non-covalent Complex (E-I) E->EI I Inhibitor (I) I->EI E_I Covalent Adduct (E-I) EI->E_I kinact caption Mechanism of Targeted Covalent Inhibition. G cluster_data Data Analysis start Incubate Test Compound with Glutathione (GSH) at 37°C timepoint Collect Aliquots at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) start->timepoint quench Quench Reaction (e.g., with acetonitrile) timepoint->quench analyze Analyze by LC-MS quench->analyze monitor Monitor Disappearance of Parent Compound and Appearance of GSH Adduct analyze->monitor calculate Calculate Half-life (t½) from Parent Depletion Rate monitor->calculate caption Workflow for Glutathione (GSH) Trapping Assay. G cluster_data 5. Downstream Analysis start 1. Treat Cells with Inhibitor (e.g., for 2-4 hours) wash 2. Washout Step: Remove media, wash cells 3x with fresh, inhibitor-free media start->wash incubate 3. Incubate in Drug-Free Media (for a defined period, e.g., 24h) wash->incubate lyse 4. Lyse Cells incubate->lyse assay Measure Target Activity (e.g., enzymatic assay, Western blot for downstream marker) lyse->assay caption Workflow for Cell-Based Washout Assay.

Caption: Workflow for Cell-Based Washout Assay.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations (e.g., 1x, 10x, and 100x the IC50) for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO) and a non-covalent inhibitor control.

  • Washout:

    • Aspirate the media containing the compound.

    • Wash the cells three times with warm, fresh, serum-free media to thoroughly remove any unbound inhibitor.

  • Recovery Incubation:

    • Add fresh, complete media to the cells and return them to the incubator for a specified duration (e.g., 0, 4, 12, 24 hours). This period allows for potential reversal of inhibition or synthesis of new target protein.

  • Cell Lysis and Analysis:

    • At the end of the recovery period, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Measure the activity of the target protein using a suitable method (e.g., enzymatic assay, Western blot for a downstream phosphorylation event, or a target occupancy probe).

  • Data Analysis (Trustworthiness):

    • Compare the target activity in the compound-treated, washed-out cells to the vehicle-treated control.

    • A potent covalent inhibitor will show sustained target inhibition long after the washout, while the effect of the non-covalent inhibitor should diminish rapidly. T[16]his directly demonstrates the stability and functional consequence of the covalent adduct in a cellular environment.

Conclusion

The rational design of targeted covalent inhibitors is a multi-parameter optimization challenge where adduct stability is paramount. An overly reactive warhead risks off-target toxicities, while an insufficiently reactive one will fail to achieve the desired potency and duration of action. The emerging warhead, Thioacetic acid S-azetidin-3-YL ester , presents a novel scaffold with the potential for a well-balanced reactivity profile.

By employing a systematic and rigorous evaluation strategy—beginning with in vitro measures of intrinsic reactivity like the GSH assay, progressing to stability assessments in complex biological matrices such as plasma, and culminating in functional cellular washout assays—researchers can confidently characterize the stability of their covalent adducts. This comprehensive approach, comparing novel warheads against established benchmarks like acrylamides and vinyl sulfones, is essential for advancing the most promising candidates and successfully navigating the path toward safer and more effective covalent medicines.

References

  • Dhal, R. K., & Gussio, R. (2019). Characterising covalent warhead reactivity. PLoS ONE, 14(4), e0214307.
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. This is a highly cited review in the field, providing foundational knowledge. While not directly in the search results, its content is reflected in them.
  • Dalton, S. E., & Gilbert, I. H. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 25(21), 5099. [Link]

  • University of Dundee. (n.d.). Characterising Covalent Warhead Reactivity. Discovery - the University of Dundee Research Portal. [Link]

  • Serafimova, I. M., Pufall, M. A., & Sriram, R. (2012). Recent advances in the development of covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 5986-5995. [Link]

  • Dalvie, D., et al. (2012). A Proposed Screening Paradigm for Discovery of Covalent Inhibitor Drugs. Journal of Pharmaceutical Sciences, 101(11), 4058-4069. [Link]

  • Tuley, A., & Fast, W. (2018). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. Journal of Medicinal Chemistry, 61(19), 8943-8968. [Link]

  • Dalvie, D., et al. (2012). A proposed screening paradigm for discovery of covalent inhibitor drugs. Journal of Pharmaceutical Sciences, 101(11), 4058-4069. [Link]

  • Ghosh, A. K., Samanta, S., & Pattanayak, S. P. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(13), 1259-1279. [Link]

  • Johnson, D. S. (2020). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 15(7), 1735-1748. [Link]

  • Kumar, A., & Singh, J. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 790-817. [Link]

  • Rosini, C., & Basit, A. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 15(9), 1104. [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Journal of Medicinal Chemistry, 63(13), 6693-6713. [Link]

  • Britton, R., et al. (2022). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Nature Communications, 13(1), 4540. [Link]

  • Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 23(22), 14002. [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Journal of Medicinal Chemistry, 63(13), 6693-6713. [Link]

  • Baud, M. G. J., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 64(24), 18076-18089. [Link]

  • Domainex. (n.d.). GSH Reactivity Assay. Domainex. [Link]

  • Sygnature Discovery. (2021, December 16). Emerging strategies in covalent inhibition [Video]. YouTube. [Link]

  • Kadi, A. A., et al. (2018). LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. Molecules, 23(8), 2025. [Link]

  • Obach, R. S., et al. (2013). Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites. Drug Metabolism and Disposition, 41(11), 1995-2001. [Link]

  • Kwiatkowski, N., & Gray, N. S. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 27(4), 397-408. [Link]

  • Roberts, A. M., et al. (2021). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society, 143(16), 6076-6087. [Link]

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A Comparative Kinetic Analysis of Cysteine Bioconjugation: Unveiling the Potential of Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of bioconjugation, the selective modification of cysteine residues remains a cornerstone for the construction of sophisticated biomolecules, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging studies.[1] The kinetics of the underlying chemical reactions are of paramount importance, dictating the efficiency, selectivity, and ultimately, the utility of a given conjugation strategy. This guide provides a detailed kinetic analysis of the reaction between cysteine and a novel thioester, "Thioacetic acid S-azetidin-3-YL ester," benchmarked against established cysteine-reactive reagents.

While direct kinetic data for Thioacetic acid S-azetidin-3-YL ester is not yet publicly available, we can infer its potential reactivity based on studies of structurally related azetidine-containing electrophiles. Specifically, the reactivity of azetidinyl oxadiazoles with cysteine provides a valuable surrogate for understanding the behavior of the strained azetidine ring in the presence of a thiol nucleophile.[2] This guide will, therefore, juxtapose the established kinetic profiles of maleimides and iodoacetamides with the projected performance of this azetidinyl thioester, providing researchers with a framework for evaluating its potential in their applications.

The Critical Role of Kinetics in Cysteine Bioconjugation

The ideal bioconjugation reaction should be rapid, highly selective for cysteine over other nucleophilic amino acids, and proceed to high conversion under physiological conditions (neutral pH, aqueous environment, and ambient temperature).[1] The second-order rate constant (k₂) is a key metric for quantifying the reaction speed, with faster reactions (higher k₂) enabling the use of lower reagent concentrations and shorter reaction times, thereby minimizing off-target reactions and preserving the integrity of the target biomolecule.[1]

Comparative Kinetic Profile of Cysteine-Reactive Reagents

To provide a clear comparison, the table below summarizes the second-order rate constants for the reaction of cysteine with several key electrophiles.

Reagent ClassExample ReagentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
Azetidinyl Thioester (Projected) Thioacetic acid S-azetidin-3-YL esterNot yet determinedProjected to react via a ring-opening mechanism, potentially offering a unique reactivity profile and a stable thioether linkage.[2]
Maleimides N-ethylmaleimide~10² - 10⁴Fast reaction kinetics, but the resulting thioether bond can be susceptible to retro-Michael addition, leading to potential instability.[3][4][5]
Haloacetamides Iodoacetamide~0.6Slower reaction kinetics, often requiring higher concentrations or longer reaction times, but forms a very stable thioether bond.[1][6]
Cyclopropenyl Ketones (Example from literature)~595Fast and irreversible reaction, offering a stable alternative to maleimides.[3]
Carbonylacrylic Reagents (Example from literature)~40.2Comparable reactivity to maleimides with the advantage of forming a stable, linear thioether conjugate.[1]

Unraveling the Reaction Mechanisms

The reaction pathway significantly influences the stability and properties of the final conjugate.

Thioacetic acid S-azetidin-3-YL ester: A Projected Ring-Opening Mechanism

Based on the reactivity of azetidinyl oxadiazoles, the reaction of Thioacetic acid S-azetidin-3-YL ester with cysteine is postulated to proceed through a nucleophilic attack of the cysteine thiolate on one of the methylene carbons of the strained azetidine ring. This would lead to a ring-opening event, forming a stable thioether bond. This mechanism is distinct from the typical acyl substitution seen with other thioesters in native chemical ligation.

G reagents Thioacetic acid S-azetidin-3-YL ester + Cysteine (thiolate) transition_state Nucleophilic Attack on Azetidine Ring reagents->transition_state k₁ product Stable Thioether Adduct (Ring-Opened) transition_state->product k₂ (fast)

Caption: Projected reaction mechanism for Thioacetic acid S-azetidin-3-YL ester with cysteine.

Established Mechanisms: A Brief Overview
  • Maleimides: React via a Michael addition of the cysteine thiol to the electron-deficient double bond of the maleimide ring.[7]

  • Iodoacetamides: Proceed through a bimolecular nucleophilic substitution (Sₙ2) reaction, where the cysteine thiolate displaces the iodide leaving group.[7]

Experimental Design for Kinetic Analysis

To empirically determine the second-order rate constant for the reaction of "Thioacetic acid S-azetidin-3-YL ester" with cysteine, the following experimental workflow is proposed. This protocol is also applicable for comparing its reactivity with other electrophiles under identical conditions.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinetic Run cluster_analysis 3. Data Analysis prep_reagent Prepare stock solution of Thioacetic acid S-azetidin-3-YL ester mix Mix reagents in a cuvette or NMR tube at defined concentrations prep_reagent->mix prep_cys Prepare stock solution of N-acetyl-L-cysteine (model thiol) prep_cys->mix prep_buffer Prepare reaction buffer (e.g., phosphate buffer, pH 7.4) prep_buffer->mix monitor Monitor reaction progress over time (e.g., using HPLC or NMR) mix->monitor plot Plot reactant concentration vs. time monitor->plot calculate Calculate pseudo-first-order rate constant (k_obs) for each concentration plot->calculate determine Plot k_obs vs. [Cysteine] to determine second-order rate constant (k₂) calculate->determine

Caption: Experimental workflow for determining the kinetics of cysteine bioconjugation.

Detailed Experimental Protocol

Objective: To determine the second-order rate constant (k₂) for the reaction of Thioacetic acid S-azetidin-3-YL ester with N-acetyl-L-cysteine.

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • N-acetyl-L-cysteine

  • Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Organic solvent for stock solutions (e.g., DMSO or DMF)

  • HPLC system with a C18 column and UV detector or an NMR spectrometer

  • Quenching solution (e.g., an excess of a thiol like dithiothreitol (DTT))

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of Thioacetic acid S-azetidin-3-YL ester in DMSO.

    • Prepare a 200 mM stock solution of N-acetyl-L-cysteine in the reaction buffer.

  • Kinetic Measurement by HPLC:

    • Set up a series of reactions with a constant concentration of Thioacetic acid S-azetidin-3-YL ester (e.g., 1 mM) and varying concentrations of N-acetyl-L-cysteine (e.g., 10 mM, 15 mM, 20 mM) in the reaction buffer.

    • Initiate the reaction by adding the thioester stock solution to the buffered cysteine solution.

    • At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the thioester peak and the appearance of the product peak.[8]

  • Kinetic Measurement by NMR (for slower reactions):

    • Prepare the reaction mixture directly in an NMR tube.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.[9][10]

  • Data Analysis:

    • For each concentration of N-acetyl-L-cysteine, plot the natural logarithm of the concentration of Thioacetic acid S-azetidin-3-YL ester versus time. The slope of this line will be the pseudo-first-order rate constant (-k_obs).

    • Plot the values of k_obs against the corresponding concentrations of N-acetyl-L-cysteine.

    • The slope of this second plot will be the second-order rate constant (k₂).

Stability of the Conjugate: A Key Performance Indicator

The stability of the resulting thioether linkage is as crucial as the reaction kinetics. While thioether bonds formed by haloacetamides are generally very stable, those from maleimides can undergo retro-Michael addition, especially in the presence of other thiols.[3] The projected ring-opening of the azetidine ring in the reaction with Thioacetic acid S-azetidin-3-YL ester is expected to form a stable, acyclic thioether, potentially offering an advantage over maleimide-based conjugates. Studies on azetidinyl oxadiazoles have shown that the resulting adduct, while not strictly irreversible, exhibits a half-life of several hours in aqueous buffer, indicating a degree of stability.[2] Further studies would be required to fully characterize the stability of the adduct formed from the azetidinyl thioester.

Conclusion and Future Outlook

Thioacetic acid S-azetidin-3-YL ester presents an intriguing new reagent for cysteine bioconjugation. While awaiting direct experimental kinetic data, the reactivity of related azetidinyl compounds suggests a potentially favorable kinetic profile and the formation of a stable thioether conjugate through a ring-opening mechanism.[2] This would position it as a valuable alternative to traditional reagents like maleimides and haloacetamides. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel bioconjugation reagents. As the demand for more precise and robust bioconjugation tools continues to grow, a thorough understanding of reaction kinetics will remain indispensable for the rational design and application of next-generation protein modifications.

References

  • Chen, X., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal, 28(66), e202201843. [Link]

  • Ward, C. C., et al. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central. [Link]

  • Annis, D. S., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Protein Science, 16(5), 909-921. [Link]

  • Wilson, R. M., et al. (2018). Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones. Journal of the American Chemical Society, 140(11), 4054–4058. [Link]

  • Koniev, O., & Wagner, A. (2015). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Journal of the American Chemical Society, 137(46), 14649-14655. [Link]

  • Lee, Y. S., & Lee, C. K. (1968). 168 - the kinetics of reaction between l-cysteine hydrochloride and some maleimides. Canadian Journal of Chemistry, 46(1), 168-171. [Link]

  • Poole, L. B., & Nelson, K. J. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, 78(1), e60. [Link]

  • Danishefsky, S., & Bilodeau, M. T. (2011). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Journal of the American Chemical Society, 133(49), 19836–19844. [Link]

  • Li, J., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Angewandte Chemie International Edition, 59(1), 226-230. [Link]

  • Ghorbani, F., et al. (2024). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-Targeting Electrophiles. ResearchGate. [Link]

  • Appledorn, D. M., et al. (2010). Methods for the determination and quantification of the reactive thiol proteome. Analytical Biochemistry, 405(2), 133-141. [Link]

  • Bruker. (2016). Kinetic Profiling by NMR. Bruker Corporation. [Link]

  • Smith, M. E. B., et al. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. Organic & Biomolecular Chemistry, 5(10), 1549-1551. [Link]

  • Thompson, R. E., et al. (2014). In situ thioester formation for protein ligation using α-methylcysteine. Organic & Biomolecular Chemistry, 12(2), 238-244. [Link]

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A Guide to Evaluating the Cysteine Specificity of Thioacetic acid S-azetidin-3-YL ester: A Novel Thiol-Reactive Probe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of chemical biology and targeted therapeutic development. The unique nucleophilicity of the cysteine thiol allows for its precise targeting within the vast landscape of a protein. While classic reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are widely used, they are not without their limitations, including off-target reactivity with other nucleophilic amino acids such as lysine and histidine, particularly at higher pH values.[1][2]

This guide introduces Thioacetic acid S-azetidin-3-YL ester , a novel reagent with the potential for superior cysteine specificity. Its unique structure, combining a reactive thioester with a strained four-membered azetidine ring, presents a compelling hypothesis for enhanced selectivity. This document will provide a deep dive into the proposed mechanism of action, a theoretical evaluation of its specificity, and most importantly, a detailed experimental framework for its validation.

The Mechanistic Hypothesis: A Strain-Release Driven Reaction

The reactivity of azetidines is largely driven by the considerable strain within the four-membered ring.[3][4] We hypothesize that the reaction of Thioacetic acid S-azetidin-3-YL ester with a cysteine residue proceeds through a two-step mechanism initiated by the nucleophilic cysteine thiol.

  • Initial Thioester Acylation: The thiolate anion of a deprotonated cysteine residue will readily attack the electrophilic carbonyl carbon of the thioester. This is a well-established reaction for thioesters.[5][6]

  • Intramolecular Ring Opening: The initial acylation results in the formation of an unstable intermediate. The azetidine nitrogen, now positioned in close proximity to the newly formed ester, can act as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the acetylated cysteine. This irreversible ring-opening step is driven by the release of ring strain, a powerful thermodynamic driving force.[3][4]

This proposed mechanism suggests a "lock-in" feature, where the initial, potentially reversible, thioester formation is followed by an irreversible intramolecular rearrangement, leading to a stable covalent bond.

G cluster_0 Reaction Mechanism reagent Thioacetic acid S-azetidin-3-YL ester intermediate Thioester Intermediate reagent->intermediate Nucleophilic Attack (Thiolate) cysteine Cysteine Residue (Protein-SH) cysteine->intermediate product Stable Covalent Adduct (Ring-Opened) intermediate->product Intramolecular Ring Opening (Strain Release) acetylcys Acetylated Cysteine

Caption: Proposed reaction mechanism of Thioacetic acid S-azetidin-3-YL ester with a cysteine residue.

Evaluating Specificity: Cysteine vs. Other Nucleophilic Amino Acids

The key to a successful cysteine-modifying reagent is its ability to discriminate between the cysteine thiol and other nucleophilic side chains. The primary competitors for reaction are the ε-amino group of lysine, the imidazole ring of histidine, the hydroxyl group of serine, and the thioether of methionine.

Amino AcidNucleophilic GrouppKa of Side ChainPredicted Reactivity with Thioacetic acid S-azetidin-3-YL esterRationale
Cysteine Thiol (-SH)~8.3High The thiolate anion is a potent nucleophile at physiological pH.[7]
Lysine Amine (-NH2)~10.5Low to Moderate The amino group is a strong nucleophile, but is largely protonated at neutral pH. Reactivity is expected to increase at higher pH.[7]
Histidine Imidazole~6.0Low While the imidazole ring can be nucleophilic, it is a weaker nucleophile than the thiolate anion.
Serine Hydroxyl (-OH)~13Very Low The hydroxyl group is a weak nucleophile and is not significantly deprotonated at physiological pH.
Methionine Thioether (-S-CH3)N/AVery Low The thioether is a weak nucleophile and generally unreactive towards acylation reagents under physiological conditions.

We predict that Thioacetic acid S-azetidin-3-YL ester will exhibit high specificity for cysteine due to the superior nucleophilicity of the thiolate anion at physiological pH (7.0-8.0). While lysine may show some reactivity at elevated pH, the strain-release mechanism may offer an additional layer of selectivity that is not present in traditional reagents.

Experimental Showdown: A Guide to Validation

The following protocols are designed to rigorously evaluate the specificity of Thioacetic acid S-azetidin-3-YL ester.

Protocol 1: Competitive Reactivity Assay with Free Amino Acids

This experiment aims to determine the relative reactivity of the reagent towards all 20 proteinogenic amino acids in a competitive setting.

Materials:

  • Thioacetic acid S-azetidin-3-YL ester

  • Amino acid standard mixture (all 20 proteinogenic amino acids)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the amino acid standard mixture in PBS, pH 7.4.

  • Reaction Initiation: Add Thioacetic acid S-azetidin-3-YL ester to the amino acid mixture to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at room temperature. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Use a suitable C18 column for separation.

    • Employ a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor for the disappearance of the unmodified amino acids and the appearance of the modified amino acids (mass shift corresponding to the addition of the ring-opened azetidine moiety).

  • Data Analysis: Quantify the peak areas of the modified and unmodified amino acids at each time point to determine the reaction kinetics for each amino acid.

G cluster_1 Competitive Reactivity Workflow mix Mix Amino Acids (20 Standards) add_reagent Add Thioacetic acid S-azetidin-3-YL ester mix->add_reagent incubate Incubate & Time Course add_reagent->incubate quench Quench Reaction (Formic Acid) incubate->quench lcms LC-MS/MS Analysis quench->lcms quantify Quantify Modification of each Amino Acid lcms->quantify

Caption: Workflow for the competitive reactivity assay.

Protocol 2: Protein Labeling Specificity with a Model Protein

This experiment assesses the specificity of the reagent in a more biologically relevant context using a model protein such as Bovine Serum Albumin (BSA), which contains both cysteine and lysine residues.

Materials:

  • Bovine Serum Albumin (BSA)

  • Thioacetic acid S-azetidin-3-YL ester

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (proteomics grade)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Protein Denaturation and Reduction: Dissolve BSA in denaturation buffer. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Labeling: Add Thioacetic acid S-azetidin-3-YL ester to the denatured BSA solution at various molar excesses (e.g., 1x, 5x, 10x relative to cysteine content). Incubate for 1 hour at room temperature.

  • Alkylation of Unreacted Cysteines: Add IAM to a final concentration of 20 mM to block any remaining free thiols. Incubate for 30 minutes in the dark.

  • Buffer Exchange and Digestion: Remove urea by buffer exchange into a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate). Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the BSA sequence. Search for variable modifications corresponding to the mass of the ring-opened azetidine moiety on cysteine, lysine, histidine, and other potential sites.

Interpreting the Results and Comparison with Existing Reagents

The data from these experiments will provide a clear picture of the specificity of Thioacetic acid S-azetidin-3-YL ester.

  • Competitive Reactivity Assay: The ideal outcome is the exclusive or vastly predominant modification of cysteine, with minimal to no modification of other amino acids within a reasonable timeframe.

  • Protein Labeling: The ideal outcome is the identification of the modification only on cysteine residues within the BSA sequence, even at higher molar excesses of the reagent.

Based on our hypothesis, we anticipate the following comparative performance:

FeatureIodoacetamide (IAM)N-Ethylmaleimide (NEM)Thioacetic acid S-azetidin-3-YL ester (Predicted)
Reaction Mechanism SN2 AlkylationMichael AdditionAcylation followed by Intramolecular Ring Opening
Primary Target CysteineCysteineCysteine
Known Off-Targets Histidine, Lysine, Methionine[1]Lysine (at higher pH)Lysine (predicted to be minimal at physiological pH)
pH Optimum 7.5 - 8.5[2]6.5 - 7.5[2]7.0 - 8.0 (Predicted)
Key Advantage Widely used, stable adductFast reaction kineticsPotentially higher specificity due to strain-release mechanism

Conclusion and Future Outlook

Thioacetic acid S-azetidin-3-YL ester represents a promising new tool for the selective modification of cysteine residues. Its unique strain-release mechanism offers a compelling rationale for improved specificity over existing reagents. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate this hypothesis and characterize the performance of this novel probe. Should the experimental data align with the theoretical predictions, Thioacetic acid S-azetidin-3-YL ester could become an invaluable asset in proteomics, drug development, and the broader field of chemical biology.

References

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Navigating the Proteome: A Comparative Guide to the Cross-Reactivity of Azetidine-Based Covalent Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Probe Specificity and Target Engagement

In the intricate landscape of chemical biology and drug discovery, the specificity of a chemical probe is paramount. An ideal probe acts as a molecular scalpel, selectively interacting with its intended target to elucidate its function or modulate its activity without causing a ripple of off-target effects. This guide provides a comparative analysis of hypothetical covalent probes derived from "Thioacetic acid S-azetidin-3-YL ester," a novel scaffold, against established classes of probes targeting serine hydrolases. We will delve into the experimental methodologies required to rigorously assess their cross-reactivity and validate their utility as research tools.

The Rise of Covalent Probes: A Double-Edged Sword

Covalent probes, which form a permanent bond with their target protein, have become invaluable tools in chemical biology.[1][2] Their irreversible nature offers advantages in target identification, imaging, and the development of potent inhibitors.[3][4] However, this permanence also carries the inherent risk of off-target modifications, which can lead to misleading experimental results and potential toxicity. Therefore, meticulous cross-reactivity profiling is not just a recommendation but a necessity.[5][6]

Introducing a Hypothetical Azetidine-Based Probe

Let us consider a novel class of covalent probes derived from "Thioacetic acid S-azetidin-3-YL ester." This scaffold combines two key features:

  • An Azetidine Ring: This small, saturated nitrogen-containing heterocycle provides a rigid framework.[7][8] In drug and probe design, such rigidity can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity.[9][10] The azetidine moiety can also influence physicochemical properties like solubility and cell permeability.[7]

  • A Thioester Warhead: The thioacetic acid S-ester acts as an electrophilic "warhead." It is poised to react with nucleophilic residues, such as the catalytic serine found in the active site of serine hydrolases, a large and functionally diverse enzyme family implicated in numerous physiological and pathological processes.[11][12][13]

For our comparative analysis, we will pit our hypothetical azetidine-based probe against two well-established classes of serine hydrolase probes: Fluorophosphonates (FPs) and β-Lactones .

Comparative Analysis of Serine Hydrolase Probes

The choice of a chemical probe is a critical experimental decision. Below is a comparative overview of our hypothetical azetidine-based probe and two widely used classes of serine hydrolase probes.

Probe ClassReactive Group ("Warhead")ScaffoldGeneral Reactivity ProfilePotential AdvantagesPotential Disadvantages
Hypothetical Azetidine-Thioester ThioesterAzetidineModerately reactive, targeting serine and potentially cysteine residues.Rigid scaffold may enhance selectivity; tunable reactivity.Potential for off-target cysteine reactivity; limited published data.
Fluorophosphonates (FPs) FluorophosphonateOften aliphatic or arylBroadly reactive with serine hydrolases.[11][14]Well-established; broad coverage of the serine hydrolase family.[15]Can be overly reactive, leading to off-target labeling; may not be suitable for all serine hydrolases.[5]
β-Lactones β-LactoneVariousTargets a distinct subset of serine hydrolases.[1][16]Can exhibit high selectivity for certain serine hydrolases.[1]Less broad coverage than FPs; potential for hydrolysis and instability.

The Cornerstone of Trustworthiness: Experimental Validation of Specificity

To move our hypothetical azetidine-based probe from a concept to a validated research tool, a series of rigorous experiments are required to define its proteome-wide selectivity. The following protocols outline the key methodologies for assessing cross-reactivity.

Experimental Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of an unlabeled inhibitor or probe by measuring its ability to compete with a broad-spectrum, tagged activity-based probe for binding to target enzymes.[6][17][18]

Objective: To determine the potency and selectivity of the hypothetical azetidine-thioester probe against the serine hydrolase family in a complex proteome.

Methodology:

  • Proteome Preparation: Prepare cell or tissue lysates that will serve as the source of active enzymes.

  • Inhibitor Incubation: Aliquot the proteome and incubate with a range of concentrations of the unlabeled azetidine-thioester probe (the "competitor"). A vehicle control (e.g., DMSO) is run in parallel.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum serine hydrolase probe with a reporter tag (e.g., a fluorophore or biotin), such as a fluorophosphonate-rhodamine (FP-TMR) probe.[19] This probe will label all accessible, active serine hydrolases that have not been blocked by the competitor.

  • SDS-PAGE and In-Gel Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. Visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a particular protein band in the competitor-treated lanes compared to the vehicle control indicates that the azetidine-thioester probe has engaged that target.

  • IC50 Determination: Quantify the fluorescence intensity of each band to determine the concentration of the azetidine-thioester probe required to block 50% of the labeling by the broad-spectrum probe (IC50 value) for each enzyme.

isoTOP_ABPP_Workflow cluster_treatment Cellular Treatment cluster_labeling Lysis and Isotopic Labeling cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis Cells_A Live Cells + Azetidine-Thioester Probe Lysis_A Lysis & Labeling with 'Heavy' Isotope Probe Cells_A->Lysis_A Cells_B Live Cells + Vehicle Control Lysis_B Lysis & Labeling with 'Light' Isotope Probe Cells_B->Lysis_B Combine Combine Proteomes Lysis_A->Combine Lysis_B->Combine Click Click Chemistry (Biotin Tag) Combine->Click Enrich Avidin Enrichment Click->Enrich LC_MS LC-MS/MS Enrich->LC_MS Quantify Quantify Heavy/Light Ratios LC_MS->Quantify Identify Target Identification Quantify->Identify

Sources

A Comparative Benchmarking Guide to Covalent Warheads: Introducing Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of Covalent Inhibition in Drug Discovery

The paradigm of drug discovery has witnessed a resurgence in the strategic design of targeted covalent inhibitors (TCIs). These molecules offer compelling advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to engage challenging targets with shallow binding pockets.[1] The cornerstone of a TCI is its electrophilic "warhead," a reactive functional group that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[1][2]

The efficacy and safety of a TCI are critically dependent on the intrinsic reactivity of its warhead. An ideal warhead is sufficiently reactive to bind its intended target efficiently but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[3] This delicate balance necessitates a deep understanding of the chemical properties of different covalent warheads. This guide provides a comparative analysis of the novel warhead, Thioacetic acid S-azetidin-3-YL ester , against well-established covalent modifiers: acrylamides, chloroacetamides, and cyanamides. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their rigorous evaluation.

The Emerging Paradigm of Strain-Release Driven Reactivity: Thioacetic acid S-azetidin-3-YL ester

While classic covalent warheads often rely on Michael addition or nucleophilic substitution reactions, a newer class of electrophiles leverages strain-release as the driving force for covalent bond formation.[4] "Thioacetic acid S-azetidin-3-YL ester" belongs to this intriguing class of strained-ring systems.

Proposed Mechanism of Action

The high ring strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening.[5] We propose that the reaction with a target cysteine proceeds via a concerted SN2-like mechanism. The nucleophilic thiolate of the cysteine attacks one of the methylene carbons of the azetidine ring, leading to the opening of the strained ring and the formation of a stable covalent adduct. The thioester moiety at the 3-position can further influence the reactivity of the azetidine ring.

While direct experimental data for "Thioacetic acid S-azetidin-3-YL ester" is not yet widely available in the public domain, studies on structurally related azetidinyl oxadiazoles have demonstrated their reactivity towards cysteine.[6] These studies have shown that the ring-opening reaction is selective for cysteine over other nucleophilic amino acids and that the reactivity can be modulated by the substituent at the 3-position of the azetidine ring.[6] This suggests that "Thioacetic acid S-azetidin-3-YL ester" holds promise as a tunable and potentially selective covalent warhead.

Azetidine_Ring_Opening cluster_0 Covalent Adduct Formation Protein_Cys Protein-Cys-S⁻ Transition_State [Transition State] Protein_Cys->Transition_State Nucleophilic Attack Azetidine Thioacetic acid S-azetidin-3-YL ester Azetidine->Transition_State Adduct Covalent Adduct Transition_State->Adduct Ring Opening

Caption: Proposed mechanism of covalent modification by Thioacetic acid S-azetidin-3-YL ester.

Established Covalent Warheads: A Comparative Overview

To contextualize the potential of "Thioacetic acid S-azetidin-3-YL ester," we will now benchmark it against three widely used covalent warheads.

Acrylamides: The Workhorse of Covalent Inhibition

Acrylamides are arguably the most common electrophilic warhead used in the design of targeted covalent inhibitors.[7] Numerous FDA-approved drugs, such as ibrutinib and afatinib, feature an acrylamide moiety.[8]

Mechanism of Action: Acrylamides react with cysteine residues via an irreversible Michael addition reaction. The nucleophilic thiolate of cysteine attacks the β-carbon of the α,β-unsaturated amide, forming a stable thioether linkage.[7]

Acrylamide_Reaction cluster_1 Michael Addition Protein_Cys Protein-Cys-S⁻ Adduct Covalent Adduct Protein_Cys->Adduct Nucleophilic Attack Acrylamide R-NH-CO-CH=CH₂ Acrylamide->Adduct Chloroacetamide_Reaction cluster_2 Nucleophilic Substitution Protein_Cys Protein-Cys-S⁻ Adduct Covalent Adduct Protein_Cys->Adduct SN2 Attack Chloroacetamide R-NH-CO-CH₂-Cl Chloroacetamide->Adduct

Caption: Mechanism of covalent modification by a chloroacetamide warhead.

Cyanamides: A Reversible Covalent Option

Cyanamides represent a class of warheads that can form reversible covalent bonds with cysteine residues. This property can be advantageous in reducing the potential for off-target toxicity. [9] Mechanism of Action: The cyanamide functional group reacts with the cysteine thiolate to form a reversible isothiourea linkage. The reversibility of this bond is a key feature that distinguishes cyanamides from acrylamides and chloroacetamides. [9][10]

Cyanamide_Reaction cluster_3 Reversible Covalent Adduct Formation Protein_Cys Protein-Cys-S⁻ Adduct Isothiourea Adduct Protein_Cys->Adduct Nucleophilic Addition Cyanamide R-NH-CN Cyanamide->Adduct Adduct->Protein_Cys Reversible Adduct->Cyanamide

Caption: Mechanism of reversible covalent modification by a cyanamide warhead.

Quantitative Benchmarking of Covalent Warheads

The potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which incorporates both the initial non-covalent binding affinity (KI) and the maximal rate of inactivation (kinact). [11]A higher kinact/KI value signifies a more efficient covalent inhibitor.

Comparative Reactivity against Model Thiols

To assess the intrinsic reactivity of these warheads, their reaction rates with the model thiol, glutathione (GSH), are often measured. While specific kinact/KI values for "Thioacetic acid S-azetidin-3-YL ester" with GSH are not yet published, the reactivity of related strained-ring systems suggests a tunable reactivity profile.

Warhead ClassModel CompoundHalf-life (t1/2) with GSHReference
Acrylamide Ibrutinib>72 h[6]
α-substituted Methacrylamide Ibrutinib derivativeLower reactivity than ibrutinib[6]
Chloroacetamide GenericGenerally more reactive than acrylamides[12]
Cyanamide -Generally less reactive than acrylamides[11]
Azetidinyl Oxadiazole Fragment 159.56 hours (adduct stability)[6]

Note: The data presented is a qualitative comparison due to the variability in experimental conditions across different studies. The half-life for the azetidinyl oxadiazole refers to the stability of the formed adduct, not the initial reaction rate.

Comparative Potency against Specific Protein Targets

The following tables summarize the kinetic parameters of covalent inhibitors featuring different warheads against their respective protein targets.

Table 1: Covalent Inhibitors Targeting Bruton's Tyrosine Kinase (BTK)

InhibitorWarheadKngcontent-ng-c2487356420="" class="ng-star-inserted">I (nM)kinact (s⁻¹)kinact/KI (M⁻¹s⁻¹)Reference
IbrutinibAcrylamide1400.00352.5 x 10⁴
AcalabrutinibAcrylamide---
ZanubrutinibAcrylamide---

Table 2: Covalent Inhibitors Targeting Epidermal Growth Factor Receptor (EGFR)

InhibitorWarheadKI (nM)kinact (s⁻¹)kinact/KI (M⁻¹s⁻¹)Reference
AfatinibAcrylamide< 1≤ 2.1 x 10⁻³10⁵ - 10⁷[4]
DacomitinibAcrylamide< 1≤ 2.1 x 10⁻³10⁵ - 10⁷[4]
OsimertinibAcrylamide---[12]
Generic CFA inhibitorChloro-fluoroacetamide---[13]

Table 3: Covalent Inhibitors Targeting Janus Kinase 3 (JAK3)

InhibitorWarheadKngcontent-ng-c2487356420="" class="ng-star-inserted">I (nM)kinact (s⁻¹)kinact/KI (M⁻¹s⁻¹)Reference
RitlecitinibAcrylamide--1.1 x 10⁶
Compound 12Cyanamide---[9]
Compound 32Cyanamide---[9]

Experimental Protocols for Benchmarking Covalent Warheads

The rigorous evaluation of covalent inhibitors requires specialized experimental protocols. Here, we provide detailed methodologies for three key assays.

Determination of kinact/KI by Intact Protein Mass Spectrometry

This method directly measures the rate of covalent adduct formation.

kinact_KI_MS_Workflow Workflow for kinact/KI Determination by Intact Protein MS cluster_workflow Workflow for kinact/KI Determination by Intact Protein MS Incubation Incubate target protein with inhibitor at various concentrations and time points Quenching Quench the reaction (e.g., with formic acid) Incubation->Quenching LC_MS Analyze samples by LC-MS to determine the ratio of modified to unmodified protein Quenching->LC_MS k_obs_Calculation Plot % modified protein vs. time for each inhibitor concentration and fit to a single exponential to determine k_obs LC_MS->k_obs_Calculation kinact_KI_Calculation Plot k_obs vs. inhibitor concentration and fit to the Michaelis-Menten equation to determine kinact and KI k_obs_Calculation->kinact_KI_Calculation

Caption: Workflow for determining kinact/KI using intact protein mass spectrometry.

Step-by-Step Protocol:

  • Incubation: Prepare a series of reactions containing the purified target protein at a fixed concentration and the covalent inhibitor at various concentrations. Initiate the reactions simultaneously and incubate at a constant temperature (e.g., 37°C).

  • Time-course Sampling and Quenching: At specific time points, withdraw an aliquot from each reaction and immediately quench it by adding a solution that stops the reaction, such as 1% formic acid.

  • LC-MS Analysis: Analyze the quenched samples using a liquid chromatography-mass spectrometry (LC-MS) system capable of resolving the unmodified and modified protein species.

  • Data Analysis to Determine kobs: For each inhibitor concentration, plot the percentage of modified protein as a function of time. Fit the data to a single exponential equation to determine the observed rate of inactivation (kobs).

  • Determination of kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (KI + [I]), where [I] is the inhibitor concentration. This will yield the values for kinact and KI. [11]6. Calculate kinact/KI: The ratio of kinact to KI provides the second-order rate constant for covalent modification.

Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular environment.

CETSA_Workflow Workflow for Cellular Thermal Shift Assay (CETSA) cluster_workflow Workflow for Cellular Thermal Shift Assay (CETSA) Cell_Treatment Treat intact cells with the test compound or vehicle control Heating Heat cell lysates or intact cells across a range of temperatures Cell_Treatment->Heating Lysis_Centrifugation Lyse cells (if not already done) and separate soluble and aggregated protein fractions by centrifugation Heating->Lysis_Centrifugation Protein_Detection Quantify the amount of soluble target protein at each temperature by Western blot or other methods Lysis_Centrifugation->Protein_Detection Melt_Curve Plot the fraction of soluble protein vs. temperature to generate a melt curve Protein_Detection->Melt_Curve Shift_Analysis Compare the melt curves of treated and untreated samples to determine the thermal shift (ΔTm) Melt_Curve->Shift_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction from the aggregated protein fraction by centrifugation at high speed.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an in-cell detection method like the NanoLuc® HiBiT CETSA.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [11]

Proteome-wide Selectivity Profiling by Chemoproteomics

Chemoproteomics methods, such as activity-based protein profiling (ABPP), can be used to assess the selectivity of a covalent inhibitor across the entire proteome.

Chemoproteomics_Workflow Workflow for Chemoproteomic Selectivity Profiling cluster_workflow Workflow for Chemoproteomic Selectivity Profiling Cell_Lysate_Treatment Treat cell lysate with the covalent inhibitor or vehicle control Probe_Labeling Add a broad-spectrum cysteine-reactive probe with a reporter tag (e.g., alkyne) Cell_Lysate_Treatment->Probe_Labeling Click_Chemistry Perform click chemistry to attach a biotin tag to the probe-labeled proteins Probe_Labeling->Click_Chemistry Enrichment Enrich biotinylated proteins using streptavidin beads Click_Chemistry->Enrichment On_Bead_Digestion Digest the enriched proteins into peptides Enrichment->On_Bead_Digestion LC_MS_MS Analyze the peptides by LC-MS/MS to identify and quantify the labeled proteins On_Bead_Digestion->LC_MS_MS Selectivity_Analysis Compare the protein profiles of the inhibitor-treated and vehicle-treated samples to identify off-targets LC_MS_MS->Selectivity_Analysis

Caption: Workflow for chemoproteomic selectivity profiling of covalent inhibitors.

Step-by-Step Protocol:

  • Cell Lysis and Inhibitor Treatment: Prepare a proteome lysate from the cells of interest. Treat the lysate with the covalent inhibitor at a relevant concentration or with a vehicle control.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, cysteine-reactive probe that contains a reporter tag (e.g., an alkyne group) to the treated lysates. This probe will label all accessible cysteine residues that were not blocked by the inhibitor.

  • Biotinylation via Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin tag to the alkyne-tagged probe.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins from the complex lysate.

  • Proteomic Sample Preparation: Elute the enriched proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis and Quantification: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were labeled by the probe.

  • Data Analysis: By comparing the abundance of each identified protein between the inhibitor-treated and vehicle-treated samples, one can identify the proteins that are protected from probe labeling by the inhibitor. This provides a proteome-wide profile of the inhibitor's targets and off-targets. [7]

Conclusion and Future Directions

The selection of an appropriate covalent warhead is a critical decision in the design of targeted covalent inhibitors. While established warheads like acrylamides, chloroacetamides, and cyanamides have proven to be effective, the exploration of novel reactive groups is essential for expanding the scope of covalent drug discovery.

"Thioacetic acid S-azetidin-3-YL ester" represents a promising new class of covalent warheads that utilize strain-release as a driving force for reactivity. Based on the reactivity of related azetidine-containing molecules, it is anticipated that this warhead will offer a unique reactivity and selectivity profile. Further experimental characterization is warranted to fully elucidate its potential. The detailed protocols provided in this guide offer a robust framework for the comprehensive evaluation and benchmarking of "Thioacetic acid S-azetidin-3-YL ester" and other emerging covalent warheads, thereby enabling the rational design of the next generation of targeted covalent therapies.

References

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  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]

  • MedChemComm. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (2014). Proceedings of the National Academy of Sciences. Retrieved January 19, 2026, from [Link]

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  • kinact/Ki determination for ARS-107, ARS-917, and compound 12. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (2015). BioKin. Retrieved January 19, 2026, from [Link]

  • Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. (2018). PubMed. Retrieved January 19, 2026, from [Link]

  • JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. (2018). YouTube. Retrieved January 19, 2026, from [Link]

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  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

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  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. (2022). bioRxiv. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Thioacetic acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible handling and disposal of specialized chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of Thioacetic acid S-azetidin-3-YL ester, a compound that, while invaluable in synthesis, requires meticulous management due to its inherent chemical properties. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step to ensure the safety of personnel and the protection of our environment.

Hazard Assessment: A Synthesis of Component Risks

  • Thioacetic Acid Moiety: This functional group imparts significant hazards. Thioacetic acid is a flammable liquid, corrosive, and toxic if swallowed.[1][2] It is known to cause severe skin burns and eye damage.[1][3] Furthermore, it is a lachrymator, meaning it can cause tearing, and possesses a powerful, unpleasant stench characteristic of many thiols.[1][2]

  • Azetidine Ring: The four-membered heterocyclic amine, azetidine, is also a flammable and corrosive compound.[4][5] It is capable of causing severe skin and eye burns and is harmful if swallowed or inhaled.[4][6]

Inference for Thioacetic acid S-azetidin-3-YL ester: Based on these components, it is imperative to treat Thioacetic acid S-azetidin-3-YL ester as a flammable, corrosive, toxic, and malodorous substance.

Hazard ClassificationInferred fromKey Precautions
Flammable Liquid Thioacetic Acid & AzetidineKeep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][2][5]
Corrosive Thioacetic Acid & AzetidineCauses severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE).[1][3][4][5]
Acute Toxicity (Oral) Thioacetic Acid & AzetidineHarmful or toxic if swallowed.[1][2][6] Do not eat, drink, or smoke when using this product.[1][7]
Lachrymator & Stench Thioacetic AcidWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation and eye irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Thioacetic acid S-azetidin-3-YL ester for disposal, all personnel must be equipped with the following PPE to minimize exposure risk:

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

  • Skin and Body Protection: A chemical-resistant apron or a full-body lab coat is required to prevent skin contact.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Protocol

The following protocol is designed to neutralize the reactivity of Thioacetic acid S-azetidin-3-YL ester, rendering it safer for final disposal. This procedure should be performed in a chemical fume hood.

Workflow for Neutralization and Disposal

G cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal A Don Appropriate PPE B Prepare Neutralization Solution (e.g., 1:1 Bleach:Water) A->B C Label Waste Container B->C D Slowly add Thioacetic acid S-azetidin-3-YL ester to neutralizing solution with stirring C->D E Monitor for signs of reaction (e.g., heat generation) D->E F Allow mixture to react for a minimum of 2 hours E->F G Dispose of neutralized mixture into labeled hazardous waste container F->G H Decontaminate glassware in a bleach bath overnight G->H I Dispose of contaminated PPE in designated solid waste container H->I

Caption: Workflow for the safe neutralization and disposal of Thioacetic acid S-azetidin-3-YL ester.

Detailed Methodology
  • Preparation of Neutralizing Solution: In a suitably sized container, prepare a fresh 1:1 (v/v) solution of household bleach (sodium hypochlorite) and water. The volume of this solution should be at least 10 times the volume of the thioester waste to be neutralized. The bleach will oxidize the thiol group, mitigating its odor and reactivity.

  • Neutralization:

    • Place the container with the bleach solution in a secondary container (e.g., a plastic tub) within the chemical fume hood.

    • With constant stirring, slowly add the Thioacetic acid S-azetidin-3-YL ester waste to the bleach solution. Caution: The addition should be done dropwise or in small portions to control any potential exothermic reaction.

    • Once the addition is complete, continue to stir the mixture for at least 2 hours to ensure complete neutralization.

  • Waste Collection:

    • The neutralized solution should be transferred to a clearly labeled hazardous waste container designated for corrosive and organic waste. Ensure the container is compatible with the waste and is properly sealed.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of this waste stream.

  • Decontamination of Glassware and Equipment:

    • All glassware and equipment that have come into contact with Thioacetic acid S-azetidin-3-YL ester should be immediately submerged in a separate bleach bath.[8]

    • Allow the glassware to soak for at least 12-24 hours to ensure complete decontamination and odor removal.[8]

    • After soaking, the glassware can be washed using standard laboratory procedures.

  • Disposal of Contaminated Solids:

    • All contaminated solid waste, including gloves, pipette tips, and absorbent paper, should be placed in a sealed plastic bag and then disposed of in a designated solid hazardous waste container.

Spill & Exposure Procedures

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately.

    • For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Carefully collect the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a bleach solution, followed by a thorough water rinse.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Trustworthiness and Self-Validating Systems

The protocol described above is designed to be a self-validating system. The use of a bleach solution for neutralization provides a visual and olfactory confirmation of the reaction's progress, as the characteristic thiol stench will diminish upon successful oxidation. The extended reaction and decontamination times are built-in safety margins to ensure complete deactivation of the hazardous properties of the compound.

By understanding the "why" behind each step—from the selection of PPE to the chemical principles of neutralization—laboratory personnel can execute this disposal procedure with the highest degree of safety and confidence. Always consult your local regulations and your institution's EHS guidelines, as they may have specific requirements for the disposal of this class of chemical waste.

References

  • Benchchem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • Apollo Scientific. (n.d.). Azetidine.
  • ChemicalBook. (2025). Azetidine - Safety Data Sheet.
  • MedChemExpress. (n.d.). Azetidine-3-carboxylic acid-SDS.
  • Fisher Scientific. (2013). Safety Data Sheet: Thioacetic acid.
  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
  • Thermo Fisher Scientific. (2013). Safety Data Sheet: Thioacetic acid.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thioacetic acid.

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A Comprehensive Guide to Personal Protective Equipment for Handling Thioacetic Acid S-azetidin-3-YL ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for laboratory personnel handling Thioacetic acid S-azetidin-3-YL ester. As a compound combining the hazardous properties of a thioacetic acid moiety and an azetidine ring, rigorous adherence to these guidelines is critical to ensure personal safety and prevent laboratory incidents. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

  • Thioacetic Acid: This organosulfur compound is a volatile, flammable yellow liquid with a potent, unpleasant odor[1][2]. It is classified as toxic if swallowed, harmful if inhaled, and can cause serious eye damage[3][4]. Furthermore, thioacetic acid is a known lachrymator, a substance that irritates the eyes and causes tearing[5][6]. Skin contact may lead to burns and allergic reactions[3][7].

  • Azetidine: This cyclic amine is a flammable liquid that can cause severe skin burns and eye damage[2][8].

Therefore, Thioacetic acid S-azetidin-3-YL ester should be presumed to be a flammable, volatile liquid that is toxic, corrosive, and a potent lachrymator. Inhalation, ingestion, and skin/eye contact are all significant routes of exposure that must be mitigated through proper engineering controls and PPE.

Inferred Hazard Summary:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Inhalation) Toxic if swallowed, harmful if inhaled.Ingestion, Inhalation
Skin Corrosion/Irritation Causes severe skin burns and potential for allergic reaction.Skin Contact
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage. Lachrymator.Eye Contact, Vapor Inhalation
Flammability Highly flammable liquid and vapor.Ignition sources (sparks, open flames)

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory when handling Thioacetic acid S-azetidin-3-YL ester. The following sections detail the minimum requirements.

Eye and Face Protection

Due to its lachrymatory and corrosive nature, standard safety glasses are insufficient.

  • Primary Protection: Tightly-fitting chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[9]

  • Secondary Protection: For procedures with a higher risk of splashes or aerosol generation (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.

  • Contact Lenses: The use of contact lenses should be avoided, as they can trap vapors against the eye and hinder emergency flushing.[10]

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. Given the composite nature of the hazard, a single glove material may not provide adequate protection.

  • Glove Selection: Standard nitrile gloves offer poor resistance to many organic acids and amines and should not be used as the primary barrier[11]. For handling Thioacetic acid S-azetidin-3-YL ester, Butyl rubber or Viton™ gloves are recommended due to their high resistance to a broad range of chemicals, including acids and organic solvents[8].

  • Double Gloving: It is best practice to wear two pairs of gloves. An inner, lighter-weight nitrile glove can provide a secondary barrier and alert the user to a breach in the outer glove. The outer glove should be the more chemical-resistant option (e.g., Butyl rubber).

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. If direct contact with the chemical occurs, gloves should be removed and replaced immediately, following proper doffing procedures to avoid contaminating the skin.[12]

Body Protection

To protect against splashes and spills, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat is required.

  • Chemical Apron: A chemically resistant apron, made of a material like rubber or neoprene, should be worn over the lab coat.

  • Full-Body Protection: For larger-scale operations or situations with a significant risk of splashing, a chemical-resistant suit may be necessary.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory. Perforated shoes or sandals are strictly prohibited.[10]

Respiratory Protection

Due to its volatility and inhalation toxicity, all work with Thioacetic acid S-azetidin-3-YL ester must be conducted within a certified chemical fume hood.

  • Standard Operations: For routine handling of small quantities, a properly functioning fume hood should provide adequate protection.

  • Emergency Situations: In the event of a significant spill or failure of engineering controls, a full-face respirator with an appropriate combination cartridge (e.g., organic vapor/acid gas) should be available for emergency response personnel[5].

Operational Protocols and Disposal

Integrating PPE use into standard laboratory procedures is key to maintaining a safe work environment.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined above (double gloves, chemical splash goggles, face shield, lab coat, and chemical apron).

  • Weighing: Weigh the required amount of Thioacetic acid S-azetidin-3-YL ester in a tared, sealed container within the fume hood.

  • Dissolution: Slowly add the compound to the desired solvent in a flask or beaker, ensuring the container is kept within the fume hood and pointed away from you.

  • Mixing: If stirring is required, use a magnetic stir bar and plate. Avoid vigorous shaking that could generate aerosols.

  • Storage: Tightly seal the solution container and label it appropriately with the chemical name, concentration, date, and hazard warnings.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, and goggles). Wash hands thoroughly with soap and water.

Disposal Plan
  • Chemical Waste: All waste containing Thioacetic acid S-azetidin-3-YL ester must be disposed of as hazardous waste in a designated, sealed container.

  • Contaminated PPE: Disposable PPE, such as gloves and bench paper, that has come into contact with the chemical should be collected in a sealed bag and disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Use an emergency shower if the area of contact is large. Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit). For larger spills, evacuate the laboratory and notify emergency personnel.

Visualizations

Safe Handling and Emergency Response Workflow

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response cluster_exposure_response Exposure Response cluster_spill_response Spill Response prep_hood Verify Fume Hood Operation don_ppe Don Full PPE: - Double Gloves (Butyl outer) - Goggles & Face Shield - Lab Coat & Apron prep_hood->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve store Seal & Label Container dissolve->store decon Decontaminate Work Area store->decon dispose_waste Dispose of Chemical Waste decon->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe doff_ppe Doff PPE Correctly dispose_ppe->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash exposure Exposure Event flush Flush with Water (15+ min) exposure->flush spill Spill Event evacuate Evacuate Area spill->evacuate remove_clothing Remove Contaminated Clothing flush->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical notify Notify Emergency Personnel evacuate->notify contain Contain Spill (if trained) notify->contain

Caption: Workflow for safe handling and emergency response for Thioacetic acid S-azetidin-3-YL ester.

References

  • Thioester Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Lachrymators | Laboratory Safety. (n.d.). Brandeis University. Retrieved January 19, 2026, from [Link]

  • The MSDS HyperGlossary: Lachrymator. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved January 19, 2026, from [Link]

  • Thioacetic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved January 19, 2026, from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). CDC. Retrieved January 19, 2026, from [Link]

  • Section 3: Emergency Procedures. (n.d.). Princeton University EHS. Retrieved January 19, 2026, from [Link]

  • Lachrymators Examination. (n.d.). Retrieved January 19, 2026, from [Link]

  • Thioacetic acid | C2H4OS | CID 10484. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Standard Operating Procedure for the use of Diethyl ether. (n.d.). Western Carolina University. Retrieved January 19, 2026, from [Link]

  • Chemical Resistance Guide. (n.d.). Retrieved January 19, 2026, from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety. Retrieved January 19, 2026, from [Link]

  • Resistance To Chemicals of Common Glove Materials. (n.d.). Retrieved January 19, 2026, from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved January 19, 2026, from [Link]

  • Safety in the laboratory. (n.d.). Retrieved January 19, 2026, from [Link]

  • thioacetic acid S-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl) ester. (n.d.). MOLBASE. Retrieved January 19, 2026, from [Link]

  • Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). Retrieved January 19, 2026, from [Link]

  • Emergency Response Procedures for Control of Hazardous Substance Releases. (n.d.). EPA NEIPS. Retrieved January 19, 2026, from [Link]

  • EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. (n.d.). Retrieved January 19, 2026, from [Link]

  • A way to thioacetate esters compatible with non-oxidative prebiotic conditions. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Conversion of Esters to Thioesters under Mild Conditions. (2021, March 15). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • The Reaction of Thio Acids with Azides: A New Mechanism and New Synthetic Applications. (2025, August 6). Retrieved January 19, 2026, from [Link]

  • Thioacetate deprotection. (2007, February 6). Google Patents.
  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.